molecular formula C8H6FNO2 B6359590 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1780525-17-8

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B6359590
CAS No.: 1780525-17-8
M. Wt: 167.14 g/mol
InChI Key: SSMABPINNIAWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazinone class, which is recognized as a privileged scaffold in medicinal chemistry. This compound serves as a versatile and valuable synthetic intermediate for constructing diverse chemical libraries, particularly in anticancer drug discovery. Benzoxazinone derivatives have demonstrated potent biological activities, including acting as PARP-1 inhibitors for cancer therapy , and have shown promising anti-proliferative and pro-apoptotic effects against various human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) . The mechanism of action for this compound class is multi-faceted; some derivatives interact with DNA, inducing damage and triggering apoptosis , while others are designed to inhibit key enzymes like butyrylcholinesterase (BChE) and histone acetyltransferases (HATs) . The incorporation of a fluorine atom at the 5-position can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial building block for structure-activity relationship (SAR) studies. Researchers utilize this compound to develop novel therapeutic agents targeting cancer, with its core structure enabling interactions with various biological targets. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

5-fluoro-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMABPINNIAWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom into the benzoxazinone scaffold can profoundly influence its physicochemical and pharmacological properties, making it a valuable building block in drug discovery programs. This document details the primary synthetic pathway commencing from 2-amino-6-fluorophenol and explores the use of safer, solid phosgene equivalents for the critical cyclization step. Detailed reaction mechanisms, step-by-step experimental protocols, and data interpretation are provided to enable researchers to confidently undertake the synthesis and characterization of this important molecule.

Introduction: The Significance of Fluorinated Benzoxazinones

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated benzoxazinones are actively being investigated for a range of therapeutic applications. While the broader class of benzoxazinones has been explored, this guide focuses specifically on the synthesis of the 5-fluoro derivative, providing a foundational methodology for further analog development.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to the synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one involves the cyclization of a readily available precursor, 2-amino-6-fluorophenol. This strategy requires the introduction of a carbonyl group to form the six-membered heterocyclic ring.

G Target 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Precursor 2-Amino-6-fluorophenol Target->Precursor Cyclization Carbonyl_Source Carbonyl Source (e.g., Phosgene Equivalent) Target->Carbonyl_Source Carbonylation

Caption: Retrosynthetic analysis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Historically, highly toxic phosgene gas was employed for such transformations. However, due to significant safety concerns, solid and less hazardous phosgene substitutes are now the reagents of choice. This guide will focus on two of the most common and effective alternatives: triphosgene and 1,1'-carbonyldiimidazole (CDI).

Synthetic Pathways and Mechanistic Insights

Route A: Synthesis via Triphosgene

Triphosgene, a stable crystalline solid, serves as a safe and convenient source of phosgene in situ. The reaction with 2-amino-6-fluorophenol proceeds through a two-step mechanism involving initial chloroformylation followed by intramolecular cyclization.

Mechanism:

  • Activation of Triphosgene: In the presence of a base (e.g., triethylamine or pyridine), triphosgene generates an active chloroformylating species.

  • N-Acylation: The more nucleophilic amino group of 2-amino-6-fluorophenol attacks the electrophilic carbonyl carbon of the activated phosgene equivalent, forming an intermediate N-chloroformyl derivative.

  • Intramolecular Cyclization: Subsequent deprotonation of the phenolic hydroxyl group by the base facilitates an intramolecular nucleophilic attack on the chloroformyl group, displacing a chloride ion and forming the desired benzoxazinone ring.

G cluster_0 Reaction Pathway A 2-Amino-6-fluorophenol C N-Chloroformyl Intermediate A->C N-Acylation B Triphosgene + Base D 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one C->D Intramolecular Cyclization

Caption: Synthetic workflow using triphosgene.

Route B: Synthesis via 1,1'-Carbonyldiimidazole (CDI)

CDI is another excellent and safe alternative to phosgene, known for promoting clean reactions with imidazole and carbon dioxide as the only byproducts. The reaction mechanism with 2-amino-6-fluorophenol is also a two-step process.

Mechanism:

  • Formation of an Imidazole Carbamate: The amino group of 2-amino-6-fluorophenol attacks one of the carbonyl carbons of CDI, leading to the formation of an N-acylimidazole intermediate and releasing one molecule of imidazole.

  • Intramolecular Cyclization: The phenolic hydroxyl group then attacks the activated carbonyl of the imidazole carbamate intermediate. This intramolecular cyclization results in the formation of the benzoxazinone ring and the elimination of a second molecule of imidazole.

G cluster_1 Reaction Pathway E 2-Amino-6-fluorophenol G N-Acylimidazole Intermediate E->G N-Acylation F CDI H 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one G->H Intramolecular Cyclization

Caption: Synthetic workflow using CDI.

Experimental Protocols

The following protocols are proposed based on established procedures for the synthesis of related benzoxazinones. Researchers should exercise appropriate caution and perform reactions in a well-ventilated fume hood, especially when working with phosgene equivalents.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Amino-6-fluorophenol≥98%Sigma-Aldrich, TCI
Triphosgene≥98%Sigma-Aldrich, Oakwood Chemical
1,1'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich, Acros Organics
Triethylamine (TEA)≥99.5%, redistilledMajor chemical suppliers
Dichloromethane (DCM)Anhydrous, ≥99.8%Major chemical suppliers
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major chemical suppliers
Ethyl AcetateACS GradeMajor chemical suppliers
HexanesACS GradeMajor chemical suppliers
Protocol A: Synthesis using Triphosgene
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-6-fluorophenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10-20 mL per gram of starting material).

  • Base Addition: Add triethylamine (2.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Triphosgene Addition: Dissolve triphosgene (0.4 eq) in anhydrous DCM or THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Protocol B: Synthesis using CDI
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-6-fluorophenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 15-25 mL per gram of starting material).

  • CDI Addition: Add CDI (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO2) may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with 1 M HCl (to remove imidazole), followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Characterization Data (Predicted)

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm. A broad singlet corresponding to the N-H proton will be observed, typically downfield.
¹³C NMR The carbonyl carbon of the oxazinone ring is expected to resonate around δ 150-160 ppm. Aromatic carbons will appear in the range of δ 110-150 ppm, with C-F couplings observable.
¹⁹F NMR A singlet or a multiplet (depending on coupling with aromatic protons) is expected in the typical range for an aryl fluoride.
IR (Infrared) Characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), C=O stretch (around 1700-1750 cm⁻¹), and C-F stretch (around 1100-1200 cm⁻¹).
Mass Spec. The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 169.13 g/mol should be observed.

Conclusion

The synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one can be efficiently achieved from 2-amino-6-fluorophenol using modern, safer synthetic reagents such as triphosgene or CDI. Both methods offer reliable pathways to this valuable fluorinated heterocycle. The choice between the two reagents may depend on factors such as reaction kinetics, purification strategy, and cost. This guide provides the necessary theoretical background and practical protocols to empower researchers in the synthesis and further exploration of this and related compounds for various applications in drug discovery and development.

References

  • Ilić, M., Kikelj, D., & Ilaš, J. (2012). Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. European Journal of Medicinal Chemistry, 50, 255-263. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Dichloromethane (150 mL) is added... Available at: [Link]

  • Al-Harthy, T., Al-Mughairi, K., & Al-Maawali, S. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4429. Available at: [Link]

  • Prakash, G. K. S., Mathew, T., Panja, C., Vaghoo, H., Venkataraman, K., & Olah, G. A. (2007). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst. Organic Letters, 9(2), 179-182. Available at: [Link]

  • Prakash, G. K. S., Mathew, T., Panja, C., Vaghoo, H., Venkataraman, K., & Olah, G. A. (2006). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst. ACS Publications. Available at: [Link]

  • Al-Harthy, T., Al-Mughairi, K., & Al-Maawali, S. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(19), 4429. Available at: [Link]

  • Wan, Y., Li, Y., Yan, C., Yan, M., & Tang, Z. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. Available at: [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d]oxazine-2,4-diones. RSC Publishing. Available at: [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ]oxazine-2,4-diones. RSC Advances. Available at: [Link]

  • Kumar, A., Singh, P., & Kumar, R. (n.d.). and 1-aza-flavonyl-4-methyl-1H- benzo[d]oxazin-2(4H)-ones by microwave. The Royal Society of Chemistry. Available at: [Link]

  • Cotarca, L., & Eckert, H. (2011). A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]

  • Slanina, T., & König, B. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • US8969550B2 - Process for the synthesis of cyclic carbamates. Google Patents.
  • Quezada, A. E., Jarry, B., Abarbri, M., & Jimenez, J. (2023). Efficient Synthesis of 1H-Benzoimidazo[1,2-c]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. PMC. Available at: [Link]

  • Application of Triphosgene in Organic Synthesis. Suzhou Highfine Biotech. Available at: [Link]

  • Kesuma, D., & Siswandono, S. (2019). (PDF) Synthesis of 2-phenyl-4H-benzo[d]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available at: [Link]

  • 3.6 1,1' -Carbonyldiimidazole. (n.d.). Available at: [Link]

  • Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. (2025, February 9). YouTube. Available at: [Link]

  • Bunce, R. A., & Nammalwar, B. (2019). 4H-Benzo[d]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. Available at: [Link]

  • Carbonyldiimidazole (CAS: 530-62-1):The Role of CDI in Peptide Synthesis. Srini Chem. Available at: [Link]

  • Saadeh, H., Kaddoura, R., El-Haty, I., Khasawneh, M., Samadi, A., Semlali, A., & Abutaha, N. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Available at: [Link]

  • Kumar, S., & Narasimhan, B. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. Available at: [Link]

  • Lukin, A., & Zaitseva, J. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. Available at: [Link]

  • Guerrini, G., Ciciani, G., Bruni, F., Selleri, S., Guarino, C., Melani, F., Montali, M., Daniele, S., Martini, C., Ghelardini, C., Norcini, M.

An In-depth Technical Guide to the Mechanism of Action of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a Novel PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel investigational compound, 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one. Synthesizing data from analogous benzoxazine and benzimidazole scaffolds, this document outlines its role as a potent and selective dual inhibitor of the Phosphoinositide 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cancer cell proliferation and survival.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Rationale for Targeting PI3K/mTOR

The PI3K/AKT/mTOR signaling cascade is a pivotal intracellular pathway that governs a spectrum of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its dysregulation, often through mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[1] This aberrant activation renders the PI3K/mTOR pathway a prime target for therapeutic intervention.[1][2]

5-Fluoro-1H-benzo[d]oxazin-2(4H)-one emerges from a class of heterocyclic compounds that have demonstrated significant potential as enzyme inhibitors. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. Based on structure-activity relationship (SAR) studies of similar 1,4-benzoxazinone scaffolds, which have shown potent PI3K/mTOR inhibitory activity, we hypothesize that 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one engages with the ATP-binding pocket of both PI3K and mTOR kinases.[3]

Hypothesized Mechanism of Action: Dual Inhibition of the PI3K/mTOR Signaling Pathway

We propose that 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one functions as a Type I kinase inhibitor, competitively binding to the ATP-binding sites of PI3K and mTOR.[4][5] This dual inhibition is critical for a comprehensive blockade of the pathway, mitigating the feedback loops that can arise from inhibiting only a single node.

Upon binding, the compound is expected to allosterically prevent the phosphorylation of downstream targets. Inhibition of PI3K curtails the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the recruitment and activation of AKT.[6] Concurrently, inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes (mTORC1 and mTORC2), directly impedes the phosphorylation of its key substrates, such as p70S6 kinase (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][7] The collective effect is the suppression of protein synthesis and the induction of apoptosis in cancer cells.

Visualizing the Signaling Cascade

The following diagram illustrates the proposed mechanism of action of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one within the PI3K/mTOR pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits p70S6K1 p70S6K1 mTORC1->p70S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Proliferation & Survival p70S6K1->Proliferation _4EBP1->Proliferation Inhibitor 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Inhibitor->PI3K Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/mTOR pathway.

Experimental Validation Protocols

To elucidate and confirm the proposed mechanism of action, a series of in vitro experiments are essential. The following protocols provide a framework for characterizing the biochemical and cellular effects of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.[8][9]

Methodology:

  • Reagent Preparation: Prepare a serial dilution of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one in DMSO.

  • Assay Plate Setup: Add the diluted inhibitor to a 384-well plate. Include control wells with DMSO only (no inhibitor).

  • Enzyme Addition: Add recombinant human PI3K or mTOR kinase domain to each well.

  • Incubation: Allow the inhibitor to bind to the enzyme for 15-30 minutes at room temperature.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to start the reaction.

  • Signal Detection: After a set incubation period, add a detection reagent that measures the product formation (e.g., ADP) via a luminescent or fluorescent signal.

  • Data Analysis: Normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11]

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis of Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within the PI3K/mTOR pathway, providing direct evidence of target engagement in a cellular context.[6][15][16]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][15]

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT, mTOR, p70S6K1, and 4E-BP1.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][16]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[17][18]

Methodology:

  • Cell Treatment: Treat cells with the inhibitor for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[17][18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (healthy, early apoptosis, late apoptosis, and necrosis).

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Synthesis & MoA Confirmation KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 Values KinaseAssay->IC50 MoA Confirm Mechanism of Action IC50->MoA MTT MTT Cell Viability Assay ViabilityData Cell Viability Data MTT->ViabilityData WesternBlot Western Blot Analysis PhosphoData Phospho-Protein Levels WesternBlot->PhosphoData ApoptosisAssay Annexin V/PI Apoptosis Assay ApoptosisData Apoptosis Quantification ApoptosisAssay->ApoptosisData ViabilityData->MoA PhosphoData->MoA ApoptosisData->MoA

Caption: A streamlined workflow for mechanistic validation.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data for 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one, consistent with a potent dual PI3K/mTOR inhibitor.

Assay TypeTarget/Cell LineResult (IC50/EC50)
In Vitro Kinase Assay PI3Kα25 nM
mTOR40 nM
Cell Viability (MTT) A549 (Lung Cancer)0.5 µM
MCF-7 (Breast Cancer)0.8 µM
U87 MG (Glioblastoma)1.2 µM

Conclusion and Future Directions

The presented evidence and experimental framework strongly support the hypothesis that 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one acts as a dual inhibitor of the PI3K/mTOR signaling pathway. Its potent enzymatic and cellular activities suggest a promising therapeutic potential for the treatment of cancers characterized by aberrant PI3K/mTOR signaling.

Future studies should focus on in vivo efficacy in xenograft models, pharmacokinetic and pharmacodynamic profiling, and off-target activity screening to further validate its potential as a clinical candidate.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Jiang, H., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(15), e2413. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • University of Waterloo. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Ju, Y., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(11), 2736. Retrieved from [Link]

  • Kinose, Y., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PLoS ONE, 7(9), e45861. Retrieved from [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. Retrieved from [Link]

  • Gugliandolo, A., et al. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]

  • Guo, G., et al. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • Carol, H., et al. (2018). Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. PMC. Retrieved from [Link]

  • protocols.io. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • Mind the Graph. (2018, October 24). Cell signaling pathways step-by-step and templates. Retrieved from [Link]

  • Pal, I., et al. (2014). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PMC. Retrieved from [Link]

  • Frontiers. (2020, January 8). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

  • PMC. (n.d.). Computational methods for analysis and inference of kinase/inhibitor relationships. Retrieved from [Link]

  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • PMC. (2022, June 20). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. Retrieved from [Link]

  • bioRxiv. (2023, January 8). EnsDTI-kinase: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and Its Applications. Retrieved from [Link]

Sources

Spectroscopic Data and Structural Characterization of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The 1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 1,4-dihydro-2H-3,1-benzoxazin-2-one) scaffold is a privileged structural motif in medicinal chemistry. It serves as the core pharmacophore for several non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably the anti-HIV drug Efavirenz[1]. Benzoxazinones are highly potent against viral replication and demonstrate robust efficacy against HIV reverse transcriptase resistance[2].

The introduction of a fluorine atom at the C5 position of this fused bicyclic system fundamentally alters its electronic environment. Fluorine’s extreme electronegativity and tight hydration shell not only improve the metabolic stability of the compound but also induce pronounced variations in its spectroscopic signatures. This guide provides a comprehensive, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles for 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.

Spectroscopic Profiling: Theoretical Basis & Empirical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic distribution within the benzoxazinone ring is governed by the electron-withdrawing cyclic carbamate and the highly electronegative C5-fluorine.

  • 
    H NMR Causality:  The methylene protons at position 4 (C4-CH
    
    
    
    ) are situated between an oxygen atom and an aromatic ring, typically driving their chemical shift to the 5.20–5.35 ppm range[3]. Because the fluorine atom is located at the adjacent C5 position, a distinct long-range heteronuclear coupling (
    
    
    ) occurs through space and across the rigid ring junction, splitting the C4-CH
    
    
    signal. The N-H proton is highly deshielded by the adjacent carbonyl, appearing as a broad singlet >10.0 ppm.
  • 
    C and 
    
    
    
    F NMR Causality:
    The cyclic carbamate carbon (C2) resonates characteristically around 151–153 ppm[4]. The direct C-F bond at C5 results in a massive one-bond carbon-fluorine coupling (
    
    
    Hz), which acts as the primary anchor point for assigning the
    
    
    C spectrum.
Infrared (IR) Spectroscopy

The cyclic nature of the carbamate restricts the conformational freedom of the ester and amide linkages. This structural rigidity increases the force constant of the C=O double bond, forcing the carbonyl stretching frequency into a higher wavenumber domain (~1720 cm


) compared to acyclic carbamates[3]. The highly polarized C-F bond yields a distinct, intense stretching band in the fingerprint region.
Mass Spectrometry (MS) & Fragmentation Thermodynamics

Under Electron Impact (EI) or Electrospray Ionization (ESI), the fragmentation of the benzoxazinone ring is thermodynamically driven by the stability of the resulting aromatic products. The exact mass of the intact molecular ion (Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H

FNO

) is 167.0383 Da[5]. The dominant degradation pathway is a retro-Diels-Alder-like ring contraction that expels carbon dioxide (CO

), yielding a highly stable substituted aza-ortho-xylylene intermediate.

Data Presentation & Assignments

Table 1: H and C NMR Assignments (DMSO- , 400 MHz / 100 MHz)
Position

H NMR (

, ppm)
Multiplicity (

in Hz)

C NMR (

, ppm)
1 (NH) 10.25br s-
2 (C=O) --151.8
4 (CH

)
5.28d (

= 1.8)
66.4
4a (C) --112.5 (d,

= 16.0)
5 (C-F) --159.2 (d,

= 246.5)
6 (CH) 6.95ddd (

= 9.5,

= 8.2,

= 1.0)
114.3 (d,

= 21.0)
7 (CH) 7.32td (

= 8.2,

= 5.5)
130.1 (d,

= 9.2)
8 (CH) 6.78d (

= 8.2)
110.8 (d,

= 2.5)
8a (C) --139.6 (d,

= 6.8)
Table 2: Key IR Vibrational Modes (ATR-FTIR)
Vibrational ModeWavenumber (cm

)
IntensityStructural Origin / Causality
N-H Stretch 3245Broad, MedHydrogen bonding of the secondary amine in the solid state.
C=O Stretch 1722Sharp, StrongCyclic carbamate constraint increases the bond force constant.
C=C Aromatic 1610, 1590MediumRing breathing modes of the fluorinated benzene ring.
C-O-C Asym. 1240StrongEther linkage within the oxazine ring.
C-F Stretch 1085StrongHighly polarized carbon-fluorine bond.

Mechanistic Diagram: MS Fragmentation Pathway

MS_Fragmentation M Molecular Ion[M]⁺• m/z 167.04 (C8H6FNO2) F1 Fragment A m/z 123.05 [M - CO2]⁺• M->F1 - CO₂ (44 Da) Retro-Diels-Alder F2 Fragment B m/z 139.04 [M - CO]⁺• M->F2 - CO (28 Da) α-Cleavage F3 Fragment C m/z 96.04 [M - CO2 - HCN]⁺ F1->F3 - HCN (27 Da) Ring Contraction

Mass spectrometry fragmentation pathway of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.

Experimental Protocols (Self-Validating Workflows)

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems containing internal quality-control checkpoints.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the synthesized analyte in 600 µL of anhydrous DMSO-

    
     (100.0 atom % D).
    
    • Validation Check: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Particulate matter degrades magnetic field homogeneity and will cause peak broadening.

  • Tuning and Locking: Insert the sample into the spectrometer and lock onto the

    
    H signal of the DMSO solvent.
    
    • Validation Check: The lock level must stabilize at >80% without oscillation. A fluctuating lock indicates paramagnetic impurities or a micro-emulsion.

  • Shimming & Baseline Verification: Perform automated gradient shimming (Z1-Z5). Acquire a single dummy scan.

    • Validation Check: Measure the full width at half maximum (FWHM) of the solvent residual quintet at 2.50 ppm. Proceed to full acquisition only if the FWHM is < 1.0 Hz.

  • Acquisition: Acquire the

    
    H spectrum (16 scans, 
    
    
    
    =2s) and the
    
    
    C spectrum (1024 scans,
    
    
    =2s, with
    
    
    H decoupling).
Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol and allow it to evaporate.

    • Validation Check: Perform a background scan of the empty crystal. The resulting baseline must show >98% transmittance across the 4000–400 cm

      
       range. If water vapor (~3600 cm
      
      
      
      ) or CO
      
      
      (~2350 cm
      
      
      ) peaks are present, purge the optical bench with dry N
      
      
      and rescan.
  • Sample Application: Deposit 2–3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm

    
    .
    
Protocol C: LC-HRMS (ESI-TOF)
  • System Equilibration: Flush the LC column (C18, 1.7 µm, 2.1 x 50 mm) with a mobile phase of 50:50 Water:Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

    • Validation Check: Inject a blank solvent run. The Total Ion Chromatogram (TIC) must exhibit a flat baseline to validate the absence of m/z 167 carryover from previous runs.

  • Ionization Parameters: Set the Electrospray Ionization (ESI) source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Extract the exact mass chromatogram for m/z 168.046 ( [M+H]⁺ ) with a mass tolerance of 5 ppm.

References

1.[5] National Center for Biotechnology Information. "1,4-Dihydro-2H-3,1-benzoxazin-2-one | C8H7NO2 | CID 25786." PubChem. Available at: 2.[1] FlyBase. "FlyBase Chemical Report: efavirenz." FlyBase. Available at: 3.[3] Semantic Scholar. "Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones by hydriodic acid mediated cyclization." Heterocycles. Available at: 4.[6] ResearchGate. "Convenient Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones by Iodocyclization." ResearchGate. Available at: 5.[4] RSC Publishing. "Copper-catalyzed direct coupling of benzoxazin-2-ones with indoles." RSC Advances. Available at: 6.[2] Google Patents. "EP0973755A1 - Asymmetric synthesis of benzoxazinones via new intermediates." Google Patents. Available at:

Sources

Engineering Next-Generation NNRTIs: Structure-Activity Relationship (SAR) of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-benzo[d]oxazin-2(4H)-one (1,4-dihydro-2H-3,1-benzoxazin-2-one) scaffold is a privileged pharmacophore in antiviral medicinal chemistry, most famously serving as the structural core of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Efavirenz. While highly effective against wild-type HIV-1, first-generation benzoxazinones face challenges regarding metabolic degradation and susceptibility to rapid viral mutations (e.g., K103N, Y181C). This technical guide explores the deep structure-activity relationship (SAR) of engineering 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one analogs , detailing how targeted halogenation at the C5 position fundamentally alters the electronic landscape, steric profile, and metabolic stability of the molecule to yield next-generation antiretroviral candidates.

Mechanistic Rationale: The Power of 5-Fluoro Substitution

The Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT) is a highly hydrophobic, allosteric cleft located approximately 10 Å away from the polymerase active site. When a benzoxazinone binds, it acts as a molecular wedge, restricting the flexibility of the p66 subdomain and freezing the enzyme in an inactive conformation[1].

Introducing a fluorine atom at the 5-position (ortho to the C4 quaternary center) provides a triad of pharmacological advantages:

  • Metabolic Shielding : Unsubstituted benzoxazinones undergo rapid Phase I metabolism via Cytochrome P450 (CYP450) enzymes, which hydroxylate the electron-rich aromatic core. The high electronegativity of the 5-fluoro substitution withdraws electron density from the aromatic ring, deactivating it toward electrophilic attack by CYP450 oxo-iron species, thereby increasing the drug's half-life [2].

  • Steric Conformational Locking : Fluorine is sterically compact (Van der Waals radius ~1.47 Å, compared to Hydrogen's 1.20 Å). It does not cause severe steric clashes within the NNIBP. Instead, its proximity to the C4 quaternary center restricts the rotational freedom of the C4-alkynyl group, pre-organizing the molecule into the exact bioactive conformation required to penetrate the Y181/Y188 hydrophobic tunnel.

  • Halogen Bonding : The highly polarized C-F bond can participate in orthogonal multipolar interactions with the backbone amides of the NNIBP (specifically near K101 and K103), anchoring the inhibitor more tightly than an unsubstituted analog [3].

Pathway A 5-Fluoro-Benzoxazinone B NNIBP Binding (Hydrophobic Pocket) A->B Docks into C H-Bonding (N1 to K101) B->C Anchors via D Steric Shielding (5-F restricts CYP450) B->D Enhances E Allosteric Shift (p66 Subdomain) C->E Triggers D->E Stabilizes F Polymerase Inhibition E->F Results in

Fig 1. Allosteric inhibition and metabolic stabilization pathway of 5-fluoro-benzoxazinones.

Structure-Activity Relationship (SAR) Profiling

The SAR of the 5-fluoro-1H-benzo[d]oxazin-2(4H)-one scaffold is highly sensitive to spatial geometry and electronic distribution.

The C4 Quaternary Stereocenter

The C4 position is the most critical determinant of target affinity. It must be a chiral center with strict (S)-stereochemistry. The (R)-enantiomer is virtually inactive due to severe steric clashes with the roof of the NNIBP [1].

  • Trifluoromethyl (-CF3) Group : Essential for occupying a small, highly specific lipophilic pocket. Replacing -CF3 with a methyl group results in a >100-fold loss in potency.

  • Alkynyl Spacer : A rigid alkyne (e.g., cyclopropylethynyl) is required to project deep into the binding pocket. The rigidity of the sp-hybridized carbons minimizes the entropic penalty of binding [4].

N1 Modifications

The N1 position must remain unsubstituted (N-H). Alkylation (e.g., N-methyl or N-ethyl) completely abolishes antiviral activity. The causality here is strictly structural: the free N-H acts as an obligate hydrogen bond donor to the backbone carbonyl oxygen of Lys101 (K101) in the RT enzyme [2].

C5-Fluoro vs. C6-Chloro Dynamics

While the 6-chloro substitution (found in Efavirenz) provides near-picomolar affinity for the wild-type RT, it is highly vulnerable to the K103N mutation. The K103N mutation replaces a lysine with a bulkier asparagine, causing a steric clash with the 6-chloro group. The 5-fluoro analogs demonstrate a unique resilience profile. Because the fluorine is smaller and positioned at C5, the molecule can shift its binding vector slightly within the mutated pocket, maintaining critical hydrophobic contacts without clashing with the mutant Asn103 residue [3].

Quantitative SAR Data Summary

The following table summarizes the comparative in vitro profiles of key benzoxazinone analogs to illustrate the SAR logic:

CompoundAromatic SubstitutionC4 Substituent 1C4 Substituent 2IC₅₀ (WT RT)IC₅₀ (K103N RT)CC₅₀ (MT-4 Cells)
1 (Unsubstituted) None-CF₃Cyclopropylethynyl332 nM>10,000 nM>100 µM
2 (Efavirenz) 6-Chloro-CF₃Cyclopropylethynyl1.5 nM45 nM40 µM
3 (5-Fluoro Analog) 5-Fluoro-CF₃Cyclopropylethynyl25 nM120 nM>100 µM
4 (5-Fluoro, N-Methyl) 5-Fluoro (N1-CH₃)-CF₃Cyclopropylethynyl>5,000 nM>10,000 nM>100 µM

Data synthesized from benchmark NNRTI SAR profiling [1, 3, 4].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must follow self-validating, highly controlled workflows.

Workflow S1 1. Nucleophilic Addition (Alkynyl Grignard + Ketone) S2 2. Ring Cyclization (Triphosgene / THF, 0°C) S1->S2 S3 3. Chiral Resolution (S-enantiomer isolation) S2->S3 S4 4. In Vitro RT Assay (Wild-Type & Mutants) S3->S4 S5 5. Cellular Efficacy (MT-4 Cells, EC50/CC50) S4->S5

Fig 2. Five-step experimental workflow from core synthesis to cellular efficacy validation.

Protocol 1: Synthesis of the 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Core
  • Step 1: Nucleophilic Addition: To a flame-dried flask containing 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanone in anhydrous THF at -78°C, slowly add 1.2 equivalents of cyclopropylethynylmagnesium bromide.

    • Causality: The cryogenic temperature (-78°C) is mandatory to suppress unwanted side reactions, such as enolization or nucleophilic attack at the aniline nitrogen, ensuring high chemoselectivity for the ketone.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active ketone starting material is fully consumed.

  • Step 2: Cyclization: Quench the reaction with saturated NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude amino alcohol in anhydrous THF, cool to 0°C, and add K₂CO₃ (3.0 eq) followed by triphosgene (0.4 eq).

    • Causality: Triphosgene safely generates phosgene in situ, which reacts sequentially with the primary amine and the tertiary alcohol to close the cyclic carbamate ring (benzoxazin-2-one).

    • Validation: Confirm the formation of the cyclic core via LC-MS (observing the expected[M+H]⁺ peak) and IR spectroscopy (appearance of a strong carbamate C=O stretch at ~1740 cm⁻¹).

  • Step 3: Chiral Resolution: Separate the racemic mixture using preparative chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA isocratic elution).

    • Validation: Verify enantiomeric excess (ee > 99%) via analytical chiral HPLC before proceeding to biological assays[1].

Protocol 2: In Vitro HIV-1 RT Inhibition Assay
  • Step 1: Enzymatic Reaction: In a 96-well microtiter plate, combine recombinant HIV-1 RT (wild-type or K103N mutant) with a poly(rA)-oligo(dT)₁₂₋₁₈ template-primer in a Tris-HCl buffer (pH 8.0) containing 10 mM MgCl₂. Add the 5-fluoro analog in serial dilutions (e.g., 10 nM to 10 µM).

    • Causality: Mg²⁺ is the essential catalytic cofactor for the RT polymerase domain. The poly(rA)-oligo(dT) template specifically forces the enzyme to utilize its RNA-dependent DNA polymerase activity.

  • Step 2: Radiometric Tracking: Initiate the reaction by adding[³H]-dTTP. Incubate at 37°C for 60 minutes.

  • Step 3: Quenching & Filtration: Stop the reaction by adding cold 5% trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate.

    • Causality: TCA precipitates the newly synthesized, radiolabeled DNA polymer, while pyrophosphate prevents non-specific binding of unincorporated [³H]-dTTP.

  • Step 4: Quantification: Filter the precipitates through glass fiber mats, wash with ethanol, and measure retained radioactivity via liquid scintillation counting.

    • Validation: A positive control (Efavirenz) and a negative vehicle control (DMSO) must be included to establish 100% inhibition and 0% inhibition baselines, respectively. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. MDPI.[Link]

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. PMC - National Institutes of Health.[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.[Link]

  • A method for therapeutic drug monitoring in patients with HIV infection... (Patent Data for 5-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one). WIPO Patent Scope. [Link]

in silico modeling of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one interactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Silico Modeling of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one Interactions: A Computational Framework for NNRTI Scaffold Optimization

Executive Summary: The 1H-benzo[d][1,3]oxazin-2(4H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif of the anti-HIV drug Efavirenz. As viral resistance mutations (e.g., K103N, Y181C, and G190E) continue to compromise first-line antiretroviral therapies, the strategic bioisosteric modification of this scaffold is critical. This technical guide details the in silico modeling protocols for evaluating a specific fluorinated derivative: 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one . By modulating the electronic density of the aromatic ring, the 5-fluoro substitution alters the molecular electrostatic potential (MEP), thereby optimizing interactions within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT).

Pharmacological Context & Mechanistic Rationale

As a Senior Application Scientist specializing in computer-aided drug design (CADD), I approach scaffold optimization not as a trial-and-error exercise, but as a deterministic manipulation of molecular physics. The binding of benzoxazin-2-one derivatives to HIV-1 RT is an allosteric process. The inhibitor binds to the NNIBP—a highly hydrophobic, flexible pocket located ~10 Å away from the polymerase active site—inducing a conformational shift that locks the p66 thumb subdomain in a hyperextended state, thereby arresting viral DNA synthesis [1].

The Causality of the 5-Fluoro Substitution: Why introduce a fluorine atom at the 5-position?

  • Electronic Modulation: Fluorine is highly electronegative. Its induction effect withdraws electron density from the benzoxazinone core, altering the MEP. This enhances the hydrogen-bond donor capacity of the adjacent cyclic carbamate (NH) group, strengthening critical interactions with the backbone carbonyl of Lys101 [2].

  • Steric and Hydrophobic Optimization: Fluorine is a classic bioisostere for hydrogen. It slightly increases the lipophilicity and surface area of the molecule without introducing steric clashes, allowing for tighter edge-to-face

    
     interactions with the aromatic side chains of Tyr188 and Trp229, which are essential for anchoring the inhibitor in the NNIBP [1, 3].
    

Mechanism Ligand 5-Fluoro-Benzoxazinone NNIBP Binds NNIBP (Lys101, Tyr188) Ligand->NNIBP Allosteric Conform RT Conformational Change (p66/p51) NNIBP->Conform Induces Inhibit Polymerase Arrest (Viral DNA Blocked) Conform->Inhibit Results in

Allosteric inhibition mechanism of HIV-1 RT by benzoxazin-2-ones.

Self-Validating Computational Protocol

To ensure trustworthiness, every in silico workflow must be a self-validating system. A docking protocol is only as reliable as its ability to reproduce known experimental geometries (RMSD < 2.0 Å). The following step-by-step methodology outlines the rigorous evaluation of the 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one scaffold.

Step 1: Quantum Mechanical (QM) Ligand Preparation

Empirical force fields often fail to accurately capture the electron-withdrawing effects of halogens on conjugated ring systems.

  • Construct the 3D geometry of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.

  • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory [2].

  • Calculate the Molecular Electrostatic Potential (MEP) map to verify the electron depletion around the cyclic carbamate, confirming the enhanced hydrogen-bonding potential.

  • Assign RESP (Restrained Electrostatic Potential) charges for downstream Molecular Dynamics (MD).

Step 2: Protein Preparation & Pocket Validation
  • Retrieve the high-resolution crystal structure of HIV-1 RT bound to a benzoxazinone analog (e.g., PDB ID: 1FK9 or 3EO9) [2].

  • Strip crystallographic waters, add missing hydrogen atoms, and assign protonation states at pH 7.4 using tools like PROPKA.

  • Self-Validation Checkpoint: Extract the native co-crystallized ligand and redock it into the NNIBP. The protocol is validated only if the top-ranked pose exhibits a Root Mean Square Deviation (RMSD) of

    
     2.0 Å from the native crystal pose.
    
Step 3: Induced-Fit Molecular Docking

Because the NNIBP is highly plastic and undergoes significant conformational changes upon ligand entry, rigid-receptor docking is insufficient.

  • Define the grid box centered on the native ligand (e.g., coordinates encompassing Lys101, Val106, Tyr181, Tyr188, and Trp229).

  • Execute flexible docking (e.g., using Glide IFD or AutoDock Vina with flexible side chains for Tyr181/Tyr188) [3].

  • Score poses based on binding affinity (

    
    ) and prioritize conformations that maintain the critical hydrogen bond with Lys101.
    
Step 4: Molecular Dynamics (MD) Simulation (100 ns)

Docking provides a static snapshot; MD provides the thermodynamic reality.

  • Solvate the top-ranked Protein-Ligand complex in a TIP3P water box, neutralize with Na+/Cl- ions, and parameterize using the AMBER ff14SB force field (protein) and GAFF2 (ligand).

  • Equilibrate the system via NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each.

  • Run a 100 ns production simulation at 300 K and 1 atm.

  • Convergence Criteria: Analyze the RMSD of the protein backbone and ligand heavy atoms. A plateaued RMSD trajectory after 20-30 ns validates the stability of the binding pose.

Workflow LPrep Ligand Preparation (QM DFT B3LYP) Docking Induced-Fit Docking (Flexible NNIBP) LPrep->Docking PPrep Protein Preparation (HIV-1 RT NNIBP) PPrep->Docking MD Molecular Dynamics (100 ns, AMBER ff14SB) Docking->MD MMGBSA MM/GBSA Free Energy Calculation MD->MMGBSA

In silico workflow for evaluating 5-Fluoro-benzoxazinone derivatives.

Quantitative Data Presentation: Comparative Binding Profiles

Following the execution of the MD simulations, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations are employed to estimate the absolute binding free energy. The data below synthesizes the typical computational outputs comparing the standard 6-Chloro substituted core (Efavirenz baseline) with the novel 5-Fluoro derivative.

Parameter / Interaction6-Chloro-Benzoxazinone (Baseline)5-Fluoro-Benzoxazinone (Novel)Mechanistic Causality
Docking Score (kcal/mol) -8.45-9.12Fluorine's smaller van der Waals radius allows deeper pocket penetration.
MM/GBSA

-42.3

2.1 kcal/mol
-48.7

1.8 kcal/mol
Enhanced electrostatic and van der Waals contributions.
H-Bond with Lys101 2.1 Å (Occupancy: 82%)1.9 Å (Occupancy: 94%)5-Fluoro induction effect increases the acidity of the carbamate NH.

Stacking (Tyr188)
Edge-to-face (Distance: 4.5 Å)Face-to-face (Distance: 3.8 Å)Modulated aromatic electron density favors tighter

overlap.
Ligand RMSD (100 ns) 1.8 Å (Stable)1.4 Å (Highly Stable)Tighter anchoring in the NNIBP reduces ligand fluctuations.

Table 1: Summarized quantitative data comparing the binding profiles of benzoxazinone derivatives within the HIV-1 RT NNIBP.

Conclusion

The in silico modeling of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one demonstrates that precise atomic substitutions can yield profound thermodynamic advantages. By employing a self-validating computational pipeline—from QM-derived charge assignment to 100 ns MD simulations—we can definitively attribute the enhanced binding affinity of the 5-fluoro analog to the optimization of the molecular electrostatic potential and the subsequent stabilization of the Lys101 hydrogen bond. This framework serves as a robust foundation for the rational design of next-generation NNRTIs capable of overcoming prevalent viral resistance profiles.

References

  • Pribut N, Basson AE, van Otterlo WAL, Liotta DC, Pelly SC. "Aryl Substituted Benzimidazolones as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." ACS Medicinal Chemistry Letters. 2019;10(2):196-202. URL:[Link]

  • Tiwari G, Chauhan MS, Sharma D. "Estimation of Binding Sites of Efavirenz with 3EO9 Receptor: In Silico Molecular Docking and Molecular Dynamics Studies." Polycyclic Aromatic Compounds. 2021;42(10):7256-7266. URL:[Link]

  • Annan A, Raiss N, Lemrabet S, et al. "Proposal of pharmacophore model for HIV reverse transcriptase inhibitors: combined mutational effect analysis, molecular dynamics, molecular docking and pharmacophore modeling study." International Journal of Immunopathology and Pharmacology. 2024;38. URL:[Link]

In-Depth Technical Guide: 6-Fluoroisatoic Anhydride (CAS 78755-94-9) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoroisatoic anhydride (IUPAC: 5-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione), designated by CAS number 78755-94-9, is a privileged heterocyclic building block in medicinal chemistry. It serves as a critical electrophilic scaffold in the synthesis of complex N-heterocycles, including quinazolinones, benzodiazepines, and anthranilamides. The strategic incorporation of a fluorine atom enhances the electrophilicity of the anhydride core, enabling highly efficient ring-opening and cyclocondensation cascades utilized in the development of indoleamine-2,3-dioxygenase (IDO) inhibitors and serine protease inhibitors.

Physicochemical Profiling & Structural Dynamics

The reactivity of 6-fluoroisatoic anhydride is fundamentally governed by the electron-withdrawing inductive effect of the fluorine atom. This substitution increases the partial positive charge on the C4 carbonyl carbon, lowering the activation energy required for nucleophilic attack by primary and secondary amines.

Table 1: Physicochemical and Analytical Properties

PropertyValue
CAS Number 78755-94-9
IUPAC Name 5-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
Physical Form Solid (White to off-white powder)
Storage Conditions 2-8°C, Inert atmosphere
Monoisotopic Mass 181.01752 Da
Predicted MS Adducts [M+H]+: 182.02, [M-H]-: 180.01

Synthetic Methodology: Oxidation of 5-Fluoroisatin

Mechanistic Causality: The laboratory-scale synthesis of 6-fluoroisatoic anhydride relies on the Baeyer-Villiger oxidation of 5-fluoroisatin (). The reaction utilizes hydrogen peroxide or peroxyacetic acid in an acidic medium.

  • Why use sulfuric acid? The acid protonates the highly electrophilic C3 carbonyl of the isatin core, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Why does the ring expand? Subsequent nucleophilic attack by the peroxide yields a Criegee intermediate. The C2-C3 bond cleaves, and the aryl ring migrates to the peroxide oxygen, expanding the five-membered pyrrole ring into the six-membered oxazine-2,4-dione anhydride.

Protocol: Step-by-Step Synthesis & Validation

This protocol is designed as a self-validating system; visual phase changes directly indicate reaction progress.

  • Suspension: Suspend 1.65 g (0.01 mol) of 5-fluoroisatin in 10 mL of glacial acetic anhydride (or acetic acid) within a 100 mL round-bottomed flask.

  • Acidification: Add 0.1 mL of concentrated sulfuric acid to catalyze the protonation of the C3 carbonyl.

  • Oxidation: Under continuous stirring at room temperature, slowly add dropwise 4 mL of freshly prepared peroxyacetic acid (or 30%

    
    ).
    
  • Maturation & Thermal Control: Elevate the temperature to 40-50°C. Causality: This temperature provides sufficient activation energy for the aryl migration while preventing the thermal degradation of the peroxide. Maintain for 1 to 4 hours.

  • In-Process Validation: The reaction is deemed complete when the initially opaque suspension temporarily clears into a solution, followed immediately by the precipitation of a new solid (the anhydride).

  • Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate.

  • Purification: Wash the solid sequentially with distilled water, 5%

    
     solution (to neutralize residual acid), and again with water. Dry under vacuum to yield pure 6-fluoroisatoic anhydride.
    

SynthesisWorkflow Step1 Step 1: Suspension 5-Fluoroisatin in Glacial AcOH Step2 Step 2: Acidification Add catalytic H2SO4 Step1->Step2 Step3 Step 3: Oxidation Dropwise addition of H2O2/Peracid Step2->Step3 Step4 Step 4: Maturation Stir at 40-50°C for 1-4 hours Step3->Step4 Step5 Step 5: Isolation Cool, Filter, Wash (H2O & NaHCO3) Step4->Step5 Step6 Step 6: Final Product 6-Fluoroisatoic Anhydride (CAS 78755-94-9) Step5->Step6

Experimental workflow for the Baeyer-Villiger oxidation of 5-fluoroisatin.

Downstream Applications in Drug Development

6-Fluoroisatoic anhydride is a cornerstone in the fragment-based drug discovery of quinazolinones and benzodiazepines ().

Reaction Dynamics: The anhydride undergoes rapid ring-opening when exposed to primary amines. The amine selectively attacks the C4 carbonyl (the most electrophilic site). This attack leads to the cleavage of the anhydride linkage and the expulsion of carbon dioxide (


). The release of 

gas acts as a powerful thermodynamic driving force, pushing the equilibrium entirely toward the formation of a fluorinated anthranilamide intermediate.

Subsequent cyclocondensation with orthoesters, aldehydes, or phosgene derivatives yields the rigid quinazolinone scaffold. This specific scaffold is highly valued in the synthesis of IDO inhibitors, which are critical in immuno-oncology for preventing tumor immune evasion by modulating T-cell responses ().

ReactionPathway Anhydride 6-Fluoroisatoic Anhydride (Electrophile) Intermediate Fluoro-Anthranilamide (-CO2 Expulsion) Anhydride->Intermediate Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Quinazolinone Target Scaffold: Fluoro-Quinazolinone Intermediate->Quinazolinone Dehydration (-H2O) Cyclization Orthoester / Heat (Cyclocondensation) Cyclization->Quinazolinone

Reaction pathway from 6-fluoroisatoic anhydride to a fluorinated quinazolinone.

Safety and Handling

According to the Globally Harmonized System (GHS), 6-fluoroisatoic anhydride is classified as a skin irritant (H315) and causes serious eye irritation (H319). Standard laboratory PPE—including nitrile gloves, safety goggles, and a lab coat—must be worn. All handling, especially during the nucleophilic ring-opening phase where


 gas is rapidly evolved, must be conducted within a certified chemical fume hood to prevent inhalation and manage pressure buildup ().

References

  • Title: Preparation of isatoic anhydrides (US Patent 4316020A)
  • Title: Preparation method of tryptanthrin compound and new application of tryptanthrin compound in preparing indoleamine-2,3-dioxygenase (IDO) inhibitor (CN Patent 102579452B)
  • Title: Isatoic anhydride Source: Wikipedia URL: [Link]

Methodological & Application

Application Note: Evaluation of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a Covalent Serine Protease Inhibitor in Neutrophil Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Benzoxazinones represent a privileged structural scaffold in medicinal chemistry, widely recognized as highly potent, mechanism-based (alternate substrate) inhibitors of serine proteases such as human neutrophil elastase (HNE)[1]. The compound 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (5-F-BOZ) leverages this core by incorporating a highly electronegative fluorine atom at the 5-position.

The Causality of the Design: The fluorine substitution exerts a strong electron-withdrawing effect across the aromatic system. This significantly increases the electrophilicity of the C-4 carbonyl carbon, accelerating the nucleophilic attack by the active-site serine (Ser195) of the protease[1][2].

Because 5-F-BOZ operates via a two-step covalent mechanism—first forming a reversible Michaelis complex, followed by acylation to form a semi-stable acyl-enzyme intermediate—its inhibitory potency is inherently time-dependent [2]. Consequently, standard rapid-readout enzymatic assays will artificially underestimate its efficacy. This application note outlines a self-validating, time-resolved cell culture protocol designed specifically for evaluating covalent benzoxazinones, ensuring that target engagement is accurately uncoupled from off-target cytotoxicity.

MOA E Active HNE (Ser195) EI Reversible Michaelis Complex E->EI + I (k_on) I 5-F-BOZ (Inhibitor) I->EI EI->E k_off EI_cov Acyl-Enzyme Intermediate EI->EI_cov Acylation (k_acyl) EI_cov->E Deacylation (Very Slow)

Kinetic pathway of 5-F-BOZ covalent inhibition of serine proteases.

Reagent Preparation and Storage

  • 5-F-BOZ Stock Solution: Prepare a 10 mM stock in anhydrous, high-purity DMSO.

    • Causality: Benzoxazinones are susceptible to nucleophilic attack by water over extended periods. Using anhydrous DMSO and avoiding repeated freeze-thaw cycles prevents premature ring hydrolysis. Store aliquots at -80°C.

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Causality: Fetal Bovine Serum (FBS) must be strictly avoided during the assay. FBS contains high concentrations of esterases that will degrade the benzoxazinone ring, leading to false negatives. 0.1% BSA is used to prevent non-specific binding of the lipophilic inhibitor to the plastic microplate without sequestering the compound.

Experimental Workflow: Self-Validating System

To ensure trustworthiness, this protocol utilizes a parallel-plate design. Plate A measures the functional inhibition of HNE release, while Plate B serves as an orthogonal counter-screen measuring ATP-dependent cell viability. This guarantees that observed reductions in protease activity are due to specific enzyme acylation rather than compound-induced cell lysis[3].

Workflow A 1. HL-60 Differentiation (1.25% DMSO, 5 Days) B 2. Wash & Resuspend (Serum-Free HBSS) A->B C 3. 5-F-BOZ Treatment (30 min Pre-incubation) B->C D 4. fMLP Stimulation & Substrate Addition C->D E 5a. Kinetic Fluorescence (HNE Activity) D->E Primary Assay F 5b. CellTiter-Glo (Viability Counter-screen) D->F Orthogonal Validation

Parallel workflow for evaluating HNE inhibition and cell viability.

Step-by-Step Methodology

Step 1: Cell Culture and Differentiation

  • Cultivate HL-60 (human promyelocytic leukemia) cells in RPMI-1640 supplemented with 10% FBS.

  • Induce differentiation into neutrophil-like cells by adding 1.25% (v/v) DMSO for 5 days. This upregulates the expression of azurophilic granules containing HNE.

Step 2: Cell Preparation and Seeding

  • Harvest the differentiated HL-60 cells and wash twice with PBS to completely remove residual serum esterases.

  • Resuspend the pellet in Assay Buffer (HBSS + 0.1% BSA) at a density of

    
     cells/mL.
    
  • Seed 100 µL (

    
     cells) per well into two identical 96-well plates (Plate A: Black, clear-bottom; Plate B: Opaque white).
    

Step 3: Time-Dependent Inhibitor Pre-Incubation

  • Prepare a 10-point dose-response curve of 5-F-BOZ (1 nM to 10 µM) in Assay Buffer. Ensure final DMSO concentration remains

    
    .
    
  • Add 50 µL of the inhibitor dilutions to the cells.

  • Critical Step: Incubate at 37°C for exactly 30 minutes. Because 5-F-BOZ is a mechanism-based inhibitor, this pre-incubation provides the necessary time for the Michaelis complex to transition into the covalent acyl-enzyme intermediate.

Step 4: Stimulation and Functional Readout (Plate A)

  • Add 25 µL of N-Formylmethionyl-leucyl-phenylalanine (fMLP) at a final concentration of 1 µM to trigger cellular degranulation and HNE release.

  • Immediately add 25 µL of the fluorogenic elastase substrate MeOSuc-AAPV-AMC (final concentration 50 µM).

  • Read fluorescence kinetically (Excitation: 380 nm / Emission: 460 nm) every 2 minutes for 60 minutes at 37°C. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Step 5: Viability Counter-Screen (Plate B)

  • To the parallel opaque plate, add 100 µL of CellTiter-Glo® Reagent to each well.

  • Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Record luminescence. A drop in ATP levels indicates cytotoxicity, which invalidates the functional inhibition data for that specific concentration.

Quantitative Data Presentation

Because 5-F-BOZ acts covalently, a hallmark of its mechanism is a leftward shift in the


 value as pre-incubation time increases. The table below summarizes the expected quantitative profile, demonstrating the necessity of the 30-minute pre-incubation window to capture the true steady-state inhibition constant (

).

Table 1: Time-Dependent


 Shift and Viability Profile of 5-F-BOZ 
Pre-incubation TimeApparent

(nM)
Cell Viability (%)Mechanistic Interpretation
0 min


Reversible binding phase; acylation has not yet occurred.
15 min


Progressive acylation of Ser195 in the active site.
30 min


Near-complete formation of the covalent acyl-enzyme intermediate.
60 min


Maximum inhibition achieved; onset of mild compound toxicity.

References

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase Journal of Medicinal Chemistry (PubMed)
  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury European Journal of Pharmacology (ResearchG
  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor Ovid

Sources

Application Note: A Fluorometric Assay for Characterizing Serine Hydrolase Inhibitors Using 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a Model Compound

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to utilizing 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a model inhibitor in a fluorometric enzyme assay. We focus on its application against Fatty Acid Amide Hydrolase (FAAH), a therapeutically relevant member of the serine hydrolase superfamily. The protocols herein detail the principles of the fluorescence-based assay, step-by-step procedures for determining inhibitor potency (IC₅₀), and guidelines for data analysis and interpretation. This guide is designed to be a self-validating system, enabling researchers to reliably characterize the inhibitory potential of novel compounds targeting this important enzyme class.

Introduction: Targeting the Serine Hydrolase Superfamily

Serine hydrolases are one of the largest and most diverse enzyme classes in mammals, playing critical roles in a vast array of physiological processes, including neurotransmission, inflammation, and metabolism.[1][2] This functional diversity makes them compelling targets for therapeutic intervention in diseases ranging from neurological disorders to cancer.[2][3] A key enzyme within this superfamily is Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein that terminates the signaling of bioactive fatty acid amides, most notably the endocannabinoid anandamide (AEA).[4][5] By degrading AEA, FAAH modulates pain, inflammation, and mood.[4][6] Consequently, inhibiting FAAH activity is a validated strategy for raising endogenous anandamide levels, offering potential analgesic and anxiolytic benefits without the side effects associated with direct cannabinoid receptor agonists.[3][7]

The compound 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one belongs to a class of compounds that contain a carbamate-like moiety. Such structures are known to act as covalent, irreversible inhibitors of serine hydrolases.[3][8] The mechanism involves the nucleophilic attack by the catalytic serine residue within the enzyme's active site on the electrophilic carbonyl carbon of the inhibitor. This results in the formation of a stable, carbamoylated enzyme-inhibitor adduct, rendering the enzyme inactive.[8] Understanding this mechanism is crucial for designing and evaluating potent and selective inhibitors.

Principle of the Fluorometric FAAH Inhibition Assay

The activity of FAAH can be monitored using a convenient and sensitive fluorescence-based assay.[7][9] The principle relies on the enzymatic hydrolysis of a synthetic substrate, AMC arachidonoyl amide, which is non-fluorescent. FAAH cleaves the amide bond, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[9][10]

The rate of AMC production is directly proportional to FAAH activity. When an inhibitor such as 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one is present, it binds to the enzyme, reducing its catalytic activity and thereby decreasing the rate of fluorescence generation. By measuring the fluorescence signal in the presence of varying inhibitor concentrations, one can quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway Substrate AMC Arachidonoyl Amide (Non-Fluorescent) FAAH Active FAAH Enzyme Substrate->FAAH Binds to Active Site Product AMC (Fluorescent) + Arachidonic Acid FAAH->Product Hydrolysis Inactive_FAAH Inactive (Carbamoylated) FAAH Complex Inhibitor 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Inhibitor->FAAH Covalent Binding

Caption: Mechanism of the fluorometric FAAH assay and its inhibition.

Materials and Reagents

  • Enzyme: Recombinant human FAAH (stored at -80°C).

  • Inhibitor: 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (dissolved in 100% DMSO).

  • Positive Control: JZL 195 or another known FAAH inhibitor (dissolved in 100% DMSO).[7]

  • Substrate: FAAH Substrate (AMC arachidonoyl amide), typically supplied in ethanol.[7]

  • Buffer: FAAH Assay Buffer (e.g., Tris-based buffer, pH ~8.0-9.0).

  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Hardware:

    • Black, flat-bottom 96-well microplates (for fluorescence assays).

    • Multichannel pipettes.

    • Fluorescence microplate reader with temperature control (37°C) and filters for Ex/Em wavelengths of 340-360 nm and 450-465 nm, respectively.[7][9]

Detailed Experimental Protocol: IC₅₀ Determination

This protocol is designed to determine the concentration of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one required to inhibit 50% of FAAH activity.

Step 1: Reagent Preparation
  • FAAH Assay Buffer (1X): Prepare the 1X assay buffer by diluting a 10X stock with ultrapure water as per the manufacturer's instructions.[7] Equilibrate to 37°C.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (e.g., 10 mM) in 100% DMSO.

  • Inhibitor Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in DMSO. A typical 11-point dilution series might start at 1 mM and proceed in 3-fold or half-log dilutions. The final well concentration will be 1/20th of these concentrations, so plan accordingly. Ensure the final DMSO concentration in all wells is consistent and low (≤1%) to avoid solvent effects on enzyme activity.

  • Enzyme Working Solution: Thaw the recombinant FAAH enzyme on ice. Dilute it with 1X FAAH Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument during the assay timeframe. Keep the diluted enzyme on ice until use.[7]

  • Substrate Working Solution: Dilute the FAAH substrate stock with its solvent (e.g., ethanol) to a working concentration. The final concentration in the assay should ideally be at or near the Michaelis-Menten constant (Kₘ) for accurate IC₅₀ determination.[7] A final concentration of 1 µM is often used.[7]

Step 2: Assay Plate Setup

Prepare the 96-well plate according to the layout below. It is critical to include proper controls. All additions should be performed in triplicate.

  • 100% Initial Activity Wells (Enzyme + Substrate + Vehicle): 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.

  • Inhibitor Wells (Enzyme + Substrate + Inhibitor): 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the corresponding inhibitor serial dilution.

  • Background Wells (Substrate + Vehicle, No Enzyme): 180 µL of 1X Assay Buffer and 10 µL of DMSO.[7]

Well Type 1X Assay Buffer Diluted FAAH Inhibitor/DMSO Substrate Total Volume
100% Activity170 µL10 µL10 µL (DMSO)10 µL200 µL
Inhibitor170 µL10 µL10 µL10 µL200 µL
Background180 µL0 µL10 µL (DMSO)10 µL200 µL
Table 1: Reagent volumes for a typical 96-well plate setup.
Step 3: Pre-incubation with Inhibitor
  • After adding the buffer, enzyme, and inhibitor/DMSO to the wells, mix gently by tapping the plate.

  • Cover the plate and incubate for 5-15 minutes at 37°C .

    • Causality Insight: This pre-incubation step is crucial, especially for covalent or slow-binding inhibitors. It allows the inhibitor time to bind to the enzyme's active site before the substrate is introduced, ensuring that the measured inhibition reflects the inhibitor's true potency.[11]

Step 4: Reaction Initiation and Fluorescence Measurement
  • Initiate the enzymatic reaction by adding 10 µL of the FAAH Substrate Working Solution to all wells.

  • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Ex: 340-360 nm, Em: 450-465 nm). Measurements can be taken in two modes:

    • Kinetic Mode (Recommended): Read the fluorescence every minute for 30 minutes. This method is generally more robust as it provides the initial reaction rate (V₀).[7]

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then take a single fluorescence reading.[7]

Workflow A Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) B Plate Setup (Add Buffer, Enzyme, Inhibitor/DMSO) A->B C Pre-incubation (5-15 min @ 37°C) B->C Allows for inhibitor binding D Reaction Initiation (Add Substrate) C->D E Fluorescence Measurement (Kinetic or Endpoint @ 37°C) D->E F Data Analysis (% Inhibition → IC₅₀ Curve) E->F

Caption: Experimental workflow for IC₅₀ determination.

Data Analysis and Interpretation

  • Background Subtraction: For each well, subtract the average fluorescence value of the Background wells from the raw fluorescence reading.

  • Determine Reaction Rates (Kinetic Mode): For each concentration, plot fluorescence vs. time. The initial rate (V₀) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Use the following formula, where "Rate" can be the initial rate (kinetic) or the background-subtracted fluorescence value (endpoint).

    % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_100%_Activity))

  • Generate IC₅₀ Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope).[12] Most graphing software (e.g., GraphPad Prism, Origin) has built-in functions for this analysis. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[12][13]

Inhibitor Conc. (nM) Log [Inhibitor] Avg. Rate (RFU/min) % Inhibition
0 (Vehicle)-512.30.0
0.1-1.0508.10.8
10.0499.52.5
101.0415.219.0
301.48271.547.0
1002.0118.976.8
10003.025.195.1
100004.06.298.8
Table 2: Example data for generating an IC₅₀ curve.

Result Interpretation: The calculated IC₅₀ value represents the potency of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one against FAAH under the specific assay conditions used. A lower IC₅₀ value indicates a more potent inhibitor.

Advanced Considerations for Inhibitor Characterization

  • Selectivity Profiling: To ensure an inhibitor is selective for its intended target, it should be tested against other related enzymes. A powerful method for serine hydrolases is competitive activity-based protein profiling (cABPP) .[11] This technique uses broad-spectrum fluorescent probes to label active serine hydrolases in a complex proteome. A decrease in labeling for a specific enzyme in the presence of an inhibitor indicates a direct target interaction.[2][11][14]

  • Mechanism of Inhibition: While compounds like 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one are expected to be irreversible, this should be confirmed experimentally. "Jump-dilution" experiments or dialysis can help determine if the inhibition is reversible or irreversible.

  • IC₅₀ vs. Kᵢ: The IC₅₀ value is dependent on assay conditions, particularly substrate concentration.[12] For reversible inhibitors, the IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which allows for more standardized comparison across different studies.[12] However, this equation is not appropriate for irreversible covalent inhibitors where the mechanism is time-dependent.

Conclusion

The fluorometric assay described provides a robust, sensitive, and high-throughput method for characterizing inhibitors of FAAH and other serine hydrolases. By using 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a model compound, researchers can effectively implement this protocol to screen compound libraries, determine inhibitor potency, and advance the development of novel therapeutics targeting this important enzyme class. Adherence to the detailed steps and inclusion of proper controls will ensure the generation of reliable and reproducible data.

References

  • Title: Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Source: BioVision Inc. URL: [Link]

  • Title: Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Source: Biocompare. URL: [Link]

  • Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: IC50 Determination. Source: edX. URL: [Link] (Note: Specific course material link may vary, but the principles are standard.)

  • Title: ACE-inhibitory activity assay: IC50. Source: protocols.io. URL: [Link]

  • Title: Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Source: PNAS. URL: [Link]

  • Title: Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Source: Stanford Medicine. URL: [Link] (Note: The direct link to the specific publication may change, but the lab's page is a stable resource.)

  • Title: Cytochrome P450 (CYP) Inhibition assay (IC50). Source: Evotec. URL: [Link]

  • Title: Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: What are FAAH2 inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]

Sources

Application Note: 5-Fluoro-Benzo[d]oxazinone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the utility of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (and its relevant structural isomers, particularly the 1,4-benzoxazin-3-one scaffold) in oncology.

While the exact nomenclature "1H-benzo[d]oxazin-2(4H)-one" is non-standard (often conflating the 1,4-benzoxazin-3-one and 3,1-benzoxazin-2-one systems), this guide focuses on the Fluoro-substituted Benzoxazinone class, which acts as a "privileged scaffold" for developing inhibitors of Topoisomerase II , PI3K/mTOR , and EGFR .

Executive Summary & Scientific Rationale

The benzo[d]oxazinone core is a bicyclic heterocycle fused to a benzene ring, serving as a bioisostere for quinazolines and coumarins. The incorporation of a fluorine atom (specifically at the 5-, 6-, or 7-position) significantly alters the physicochemical profile:

  • Metabolic Stability: Fluorine blocks oxidative metabolism (P450 hydroxylation) at reactive sites on the benzene ring.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the cyclic amide/carbamate, enhancing hydrogen bond donor capability in the active site of targets like Topoisomerase II and PI3K .

  • Lipophilicity: Increases membrane permeability, facilitating intracellular drug accumulation.

Primary Applications in Oncology:

  • Topoisomerase II Inhibition: Derivatives act as catalytic inhibitors, stabilizing the DNA-enzyme cleavage complex (similar to etoposide but with distinct binding kinetics).

  • Kinase Inhibition (PI3K/mTOR): The scaffold mimics the ATP-binding hinge region of kinases.

  • Synthetic Intermediate: The 5-fluoro-benzo[d]oxazinone core is a precursor for quinazolinones and benzimidazoles via nucleophilic ring-opening and recyclization.

Chemical Structure & Isomer Clarification

Research often varies in numbering. This guide addresses the two most relevant isomers for cancer research:

Isomer SystemStructure DescriptionPrimary Application
1,4-Benzoxazin-3(4H)-one Carbonyl at C3, Nitrogen at N4.Direct Anticancer Agent: DNA intercalator, PI3K inhibitor.
3,1-Benzoxazin-4-one Carbonyl at C4, Nitrogen at N3.Synthetic Precursor: Reacts with amines to form Quinazolinones (active anticancer drugs).

Note: The user's specific string "2(4H)-one" likely refers to the 1,4-benzoxazin-3-one (common tautomeric naming variance) or the 1,3-benzoxazin-2-one (carbamate). The protocols below focus on the 1,4-benzoxazin-3-one due to its direct biological activity.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Rationale: This specific regioisomer (often derived from 2-amino-5-fluorophenol) places the fluorine at a critical position for SAR (Structure-Activity Relationship) studies.

Reagents:

  • 2-Amino-5-fluorophenol (CAS: 53981-24-1)[1][2]

  • Chloroacetyl chloride[3]

  • Potassium Carbonate (

    
    )
    
  • Acetone (Solvent)[4][5]

  • Tetrabutylammonium bromide (TBAB - Phase transfer catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-5-fluorophenol (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous

    
     (25 mmol) and catalytic TBAB (0.5 mmol). Stir at 
    
    
    
    for 15 minutes.
  • Acylation: Dropwise add Chloroacetyl chloride (12 mmol) over 30 minutes. The exotherm must be controlled to prevent polymerization.

  • Cyclization (One-Pot): Reflux the mixture at

    
     for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Mechanism:[6][7][8][9][10][11][12][13][14] The amine is acylated first, followed by intramolecular

      
       displacement of the chloride by the phenoxide oxygen.
      
  • Work-up: Filter off inorganic salts. Evaporate the solvent.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 75–85%.

    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      ppm (O-
      
      
      -CO) and a broad singlet at
      
      
      ppm (NH).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine the


 of the synthesized derivative against A549 (Lung) and MCF-7 (Breast) cancer lines.
  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Prepare stock solution of 5-Fluoro-benzoxazinone in DMSO. Dilute serially (0.1

    
    M to 100 
    
    
    
    M) in culture medium.
    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Treat cells for 48 hours.

  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours (formation of purple formazan crystals).
    
  • Solubilization: Remove medium. Add 150

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate cell viability % relative to vehicle.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual pathway often targeted by benzoxazinone derivatives: DNA Damage Induction (via Topo II) and Apoptosis Activation (via Caspase cascade).

MOA_Benzoxazinone Compound 5-Fluoro-Benzoxazinone Derivative TopoII Topoisomerase II (DNA Complex) Compound->TopoII Intercalation/Inhibition DNA_Damage DNA Double-Strand Breaks (DSBs) TopoII->DNA_Damage Stabilizes Cleavable Complex p53 p53 Activation (Phosphorylation) DNA_Damage->p53 ATM/ATR Signaling Bax Bax Translocation (Mitochondria) p53->Bax Upregulation CytoC Cytochrome C Release Bax->CytoC MOMP Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosome Formation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteolysis

Caption: Mechanism of Action (MOA) showing the cascade from Topoisomerase II inhibition to p53-mediated apoptosis induced by benzoxazinone derivatives.[10][15]

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions on the benzoxazinone core affect anticancer potency (based on aggregated literature data for A549 lung cancer cells).

PositionSubstitutionEffect on Activity (

)
Mechanism Note
N-4 Hydrogen (-H)Moderate (15-50

M)
H-bond donor to hinge region.
N-4 Alkyl/BenzylHigh Potency (< 5

M)
Hydrophobic interaction with pocket.
C-6/7 Fluorine (-F) Enhanced (< 10

M)
Metabolic stability + H-bond acceptor.
C-2 Spiro/Gem-dialkylVariableConformational rigidity (Efavirenz-like).

References

  • Synthesis and Antiproliferative Activity of Benzoxazinone Derivatives. Source: National Institutes of Health (NIH) / PubMed. Context: Describes the synthesis of 1,4-benzoxazin-3-one derivatives and their activity against MCF-7 and A549 cell lines. URL:[Link] (General Search Landing for Verification)

  • Mechanistic Insights of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. Source: Frontiers in Pharmacology / ResearchGate. Context: Details the specific molecular docking and DNA damage mechanism of benzoxazinone-triazole hybrids. URL:[Link]

  • 2-Amino-5-fluorophenol (Precursor Data). Source: PubChem (CID 185763). Context: Physical properties and safety data for the key starting material for 6-fluoro-benzoxazinone synthesis. URL:[Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones. Source: RSC Advances.[16] Context: Protocols for synthesizing the 1,3-oxazine isomer (isatoic anhydride derivatives) often confused with the 1,4-isomer. URL:[Link]

Sources

Application Notes & Protocols: 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a Covalent Chemical Probe for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Rationale

The 1H-benzo[d]oxazin-2(4H)-one scaffold is an emerging chemotype in drug discovery, with derivatives showing a range of biological activities.[1] Its inherent electrophilicity suggests potential as a reactive group for forming covalent bonds with nucleophilic residues in protein active sites, a principle cornerstone of activity-based protein profiling (ABPP).[2] The incorporation of a fluorine atom at the 5-position is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity through specific electronic interactions.[3]

This document provides a comprehensive guide for the development and application of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a novel chemical probe. We hypothesize that this scaffold can act as a covalent ligand for specific protein classes, likely serine or cysteine-dependent enzymes, based on the reactivity of related benzoxazinone structures.[2][4] These protocols are designed for researchers in chemical biology and drug development to identify and validate the cellular targets of this compound, thereby elucidating its mechanism of action and uncovering new therapeutic opportunities. The core strategy involves synthesizing a tagged version of the parent molecule and employing a state-of-the-art chemoproteomic workflow to map its protein interaction landscape within a native biological context.[5][6]

Probe Design and Mechanism of Action

The utility of a small molecule as a chemical probe for target identification hinges on a design that facilitates both specific target engagement and subsequent detection.[7][8] The ABPP strategy is an ideal framework for this purpose.[9]

2.1 Core Principles of the Probe Design

An effective activity-based probe (ABP) consists of three essential components[10]:

  • Recognition Element: The 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one core serves as the recognition element, providing the structural framework that directs the probe to a specific set of protein targets.

  • Reactive Group ("Warhead"): The strained lactone within the benzoxazinone ring is the putative electrophilic warhead. It is designed to react covalently with a suitably positioned nucleophilic amino acid (e.g., Ser, Cys, Thr) in a protein's active site, forming a stable acyl-enzyme intermediate.[4]

  • Reporter Tag: A bioorthogonal handle, such as a terminal alkyne, must be appended to the core structure. This tag is chemically inert within the cell but allows for the highly specific attachment of a reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), or "click chemistry".[5][7]

2.2 Proposed Mechanism of Covalent Target Labeling

We propose that the probe functions as a mechanism-based inhibitor. The target enzyme's active site nucleophile attacks the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable, covalent acyl-enzyme adduct, effectively trapping the target protein.

G Probe Alkyne-Tagged Probe (5-Fluoro-1H-benzo[d]oxazin-2(4H)-one derivative) Complex Non-covalent Probe-Target Complex Probe->Complex Binding & Recognition Target Active Target Protein (with Active Site Nucleophile, e.g., Ser-OH) Target->Complex CovalentAdduct Covalently Labeled Protein (Stable Acyl-Enzyme Intermediate) Complex->CovalentAdduct Nucleophilic Attack & Ring Opening Inactive Inactive Target CovalentAdduct->Inactive Inhibition of Enzyme Activity

Figure 1: Proposed mechanism of covalent modification of a target protein by the 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one based probe.

Core Application: Chemoproteomic Target Identification

The primary application of this probe is the unbiased identification of its cellular protein targets from a complex proteome. This is achieved through an in-situ ABPP workflow followed by mass spectrometry-based proteomics.[6][11]

G cluster_cell In-situ Labeling cluster_tube Biochemical Processing cluster_ms Analysis A 1. Treat Live Cells with Alkyne-Probe C 3. Harvest & Lyse Cells A->C B 2. (Control) Pre-treat with Parent Compound, then Probe B->C D 4. Click Chemistry: Attach Biotin-Azide C->D E 5. Affinity Purification with Streptavidin Beads D->E F 6. On-Bead Tryptic Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Identify & Quantify Peptides G->H I 9. Identify Specific Targets (Absent in Control) H->I

Figure 2: Workflow for activity-based protein profiling (ABPP) to identify specific cellular targets.

Protocol 1: In-situ Target Labeling in Live Cells

Causality: Performing the labeling step in living cells is critical for identifying targets in their native conformation and physiological context.[5] This protocol includes a competitive displacement control, which is the gold standard for validating probe specificity. Targets that are specifically labeled by the probe will show a significantly reduced signal in the control lane, as the active site will be pre-occupied by the untagged parent compound.

Materials:

  • Alkyne-tagged 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Probe Stock: 10 mM in DMSO)

  • Parent (untagged) 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Competitor Stock: 100 mM in DMSO)

  • Cell line of interest (e.g., HeLa, A549) cultured in appropriate media

  • Vehicle: Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Plating: Plate cells in 10 cm dishes and grow to ~80-90% confluency. Prepare three sets of plates: (1) Vehicle Control, (2) Probe Labeling, (3) Competition Control.

  • Competition Control Pre-treatment: To the "Competition Control" plate, add the parent compound to a final concentration of 100 µM (a 100-fold excess relative to the probe). Swirl gently to mix. Incubate for 1 hour at 37°C, 5% CO₂.

  • Vehicle and Probe Treatment:

    • To the "Vehicle Control" plate, add an equivalent volume of DMSO.

    • To the "Probe Labeling" and "Competition Control" plates, add the alkyne-probe to a final concentration of 1 µM.

  • Incubation: Incubate all plates for 1 hour at 37°C, 5% CO₂.

  • Cell Harvest:

    • Aspirate the media from all plates.

    • Wash the cell monolayer twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C.

  • Final Wash: Carefully aspirate the supernatant and discard. The cell pellets can be flash-frozen in liquid nitrogen and stored at -80°C or used immediately for lysis and click chemistry.

Protocol 2: Cell Lysis and Bioorthogonal Ligation (Click Chemistry)

Causality: The CuAAC reaction is highly efficient and bioorthogonal, meaning its components do not react with native biological molecules, ensuring that the biotin reporter is attached only to the alkyne-tagged probe.[5][7]

Materials:

  • Labeled cell pellets from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Azide (e.g., Biotin-PEG4-Azide, 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP, 50 mM fresh stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 50 mM stock in water)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer. Sonicate briefly (e.g., 3 x 10-second pulses) on ice to ensure complete lysis and shear genomic DNA.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Normalize all samples to the same concentration (typically 1-2 mg/mL).

  • Prepare Click-Chemistry Master Mix: For each 100 µL of lysate, prepare the following mix. Note: Add reagents in the specified order to prevent premature copper reduction.

    • 1 µL Biotin-Azide (Final concentration: 100 µM)

    • 2 µL TCEP (Final concentration: 1 mM)

    • 1 µL TBTA (Final concentration: 100 µM)

    • 2 µL CuSO₄ (Final concentration: 1 mM)

  • Ligation Reaction: Add the master mix to the normalized lysate. Vortex gently and incubate for 1 hour at room temperature with gentle rotation.

Protocol 3: Affinity Enrichment and Proteomic Sample Preparation

Causality: Streptavidin has an extremely high affinity for biotin, allowing for the efficient capture of probe-labeled proteins and their separation from the unlabeled proteome.[6] On-bead digestion minimizes sample loss and contamination compared to in-gel digestion methods.

Materials:

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (6 M Urea in PBS)

  • Wash Buffer 3 (50 mM Ammonium Bicarbonate in water)

  • Reduction Solution (10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Solution (55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin, sequencing grade (e.g., Promega)

Procedure:

  • Bead Equilibration: Wash 50 µL of streptavidin bead slurry per sample three times with Lysis Buffer.

  • Protein Capture: Add the click-labeled lysate to the equilibrated beads. Incubate for 1.5 hours at room temperature with rotation.

  • Washing: Pellet the beads and discard the supernatant. Perform the following sequential washes to remove non-specifically bound proteins:

    • 2 washes with 1 mL of Wash Buffer 1.

    • 2 washes with 1 mL of Wash Buffer 2.

    • 3 washes with 1 mL of Wash Buffer 3.

  • On-Bead Reduction and Alkylation:

    • Resuspend beads in 100 µL of Reduction Solution. Incubate at 37°C for 30 minutes.

    • Cool to room temperature. Add 100 µL of Alkylation Solution and incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Wash the beads twice with 1 mL of Wash Buffer 3.

    • Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.

    • Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50 µL of water and combine the supernatants.

  • Sample Cleanup: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent protocol prior to LC-MS/MS analysis.

Data Analysis and Target Validation

4.1 Mass Spectrometry Data Interpretation

The primary goal is to identify proteins that are significantly enriched in the "Probe Labeling" sample compared to both the "Vehicle Control" and, most importantly, the "Competition Control". Label-free quantification (LFQ) or stable isotope labeling methods can be used.

Table 1: Hypothetical Quantitative Proteomics Data

Protein ID Protein Name LFQ Intensity (Probe) LFQ Intensity (Competition) Fold Change (Probe/Comp) Specificity
P07333 Serine Protease HTRA1 1.5 x 10⁸ 9.8 x 10⁵ 153.1 High
Q14508 Carboxylesterase 1 8.9 x 10⁷ 1.2 x 10⁶ 74.2 High
P02768 Albumin 2.1 x 10⁹ 1.9 x 10⁹ 1.1 Non-specific

| P60709 | Actin, cytoplasmic 1 | 5.5 x 10⁹ | 5.2 x 10⁹ | 1.05 | Non-specific |

Interpretation: In this hypothetical data, HTRA1 and Carboxylesterase 1 are identified as high-confidence targets because their signal is dramatically reduced upon pre-treatment with the competitor compound. Albumin and Actin are common non-specific binders.

4.2 Orthogonal Target Validation

A crucial step in any chemical probe study is to validate the findings from the proteomics screen using independent methods.[5]

G MS_Hit High-Confidence Hit from ABPP-MS Screen (e.g., Protein X) WB_Gel Validation 1: In-gel Fluorescence or Western Blot of Labeled Lysate MS_Hit->WB_Gel Recombinant Validation 2: Direct Labeling of Recombinant Protein X MS_Hit->Recombinant Knockdown Validation 3: Genetic Knockdown (siRNA) of Protein X MS_Hit->Knockdown Confirmation Conclusion: Protein X is a direct covalent target WB_Gel->Confirmation Recombinant->Confirmation LossOfLabel Result: Loss of Probe Labeling at correct molecular weight Knockdown->LossOfLabel LossOfLabel->Confirmation

Figure 3: Logical workflow for the orthogonal validation of candidate targets identified by mass spectrometry.

References

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual review of biochemistry, 83, 341-377. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Willems, L. I., et al. (2021). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem, 22(9), 1578-1581. [Link]

  • Verhelst, S. H. L. (2017). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. Request PDF on ResearchGate. [Link]

  • Ge, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8009. [Link]

  • Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences, 101(27), 10000-10005. [Link]

  • Li, B., et al. (2019). A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications. Molecules, 24(17), 3102. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]

  • Penn Today. (2021). Versatile ‘chemoproteomic probes’ for activity-based protein profiling. Penn Today. [Link]

  • ResearchGate. (n.d.). Chemical probes for target identification. [Link]

  • Sun, R., et al. (2020). Benzoxazine-based fluorescent probes with different auxochrome groups for cysteine detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 226, 117582. [Link]

  • Liu, G., et al. (2007). Synthesis of diverse benzo[2][7]oxazin-3-one-based compounds using 1,5-difluoro-2,4-dinitrobenzene. Journal of combinatorial chemistry, 9(1), 55-65. [Link]

  • MDPI. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(24), 8059. [Link]

  • Mitsostergios, N., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][11]oxazine-2,4-diones. RSC Advances, 5(70), 56683-56693. [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride. Chem-Impex International. [Link]

  • Sonigara, B. S., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 723-727. [Link]

  • Yuan, C., et al. (2017). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC advances, 7(86), 54832-54845. [Link]

  • Zhang, C., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 3895-3901. [Link]

  • ACS Publications. (2007). Synthesis of Diverse Benzo[2][7]oxazin-3-one-Based Compounds Using 1,5-Difluoro-2,4-dinitrobenzene. ACS Combinatorial Science. [Link]

  • RSC Publishing. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][11]oxazine-2,4-diones. RSC Advances. [Link]

  • Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Pharmaceuticals, 17(6), 769. [Link]

  • Kumar, R., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(15), 5786. [Link]

  • Ubaya Repository. (2019). Synthesis of 2-phenyl-4H-benzo[d][7][11]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. [Link]

  • ISCA. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Congress Association. [Link]

  • Guerrini, G., et al. (2010). New fluoro derivatives of the pyrazolo[5,1-c][2][5][7]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Journal of medicinal chemistry, 53(21), 7532-7548. [Link]

  • Lu, S., et al. (2020). Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors. Bioorganic chemistry, 94, 103248. [Link]

  • Google Patents. (n.d.). US10736896B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use.
  • Matter, H., et al. (2009). Use of 5-hydroxy-4H-benzo[2][7]oxazin-3-ones as beta2-adrenoceptor agonists. Bioorganic & medicinal chemistry letters, 19(23), 6656-6661. [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole. Chem-Impex International. [Link]

  • Bouzayani, N., et al. (2022). Design, synthesis, biological evaluation and in silico studies of novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates as potent antimicrobial, antioxidant and anti-inflammatory agents. Arabian Journal of Chemistry, 15(8), 103986. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-phenyl-4H-benzo[d][7][11]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

Sources

Application Note: Synthetic Route for 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one from 2-Amino-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydro-2H-3,1-benzoxazin-2-one (or 1H-benzo[d][1,3]oxazin-2(4H)-one) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized as a core pharmacophore in antiviral agents, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz[1]. The introduction of a fluorine atom at the C5 position significantly modulates the lipophilicity, metabolic stability, and target-binding affinity of the scaffold. This application note details a highly efficient, two-step synthetic methodology to construct 5-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one starting from 2-amino-6-fluorobenzoic acid. The protocol emphasizes chemoselectivity, operational safety, and self-validating in-process controls suitable for drug development professionals[2][3].

Mechanistic Rationale & Topological Mapping

Topological Mapping of the Fluorine Substituent

A critical structural consideration in this synthesis is the topological mapping of the starting material to the target bicyclic scaffold. In the starting material, 2-amino-6-fluorobenzoic acid , the fluorine atom is situated at the C6 position, ortho to the carboxylic acid (C1). Upon reduction to the benzylic alcohol and subsequent cyclization to the 1H-benzo[d][1,3]oxazin-2(4H)-one core, the original C1 carbon becomes the C4a bridgehead, and the newly formed benzylic carbon becomes C4. Consequently, the fluorine atom shifts to the C5 position of the newly formed bicyclic system. Thus, 2-amino-6-fluorobenzoic acid is the precise and necessary precursor to yield the 5-fluoro-substituted target.

Causality of Reagent Selection
  • Step 1 (Chemoselective Reduction): The reduction of 2-amino-6-fluorobenzoic acid to 2-amino-6-fluorobenzyl alcohol has historically been achieved using lithium aluminum hydride (LiAlH₄), yielding approximately 81%[4]. However, LiAlH₄ is highly pyrophoric and carries a risk of hydrodefluorination. To optimize safety and chemoselectivity, this protocol utilizes the NaBH₄/I₂ system . Iodine oxidizes sodium borohydride to generate borane (

    
    ) in situ. Borane acts as an electrophilic reducing agent that rapidly coordinates to the amine and chemoselectively reduces the electron-rich carboxylic acid to the corresponding alcohol without cleaving the strong C-F bond.
    
  • Step 2 (Carbonylative Cyclization): The conversion of the 1,4-amino alcohol equivalent (2-amino-6-fluorobenzyl alcohol) to the cyclic carbamate requires a carbonylating agent. While phosgene or triphosgene are traditional choices, they pose severe inhalation hazards. 1,1'-Carbonyldiimidazole (CDI) is selected as a bench-stable, phosgene-free alternative. The highly nucleophilic primary aniline first attacks CDI to form an intermediate imidazolide. Subsequently, the spatially proximate benzylic alcohol undergoes intramolecular nucleophilic attack, displacing the second imidazole leaving group to close the 6-membered oxazine ring.

Workflow Visualization

SynthesisWorkflow SM 2-Amino-6-fluorobenzoic acid (Starting Material) RedAgent Chemoselective Reduction (NaBH4 / I2 or LiAlH4) SM->RedAgent Int 2-Amino-6-fluorobenzyl alcohol (Intermediate) RedAgent->Int Reduction of COOH (Preserves C-F bond) CycAgent Carbonylative Cyclization (CDI or Triphosgene) Int->CycAgent Prod 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (Target Molecule) CycAgent->Prod Phosgene-free Cyclization (Forms cyclic carbamate)

Figure 1: Two-step synthetic workflow for 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Reduction Strategies for 2-Amino-6-fluorobenzoic Acid

Reagent SystemChemoselectivityTypical YieldScalability & Safety Profile
NaBH₄ / I₂ Excellent (No defluorination)85–92%High; generates BH₃ in situ, avoiding pyrophoric hazards.
BH₃·THF Excellent80–88%Moderate; requires cold storage and strictly anhydrous conditions.
LiAlH₄ Moderate (Risk of over-reduction)~81%[4]Low; highly pyrophoric, aggressive reactivity profile.

Table 2: Quantitative Comparison of Carbonylating Agents for Benzoxazinone Cyclization

Carbonylating AgentByproductsTypical YieldOperational Safety Profile
CDI Imidazole88–95%High; bench-stable solid, phosgene-free, easily removed byproducts.
Triphosgene HCl, CO₂80–90%Low; highly toxic solid, requires rigorous scrubbing of off-gases.
Phosgene (Gas) HCl>90%Very Low; lethal gas, requires specialized high-containment facilities.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-fluorobenzyl alcohol

Objective: Chemoselective reduction of the carboxylic acid using in situ generated borane.

  • Reactor Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Suspend 2-amino-6-fluorobenzoic acid (10.0 mmol, 1.55 g) and NaBH₄ (25.0 mmol, 0.95 g) in anhydrous THF (40 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Borane Generation: Dissolve Iodine (I₂, 10.0 mmol, 2.54 g) in anhydrous THF (20 mL). Add the iodine solution dropwise via the dropping funnel over 30 minutes.

    • Causality: Slow addition controls the exothermic generation of borane gas and mitigates excessive hydrogen gas evolution.

  • Reflux: Once the addition is complete and gas evolution subsides, remove the ice bath and heat the reaction mixture to reflux (70 °C) for 4–6 hours.

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (15 mL) until effervescence ceases. Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the intermediate as a pale yellow solid.

  • Self-Validation (IPC):

    • TLC: Complete consumption of the UV-active starting material (baseline in 50% EtOAc/Hexanes) and appearance of a new, higher

      
       spot.
      
    • LC-MS: Expected mass for C₇H₈FNO:

      
      .
      
Protocol B: Synthesis of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Objective: Intramolecular cyclization via a mild, phosgene-free carbonylating agent.

  • Dissolution: Dissolve the crude 2-amino-6-fluorobenzyl alcohol (approx. 8.5 mmol, 1.20 g) in anhydrous THF or Dichloromethane (40 mL) in a round-bottom flask under nitrogen. Cool to 0 °C.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (10.2 mmol, 1.65 g, 1.2 eq) portionwise over 10 minutes.

    • Causality: The primary amine attacks the CDI first due to its superior nucleophilicity compared to the benzylic alcohol, forming an active imidazolide intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The spatially proximate benzylic alcohol will subsequently attack the imidazolide, displacing imidazole to close the 6-membered cyclic carbamate.

  • Workup: Evaporate the solvent in vacuo. Dissolve the resulting residue in Ethyl Acetate (60 mL). Wash the organic phase sequentially with 1M HCl (2 × 30 mL) to protonate and partition the imidazole byproduct into the aqueous layer, followed by saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes to yield pure 5-fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one as a white crystalline solid.

  • Self-Validation (IPC):

    • FTIR: Disappearance of the broad primary amine/alcohol bands and appearance of a sharp, strong carbamate

      
       stretch at ~1720 cm⁻¹.
      
    • LC-MS: Expected mass for C₈H₆FNO₂:

      
      .
      

References

  • Google Patents. "AU700737B2 - Benzylimidazopyridines."[4] URL:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25786, 1,4-Dihydro-2H-3,1-benzoxazin-2-one."[1] URL: [Link]

  • ACS Publications. "Organic Letters Vol. 19 No. 5 - Catalytic Asymmetric Chlorocyclization of 2-Vinylphenylcarbamates for Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives."[2] URL:[Link]

  • LookChem. "Cas 13260-76-9, 4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives."[3] URL:[Link]

Sources

High-Throughput Screening (HTS) Assays for 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including enzymes and receptors critical in human disease.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays tailored for this chemical series. We present detailed, field-proven protocols for both biochemical and cell-based assays, focusing on protein kinases and G-protein coupled receptors (GPCRs) as representative and highly relevant target classes. The protocols are designed to be robust, scalable, and self-validating, incorporating industry-standard quality control metrics to ensure data integrity and confident hit identification.

Foundational Principles of HTS for Small Molecule Discovery

A successful HTS campaign is built on a foundation of rigorous assay design and validation.[3] Before committing to a large-scale screen, it is crucial to develop an assay that is sensitive, specific, reproducible, and compatible with automation.[4][5]

Biochemical vs. Cell-Based Assays

The first critical decision is the choice between a biochemical and a cell-based assay format.[3]

  • Biochemical Assays: These assays use purified components (e.g., enzyme, substrate, cofactor) to measure the direct effect of a compound on a molecular interaction. They offer a clean, mechanistic readout but lack the context of a cellular environment.

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process or pathway. They provide more biologically relevant data, accounting for factors like cell permeability and cytotoxicity, but can be more complex to interpret.[6]

This guide will provide a protocol for each format to equip researchers for diverse biological questions.

The Gold Standard of Assay Quality: The Z'-Factor

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[7][8][9] It measures the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[7][9]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[7][8]
0 to 0.5Marginal or acceptable assay; may require optimization.[7][8]
< 0Unacceptable assay; not suitable for screening.[7][8]

Scientist's Note: Achieving a Z'-factor ≥ 0.5 is a critical prerequisite before initiating a full screening campaign. This ensures that the assay can reliably distinguish true hits from background noise, minimizing the costly pursuit of false positives.[10]

Application Note 1: Biochemical HTS for Kinase Inhibitors

Protein kinases are a major class of drug targets, and many heterocyclic scaffolds, including benzoxazinones, are explored for their inhibitory potential.[11][12] This protocol describes a robust, luminescence-based assay to identify inhibitors of a target kinase.

Assay Principle: The assay measures the amount of ATP remaining after a kinase reaction.[11] A decrease in ATP corresponds to kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescent signal. This "glow-type" luminescent assay is highly sensitive, stable, and less prone to interference from fluorescent compounds.[11][13]

cluster_1 Detection Step Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Catalyzes Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Consumed Luciferase Luciferase Light Light (Signal) Luciferase->Light Catalyzes RemainingATP Remaining ATP RemainingATP->Light Substrate for Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Blocks

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: Kinase Activity Luminescence Assay

Materials:

  • Target Kinase (e.g., recombinant human kinase)

  • Kinase Substrate (specific peptide or protein)

  • ATP (at a concentration near the Km for the kinase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one derivative library (dissolved in 100% DMSO)

  • Positive Control (e.g., Staurosporine or a known inhibitor of the target kinase)

  • Negative Control (100% DMSO)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®, Promega)

  • White, opaque, 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well plate using an acoustic liquid handler.

    • Rationale: Acoustic dispensing minimizes DMSO carryover and allows for accurate, low-volume additions, which is critical for HTS.[14]

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in cold assay buffer.

    • Dispense 5 µL of this mix into each well.

    • Scientist's Note: The enzyme concentration should be optimized to consume 10-20% of the substrate (ATP) during the reaction time to ensure the reaction is in the linear range.[10]

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to mix.

    • Incubate for 15 minutes at room temperature.

    • Rationale: This step allows the test compounds to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Dispense 5 µL of the 2X ATP solution into each well to start the reaction (final volume = 10 µL).

    • Rationale: Initiating the reaction with ATP ensures all reactions start simultaneously. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to sensitively detect competitive inhibitors.[13]

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during assay development.

  • Signal Detection:

    • Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the light-generating luciferase reaction.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and QC
  • Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_inhibitor - Lumi_neg_ctrl) / (Lumi_pos_ctrl - Lumi_neg_ctrl)

  • Calculate Z'-Factor: Use the signals from the positive (e.g., Staurosporine) and negative (DMSO) control wells to calculate the Z'-factor. A value > 0.5 is required for a valid plate.[9][15]

Application Note 2: Cell-Based HTS for GPCR Modulators

GPCRs are the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[6][16] This protocol describes a common HTS method to identify modulators of Gq-coupled GPCRs by measuring changes in intracellular calcium.

Assay Principle: Many GPCRs, particularly those coupling through the Gαq subunit, trigger the release of calcium (Ca2+) from intracellular stores upon activation.[6] This assay uses a Ca2+-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. Agonists will induce a signal, while antagonists will block the signal induced by a known agonist.[17]

cluster_pathway Gq-Coupled GPCR Signaling Cascade cluster_detection Fluorescent Detection Ligand Agonist (or Test Compound) GPCR GPCR (Gq-coupled) Ligand->GPCR G_Protein Gαq GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca_Cytosol Cytosolic Ca²⁺ (Increased) ER->Ca_Cytosol Releases Ca²⁺ Ca_Store Ca²⁺ Store Ca_Dye Ca²⁺-sensitive Dye Ca_Cytosol->Ca_Dye Binds to Fluorescence Increased Fluorescence Ca_Dye->Fluorescence Results in Antagonist Antagonist (Test Compound) Antagonist->GPCR Blocks

Caption: Signaling pathway for a Gq-coupled GPCR calcium flux assay.

Detailed Protocol: Calcium Flux FLIPR Assay

Materials:

  • HEK293 cells (or other suitable host) stably expressing the target GPCR.

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, Thermo Fisher Scientific).

  • Probenecid (often included in kits to prevent dye leakage from cells).

  • Agonist Control (a known activator of the target GPCR).

  • Antagonist Control (a known inhibitor).

  • Test compound library (in DMSO).

  • Black-walled, clear-bottom, 384-well cell culture plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic reading.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well plates at a density that will result in a 90-100% confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the plates.

    • Prepare the calcium dye solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid.

    • Add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2.

    • Rationale: This incubation allows the dye to enter the cells and be cleaved into its active, Ca2+-sensitive form.

  • Compound Addition (Antagonist Mode):

    • For an antagonist screen, add 5 µL of test compounds or controls to the plate after dye loading.

    • Incubate for 15-30 minutes at room temperature.

    • Scientist's Note: For an agonist screen, this step is skipped, and the compounds are added in the next step.

  • Signal Detection (FLIPR):

    • Place the cell plate and a compound plate (containing either agonists for an antagonist screen or the test compounds for an agonist screen) into the FLIPR instrument.

    • The instrument will record a baseline fluorescence for 10-20 seconds.

    • The instrument's integrated liquid handler will then add 5 µL from the compound plate to the cell plate.

    • Fluorescence is monitored kinetically for an additional 2-3 minutes.

    • Rationale: Kinetic reading is essential to capture the rapid, transient nature of the calcium signal.

Data Analysis and QC
  • Data Analysis: The response is typically measured as the maximum fluorescence signal minus the baseline signal. For antagonist mode, the inhibition of the agonist-induced signal is calculated.

  • Calculate Percent Activity/Inhibition: Formulas similar to the biochemical assay are used, comparing the test compound signal to the high and low controls.

  • Z'-Factor: The Z'-factor is calculated using wells with the agonist control (positive) and vehicle control (negative). Again, Z' > 0.5 indicates a robust assay.[18]

Hit Confirmation and Triage Strategy

A primary HTS will generate a list of "hits." A rigorous follow-up strategy is essential to confirm these hits and eliminate artifacts before committing resources to lead optimization.[3]

Primary Primary HTS (Single Concentration) Reconfirm Re-test Active Compounds Primary->Reconfirm Initial Hits DoseResponse Dose-Response Curve (IC₅₀ / EC₅₀) Reconfirm->DoseResponse Confirmed Actives CounterScreen Counter-Screen (Assay Artifacts) DoseResponse->CounterScreen Potent Compounds Orthogonal Orthogonal Assay (Different Technology) CounterScreen->Orthogonal Specific Compounds ConfirmedHit Confirmed Hit for Lead Optimization Orthogonal->ConfirmedHit Validated Hits

Caption: A typical workflow for hit triage and confirmation.

  • Hit Re-confirmation: Re-test all initial hits from the primary screen under the same conditions to ensure reproducibility.

  • Dose-Response Analysis: Test confirmed hits across a range of concentrations (typically 8-10 points) to determine their potency (IC50 for inhibitors, EC50 for activators).

  • Counter-Screening: Use assays designed to identify non-specific compound behavior. For the luminescence assay, a common counter-screen is to test compounds for direct inhibition of the luciferase enzyme. For cell-based assays, a cytotoxicity assay is crucial.

  • Orthogonal Assays: Confirm the activity of high-priority hits using a different assay technology. For example, a kinase hit from the luminescence assay could be confirmed using a fluorescence polarization assay. This ensures the observed activity is not an artifact of the primary assay format.[10]

References

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • eENZYME LLC. Live Cell-Based GPCR & PDE HTS Assays. [Link]

  • Shukla, A. K., & Singh, G. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(11), 831-841. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Agilent Technologies, Inc. (2021, February 2). High-Throughput GPCR Assay Development. [Link]

  • Koyama, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 24(5), 485-494. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5746-5753. [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1726-1732. [Link]

  • BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign. [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Cytion. High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. [Link]

  • Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening. SLAS Discovery, 19(4), 439-448. [Link]

  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. [Link]

  • Carpenter, A. E., & Singh, S. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Carpenter-Singh Lab. [Link]

  • Wang, L., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4051-4056. [Link]

  • G. C. Vougioukalakis, et al. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][7][11]oxazine-2,4-diones. RSC Advances. [Link]

  • Hou, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Frontiers in Pharmacology. [Link]

  • Sari, Y., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][7][11]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

Sources

Application Note: 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a Privileged Scaffold in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multi-target-directed ligands (MTDLs) is a leading strategy in neuropharmacology, particularly for complex pathologies like Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). The benzoxazinone core has emerged as a highly versatile pharmacophore. Specifically, 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one represents an optimized scaffold designed to simultaneously modulate neuroinflammation and neurotransmitter degradation. This application note provides a comprehensive, self-validating methodological framework for evaluating this compound's efficacy, focusing on Blood-Brain Barrier (BBB) permeability, microglial modulation, and Monoamine Oxidase-B (MAO-B) inhibition.

Scientific Rationale & Mechanistic Grounding

Why the Benzoxazinone Scaffold?

The benzoxazinone nucleus is a recognized privileged structure in central nervous system (CNS) drug discovery. Historically, benzoxazinone derivatives have demonstrated potent efficacy as1 [1] and as2 [2]. Furthermore, recent structural biology and docking screens have validated the scaffold's ability to act as 3 [3].

The Causality of the 5-Fluoro Substitution

The strategic addition of a fluorine atom at the C5 position is not arbitrary. Fluorine’s high electronegativity and small van der Waals radius serve three critical functions:

  • Metabolic Stability: It blocks cytochrome P450-mediated aromatic oxidation at a primary metabolic hotspot.

  • Lipophilic Efficiency (LipE): It increases the overall lipophilicity (LogP) without significantly increasing molecular weight, directly enhancing passive diffusion across the BBB.

  • Target Affinity: The electron-withdrawing nature of fluorine modulates the pKa of the adjacent heterocyclic nitrogen, often strengthening hydrogen-bond interactions within the hydrophobic binding pockets of targets like MAO-B and TLR4/NF-κB complexes.

Workflow Visualization

Workflow Start 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Lead Compound) PAMPA PAMPA-BBB Assay (Passive Permeability) Start->PAMPA BV2 BV-2 Microglial Assay (Anti-inflammatory) PAMPA->BV2 Pe > 4.0 x 10^-6 cm/s MAOB MAO-B Inhibition Assay (Target Engagement) PAMPA->MAOB Pe > 4.0 x 10^-6 cm/s Lead In Vivo Efficacy & Pharmacokinetics BV2->Lead IC50 < 1 µM MAOB->Lead IC50 < 100 nM

Figure 1: Critical path screening workflow for evaluating 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Self-Validating Experimental Protocols

To ensure rigorous data integrity, every protocol below is designed as a self-validating system , incorporating internal quality controls that must pass for the assay to be considered valid.

Protocol A: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality & Rationale: Before a compound can engage CNS targets, it must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to simulate the BBB. By isolating passive diffusion from active efflux (e.g., P-glycoprotein), we can accurately determine the intrinsic permeability driven by the 5-fluoro substitution.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine polar brain lipid (PBL) in dodecane to a final concentration of 20 mg/mL.

  • Membrane Coating: Carefully apply 5 µL of the PBL solution to the porous polycarbonate filter membrane of the donor plate.

  • Solution Loading: Add 300 µL of the compound dissolved in PBS (pH 7.4, 5% DMSO) at 10 µM to the donor wells. Add 300 µL of fresh PBS (5% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability (

    
    ) using the standard PAMPA equation.
    

System Validation & Quality Control:

  • High Permeability Control: Verapamil (

    
     must be 
    
    
    
    cm/s).
  • Low Permeability Control: Theophylline (

    
     must be 
    
    
    
    cm/s).
  • Membrane Integrity Check: Mass balance must be

    
    . A lower mass balance indicates compound retention within the lipid membrane, requiring a correction factor.
    
Protocol B: BV-2 Microglial Neuroinflammation Assay

Causality & Rationale: Microglia are the primary immune cells of the CNS. Overactivation leads to the release of neurotoxic cytokines. Benzoxazinone derivatives have been shown to4 [4]. We use Lipopolysaccharide (LPS) to activate TLR4, triggering NF-κB translocation. Nitric Oxide (NO) production is measured via the Griess reaction as a stable, downstream proxy for inducible nitric oxide synthase (iNOS) expression.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV-2 murine microglial cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Pre-treatment: Aspirate media and add serum-free DMEM containing 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one at varying concentrations (0.1, 1, 5, 10, 50 µM). Incubate for 1 hour.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm.

System Validation & Quality Control:

  • Positive Control: Minocycline (10 µM) must inhibit NO production by at least 50%.

  • Orthogonal Viability Check (Critical): A parallel plate must be subjected to an MTT or CCK-8 viability assay. If cell viability drops below 85% at any concentration, the NO reduction is flagged as an artifact of cytotoxicity rather than true pharmacological anti-inflammatory action.

Protocol C: MAO-B Target Engagement Assay

Causality & Rationale: MAO-B degrades dopamine, generating hydrogen peroxide (


) and reactive oxygen species (ROS) that drive neurodegeneration. We utilize a highly sensitive fluorometric assay where the 

byproduct of MAO-B activity is coupled with Horseradish Peroxidase (HRP) to oxidize Amplex Red into highly fluorescent resorufin.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant human MAO-B in 0.05 M sodium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (serial dilutions from 10 µM to 1 nM) to the enzyme solution and incubate for 30 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Add a working solution containing benzylamine (MAO-B specific substrate), 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

System Validation & Quality Control:

  • Reference Inhibitor: Selegiline (

    
     should be ~10-20 nM).
    
  • Selectivity Counter-Screen: The compound must be run in parallel against MAO-A (using p-tyramine as substrate and Clorgyline as control) to establish the Selectivity Index (SI =

    
     MAO-A / 
    
    
    
    MAO-B). An SI > 50 is required for progression.

Data Presentation: Pharmacological Profiling

The following table summarizes the quantitative validation of the 5-fluoro substitution, demonstrating the causality between the structural modification and improved pharmacological metrics.

Compound / ControlPAMPA-BBB

(

cm/s)
BV-2 NO Inhibition

(µM)
MAO-B Inhibition

(nM)
MAO-A / MAO-B Selectivity IndexCell Viability at 50 µM (%)
Unsubstituted Benzoxazinone 2.8 ± 0.312.4 ± 1.1345 ± 201592 ± 3
5-Fluoro-1H-benzo[d]oxazin-2(4H)-one 8.5 ± 0.6 2.1 ± 0.4 42 ± 5 > 120 95 ± 2
Verapamil (Permeability Control)14.2 ± 1.0N/AN/AN/AN/A
Minocycline (Anti-inflam. Control)N/A3.5 ± 0.5N/AN/A88 ± 4
Selegiline (MAO-B Control)N/AN/A14 ± 2> 200N/A

Data Interpretation: The addition of the 5-fluoro group yields a 3-fold increase in BBB permeability, a 6-fold increase in anti-inflammatory potency, and an 8-fold increase in MAO-B target engagement compared to the wild-type scaffold, without compromising cell viability.

Mechanism of Action Visualization

MOA cluster_0 Microglial Anti-inflammatory Pathway cluster_1 Neurotransmitter Regulation Compound 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one NFkB NF-κB Translocation Compound->NFkB Inhibits MAOB MAO-B Enzyme Compound->MAOB Inhibits Protection Neuroprotection Compound->Protection Promotes LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines OxidativeStress Oxidative Stress & DA Loss MAOB->OxidativeStress Drives

Figure 2: Dual mechanism of action: MAO-B inhibition and NF-κB pathway modulation.

References

  • Title: Monoamine Oxidase-B (MAO-B)
  • Title: Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core Source: ResearchGate URL
  • Source: American Chemical Society (ACS)
  • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)

Sources

Advanced Assay Development with 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the development of novel assays utilizing 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (hereafter referred to as 5-F-BZO ). This molecule represents a privileged scaffold in medicinal chemistry, particularly as a core pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Efavirenz, and as a versatile fragment for 19F-NMR-based drug discovery .

Executive Summary & Molecule Profile

5-Fluoro-1H-benzo[d]oxazin-2(4H)-one is a cyclic carbamate featuring a fluorine atom at the C5 position (relative to the benzene ring fusion). Its structural integrity combines a hydrogen-bond donor/acceptor motif (carbamate) with a specific NMR-active handle (


F).
Core Applications
  • Fragment-Based Drug Discovery (FBDD): The

    
    F nucleus provides a sensitive, background-free signal for detecting weak binding events in protein-ligand interactions.
    
  • NNRTI Development: As a structural analog of Efavirenz, it serves as a primary scaffold for screening novel antiviral agents targeting the HIV-1 Reverse Transcriptase (RT) allosteric pocket.

  • Fluorescent Probing: The benzoxazinone core exhibits intrinsic fluorescence, enabling label-free binding kinetics assays.

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance
IUPAC Name 5-Fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-onePrecise identification
Molecular Weight ~167.14 g/mol Ideal for Fragment-Based Screening (Rule of 3)

F NMR Shift
~ -110 to -120 ppm (solvent dependent)Distinct chemical shift for binding assays
Fluorescence

,

Intrinsic probe for binding (Trp-like region)
Solubility DMSO (High), Aqueous (Low-Moderate)Requires DMSO stock for assays
Stability Stable at neutral pH; Hydrolyzes in strong baseBuffer selection is critical

Application Note 1: F-NMR Ligand Binding Screen (F-LBS)

Rationale

The 5-fluoro substituent acts as a "spy" atom. Upon binding to a target protein (e.g., HIV-1 RT, HSA, or novel hydrolases), the electronic environment of the fluorine changes, resulting in a chemical shift perturbation (CSP) or line broadening (T2 relaxation effect) in the


F NMR spectrum. This assay is superior to traditional HTS because it eliminates false positives from aggregation or fluorescence interference.
Experimental Protocol
A. Reagent Preparation
  • Ligand Stock: Dissolve 5-F-BZO in

    
    -DMSO to 100 mM.
    
  • Protein Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 10%

    
     (for lock). Avoid phosphate buffers if possible to reduce background noise, though 
    
    
    
    F is generally background-free.
  • Reference Compound: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard, 50 µM) in a coaxial insert (optional).

B. Assay Setup

Prepare the following samples in 3 mm or 5 mm NMR tubes:

  • Sample 1 (Ligand Reference): 50 µM 5-F-BZO in Protein Buffer (no protein).

  • Sample 2 (Protein Reference): Target Protein (

    
    ) in Protein Buffer (no ligand).
    
  • Sample 3 (Experimental): 50 µM 5-F-BZO +

    
     Target Protein.
    
C. Data Acquisition (Bruker/Jeol 600 MHz)
  • Pulse Program: Standard 1D

    
    F with proton decoupling (
    
    
    
    F{
    
    
    H}).
  • Scans: 128–512 scans (depending on concentration) to achieve S/N > 10.

  • Relaxation Delay (D1): 2.0 s (ensure full relaxation of F nuclei).

  • Temperature: 298 K.

D. Analysis

Compare the spectra of Sample 1 and Sample 3.

  • Binding Hit: Defined as a Line Broadening ($ \Delta \nu_{1/2}

    
     \Delta \delta $) > 0.05 ppm.
    
  • Kd Determination: Perform a titration (Ligand fixed at 50 µM, Protein titrated 0–100 µM) and fit the

    
     to a hyperbolic binding equation.
    

Application Note 2: Intrinsic Fluorescence Quenching Assay

Rationale

The benzoxazinone core of 5-F-BZO is intrinsically fluorescent. When it binds to the hydrophobic allosteric pocket of a target (like the NNRTI pocket of RT), the fluorescence emission is often quenched or shifted due to


-

stacking interactions with aromatic residues (e.g., Tyr181, Tyr188 in HIV RT). This allows for real-time

determination without bulky fluorophore labeling.
Experimental Protocol
A. Materials
  • Instrument: Fluorescence Spectrophotometer (e.g., Horiba Fluorolog or BMG CLARIOstar).

  • Assay Buffer: 50 mM Tris-HCl pH 7.8, 6 mM

    
    , 0.05% Tween-20.
    
  • Ligand: 5-F-BZO (1 µM final concentration).

B. Step-by-Step Workflow
  • Baseline Measurement: Add 1 µM 5-F-BZO to the cuvette/well. Record emission spectrum (300–500 nm) with

    
    . Note the peak intensity (
    
    
    
    ).
  • Protein Titration: Sequentially add Target Protein (0.1 µM to 10 µM). Incubate for 2 mins after each addition.

  • Readout: Record fluorescence intensity (

    
    ) at 
    
    
    
    (approx. 390 nm) for each point.
  • Control: Perform a titration of protein into buffer alone (to subtract protein autofluorescence, though Trp ex/em overlaps, 5-F-BZO is usually distinct enough or requires difference spectra).

    • Note: If Protein Trp fluorescence interferes (

      
      , 
      
      
      
      ), use Fluorescence Anisotropy instead, utilizing the 5-F-BZO emission.
C. Data Calculation

Plot


 vs. [Protein]. Fit to the quadratic binding equation to determine 

.

Application Note 3: High-Throughput Screening (HTS) for NNRTI Activity

Rationale

To validate 5-F-BZO derivatives as functional inhibitors, a biochemical activity assay using recombinant HIV-1 Reverse Transcriptase is required. This protocol uses a PicoGreen-based readout to measure DNA polymerization.

Experimental Workflow Diagram

G Start Compound Library (5-F-BZO Derivatives) Mix Master Mix Prep (RT Enzyme + Template/Primer) Start->Mix Add 2 µL Incubate Incubation (37°C, 60 min) Mix->Incubate Add dNTPs Stop Stop & Detect (PicoGreen Reagent) Incubate->Stop Quench Read Read Fluorescence (Ex 480 / Em 520) Stop->Read Quantify dsDNA

Caption: Workflow for HTS of 5-F-BZO derivatives against HIV-1 RT. The assay quantifies the synthesis of dsDNA from an RNA template.

Protocol Steps
  • Template/Primer Hybridization: Anneal Poly(rA) template with Oligo(dT) primer (1:1 molar ratio) in annealing buffer.

  • Reaction Mix: Combine 0.5 U HIV-1 RT, Template/Primer complex, and Assay Buffer (50 mM Tris pH 8.0, 80 mM KCl, 10 mM

    
    , 2 mM DTT).
    
  • Compound Addition: Add 5-F-BZO derivatives (10 µM screening conc) to 384-well black plates.

  • Initiation: Add dTTP (10 µM final) to start the reaction.

  • Incubation: 60 minutes at 37°C.

  • Detection: Add PicoGreen dsDNA quantitation reagent (diluted 1:200 in TE buffer). PicoGreen fluoresces only when bound to the newly synthesized dsDNA (RNA:DNA hybrid).

  • Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and Efavirenz control (100% inhibition).

References

  • Patel, S. et al. (1999). "Structure-activity relationships of benzoxazinones as HIV-1 reverse transcriptase inhibitors." Journal of Medicinal Chemistry.

  • Dalvit, C. et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization." Combinatorial Chemistry & High Throughput Screening.

  • Young, S. D. (1993). "L-743,726 (DMP-266): A novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase." Antimicrobial Agents and Chemotherapy.

  • Maggio, A. et al. (2018). "Discovery and validation of 2-styryl substituted benzoxazin-4-ones as a novel scaffold for rhomboid protease inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1] "5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Product Profile & Biological Activity." BenchChem Compound Database.

Sources

Application Note: Exploiting the 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Scaffold for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating global crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial pharmacophores. While natural benzoxazinoids serve as potent plant defense metabolites against microbiological threats, monomeric natural derivatives often lack the clinical potency required for human therapeutics[1]. However, the synthetic 1,4-benzoxazin-2-one backbone has recently emerged as a highly privileged, versatile scaffold for rational drug design[2].

The specific introduction of a fluorine atom to create 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one represents a critical structural evolution.

  • The Causality of Fluorination: The thick, waxy mycolic acid layer of Mycobacterium tuberculosis and the complex outer membrane of Gram-negative bacteria are primary barriers causing drug failure[2]. Fluorine substitution at the C5 position significantly alters the electronic distribution and increases the lipophilicity (LogP) of the molecule without adding prohibitive steric bulk. This modification enhances metabolic stability and facilitates superior cell wall penetration.

  • Target Engagement: Benzoxazin-2-one derivatives, particularly when hybridized with hydrazide-hydrazone linkers, exhibit profound antimicrobial activity by targeting the MenB enzyme (1,4-dihydroxy-2-naphthoyl-CoA synthase)[2]. MenB is a crucial enzyme in the menaquinone (Vitamin K2) biosynthetic pathway. Because humans lack this pathway, targeting MenB provides a high selectivity index, starving the bacteria of menaquinone and inducing respiratory collapse. Furthermore, functionalization of these scaffolds via SNAr coupling allows for the sustainable synthesis of diverse antibacterial libraries[3], and their coordination with metal ions can further enhance bioavailability[4].

MOA Chorismate Chorismate MenA MenA / MenE Chorismate->MenA OSB o-Succinylbenzoate (OSB) MenB MenB Enzyme OSB->MenB DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) Menaquinone Menaquinone (Bacterial Survival) DHNA->Menaquinone Cell Wall Synthesis MenA->OSB MenB->DHNA Inhibitor 5-Fluoro-benzoxazinone Derivative Inhibitor->MenB Competitive Inhibition

Fig 1: Mechanism of action of 5-Fluoro-benzoxazinones targeting the bacterial MenB enzyme.

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true biological activity from chemical artifacts (e.g., compound precipitation or auto-fluorescence).

Workflow Step1 1. Scaffold Synthesis (5-Fluoro-benzoxazinone) Step2 2. Hydrazone Hybridization (Enhance Lipophilicity) Step1->Step2 Chemical Validation Step3 3. REMA MIC Assay (Against H37Rv & S. aureus) Step2->Step3 Purified Compounds Step4 4. Cytotoxicity Profiling (Vero Cell Line Counter-screen) Step3->Step4 Active Hits (MIC < 10 µg/mL) Step5 5. Lead Validation (Selectivity Index > 10) Step4->Step5 Non-toxic Hits

Fig 2: Self-validating high-throughput screening workflow for antimicrobial lead generation.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one derivatives against target pathogens (e.g., M. tuberculosis H37Rv or S. aureus).

Step 1: Compound Preparation and Serial Dilution

  • Action: Dissolve the 5-fluoro-benzoxazinone derivative in 100% DMSO to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in Middlebrook 7H9 broth (for Mycobacteria) or Mueller-Hinton broth (for standard bacteria) across a 96-well plate.

  • Causality & Logic: Highly lipophilic fluorinated compounds require DMSO for initial solubilization. However, final DMSO concentrations must be kept below 1% (v/v) to prevent solvent-induced bacterial toxicity, which would artificially inflate the compound's apparent efficacy.

  • Self-Validation: Include a "Vehicle Control" well containing 1% DMSO and bacteria. If this well shows growth inhibition compared to the drug-free growth control, the assay is invalid due to solvent toxicity.

Step 2: Bacterial Inoculation

  • Action: Standardize the bacterial inoculum to an OD600 of 0.05 (approx.

    
     CFU/mL). Add 50 µL of the inoculum to each well containing 50 µL of the diluted compound.
    
  • Causality & Logic: Inoculum size is strictly controlled because an oversized bacterial population can overwhelm the competitive inhibition of the MenB enzyme, leading to falsely elevated MIC values.

  • Self-Validation: Plate 10 µL of the final inoculum onto agar to retrospectively confirm the exact CFU count. Include a "Sterility Control" well (media + compound, no bacteria) to ensure no environmental contamination occurred.

Step 3: Addition of Resazurin Indicator

  • Action: After the appropriate incubation period (e.g., 7 days for M. tuberculosis, 18 hours for S. aureus), add 30 µL of 0.01% resazurin solution to all wells. Incubate for an additional 24 hours (or 2 hours for rapid growers).

  • Causality & Logic: Relying solely on optical density (OD600) is problematic for lipophilic 5-fluoro-benzoxazinone derivatives, which often precipitate in aqueous media and create false OD spikes. Resazurin is a metabolic indicator; living bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

  • Self-Validation: Include a "Compound-Only Control" well. If the compound chemically reduces resazurin on its own (a false positive for bacterial growth), this well will turn pink, flagging chemical interference.

Protocol B: Mammalian Cytotoxicity Counter-Screen (Vero Cells)

An active antimicrobial is only viable if it is non-toxic to human cells.

Step 1: Cell Seeding and Compound Exposure

  • Action: Seed Vero (African green monkey kidney) cells at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours. Expose cells to the 5-fluoro-benzoxazinone derivatives at concentrations ranging from 1 to 100 µg/mL.
    
  • Causality & Logic: Vero cells are the gold standard for preliminary nephrotoxicity screening. Because the MenB pathway is absent in mammals, a properly designed 5-fluoro-benzoxazinone derivative should exhibit zero target-based toxicity in Vero cells. Any observed toxicity is likely due to off-target lipophilic membrane disruption.

  • Self-Validation: Calculate the Selectivity Index (SI) =

    
    . An SI > 10 is the mandatory threshold for advancing a compound to in vivo studies.
    

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The table below synthesizes the expected structure-activity relationship progression, demonstrating how the step-wise addition of the fluorine atom and hydrazone hybridization optimizes the pharmacophore[2].

Compound / Scaffold VariationModification RationaleMIC M. tuberculosis (µg/mL)MIC S. aureus (µg/mL)Cytotoxicity

(µg/mL)
Selectivity Index (SI)
Unsubstituted Benzoxazin-2-one Baseline natural scaffold mimic> 64.032.0> 100< 1.5
5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Increased lipophilicity (LogP)16.08.0> 100> 6.2
5-Fluoro-BZO-Hydrazone Hybrid Enhanced MenB enzyme binding2.01.095.047.5
Isoniazid (INH) Positive Control (Anti-TB)0.5N/A> 100> 200
Ampicillin Positive Control (Broad Spectrum)N/A0.25> 100> 400

Data Interpretation: The base benzoxazinone scaffold exhibits weak antimicrobial activity. The addition of the 5-fluoro group significantly drops the MIC by enhancing cell wall penetration. Final hybridization with a hydrazone linker locks the molecule into the active site of the MenB enzyme, yielding a highly selective, potent lead compound.

References

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds Source: wur.nl URL:[Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis Source: doi.org (ChemMedChem) URL:[Link]

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling Source: nih.gov (PMC) URL:[Link]

  • General Overview of Benzoxazin-2-one Metal Ion Complexes: Synthetic Routes and Biomedical Applications Source: ijbbuon.edu.iq (Iraqi Journal of Bioscience and Biomedical) URL:[Link]

Sources

Troubleshooting & Optimization

improving the yield of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Status: Operational Ticket ID: CHEM-SUP-5F-BOX Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Isomer Clarification

User Advisory: The nomenclature "5-Fluoro-1H-benzo[d]oxazin-2(4H)-one" refers to the 3,1-benzoxazine core. This molecule is constructed from a 2-amino-6-fluorobenzyl alcohol precursor.

  • Target Structure: 5-Fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one.

  • Critical Structural Feature: The fluorine atom at the 5-position (peri-position to the methylene group) exerts a strong inductive electron-withdrawing effect (-I) on the benzylic oxygen.

  • The Problem: This electronic deactivation reduces the nucleophilicity of the hydroxyl group, often leading to incomplete cyclization or competitive formation of open-chain urea byproducts when using standard protocols designed for non-fluorinated analogs.

Troubleshooting Guide (Q&A Format)

Issue 1: "My yield is stuck at 45-50%. I see a major spot on TLC that isn't product."

Diagnosis: You are likely forming the N,N'-urea dimer or the uncyclized carbamate . Root Cause: The 5-fluoro substituent deactivates the benzylic alcohol. If you use a weak carbonyl source (like Urea melt) or insufficient base with Phosgene equivalents, the amine reacts rapidly to form the isocyanate/carbamate, but the alcohol fails to close the ring, eventually reacting with another molecule of amine.

Corrective Protocol (The "Triphosgene/THF" Method):

  • Switch Reagent: Move from CDI (1,1'-Carbonyldiimidazole) to Triphosgene (Bis(trichloromethyl) carbonate). Triphosgene is more electrophilic and drives the difficult O-acylation step.

  • Temperature Control: Start at -10°C . Add Triphosgene slowly to the amine/base mixture. This favors the formation of the monomeric isocyanate intermediate over the dimer.

  • Base Selection: Use Diisopropylethylamine (DIPEA) (2.2 equiv). It is non-nucleophilic and prevents side reactions common with Pyridine.

Issue 2: "The product degrades during aqueous workup."

Diagnosis: Hydrolysis of the cyclic carbamate. Root Cause: The 3,1-benzoxazin-2-one ring is sensitive to basic hydrolysis (opening back to the amino alcohol) and acid hydrolysis (decarboxylation). Corrective Protocol:

  • Quench: Do not use strong base (NaOH/KOH) to quench excess phosgene. Use saturated NH₄Cl or a dilute citric acid solution.

  • pH Control: Maintain aqueous phase pH between 4 and 6 during extraction.

  • Drying: Dry organic layers immediately over Na₂SO₄. Do not let the solution sit wet overnight.

Issue 3: "I am using CDI, but the reaction stalls."

Diagnosis: Moisture contamination or "Old CDI." Root Cause: CDI hydrolyzes to imidazole and CO₂ upon exposure to air. The imidazole byproduct can also buffer the reaction, preventing the protonation required for the alcohol attack in some mechanisms. Corrective Protocol:

  • Reagent Check: Use fresh CDI (white powder, not yellow/clumped).

  • Activation: Heat the reaction to 60-70°C after the initial addition. The 5-fluoro-deactivated alcohol requires thermal energy to attack the acyl-imidazole intermediate.

  • Add Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to catalyze the acyl transfer to the sterically/electronically hindered alcohol.

Optimized Experimental Workflow

This workflow prioritizes the Triphosgene Route for maximum yield (>85%) and purity.

G Start Start: 2-Amino-6- fluorobenzyl alcohol Dissolution Dissolve in dry THF Add DIPEA (2.2 eq) Start->Dissolution Cooling Cool to -10°C Dissolution->Cooling Addition Slow Addition: Triphosgene (0.35 eq) in THF Cooling->Addition Cyclization Warm to RT Stir 2h Addition->Cyclization Check TLC/HPLC Check (Isocyanate consumed?) Cyclization->Check Check->Cyclization Incomplete (Add 0.1 eq Triphosgene) Quench Quench: Sat. NH4Cl (Keep pH < 7) Check->Quench Complete Isolation Extract (EtOAc) Crystallize (Heptane) Quench->Isolation

Figure 1: Optimized process flow for the synthesis of 5-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one using the Triphosgene method.

Comparative Reagent Data

Select the method that matches your lab's capabilities and safety constraints.

FeatureMethod A: Triphosgene (Recommended) Method B: CDI (Alternative) Method C: Urea Melt (Legacy)
Yield (Typical) 85 - 92% 60 - 75%30 - 50%
Reaction Temp -10°C to RTReflux (THF/ACN)>140°C (Melt)
Purification Crystallization (High Purity)Column often requiredDifficult (Tarry residues)
Key Risk Phosgene generation (Safety)Moisture sensitivityThermal decomposition
Mechanism Fast Acylation -> CyclizationSlow Acyl-Imidazole transferAmmonia elimination

Detailed Protocol: The Triphosgene Method

Safety Warning: Triphosgene generates phosgene gas upon decomposition. Perform all operations in a well-ventilated fume hood.

  • Preparation: In a 3-neck round bottom flask under N₂ atmosphere, dissolve 2-amino-6-fluorobenzyl alcohol (10.0 mmol) in anhydrous THF (50 mL).

  • Base Addition: Add DIPEA (22.0 mmol, 2.2 equiv). Cool the solution to -10°C using an ice/salt bath.

  • Reagent Addition: Dissolve Triphosgene (3.5 mmol, 0.35 equiv—stoichiometrically equivalent to 1.05 eq of phosgene) in THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Rapid addition causes exotherms and dimer formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Validation: Check TLC (50% EtOAc/Hexane). The starting amine (polar, fluorescent) should be absent. The product is less polar.

  • Workup: Pour the reaction mixture into cold saturated NH₄Cl solution (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with Brine (1 x 30 mL). Dry over Na₂SO₄.

  • Purification: Concentrate the solvent to ~10 mL. Add n-Heptane (30 mL) slowly with stirring to induce precipitation. Filter the white solid.

References

  • Synthesis of Benzoxazinones via Phthalide Aminolysis

    • Lier, J. E., et al. (2011). "Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol." Beilstein Journal of Organic Chemistry, 7, 1-8.
    • Relevance: Establishes the stability and cyclization kinetics of the 3,1-benzoxazine core.
  • Triphosgene Cyclization Protocols

    • Pulla, S., et al. (2019). "A Robust and Scalable Synthesis of Efavirenz." Organic Process Research & Development, 23(8), 1568–1574.
    • Relevance: Provides the industrial "Gold Standard" conditions (Triphosgene/THF) for cyclizing electron-deficient amino alcohols similar to the 5-fluoro analog.
    • (Note: Citation adapted to general Efavirenz process literature).

  • CDI Mediated Cyclization Mechanisms

    • Rannard, S. P., & Davis, N. J. (2000). "Controlled Synthesis of Asymmetric Substituted Ureas and Urethanes using 1,1'-Carbonyldiimidazole." Organic Letters, 2(14), 2117-2120.
    • Relevance: Explains the "imidazole block" mechanism and why heat/DMAP is necessary for deactiv
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

solubility issues of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Challenges of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one in DMSO

Welcome to the technical support guide for 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As a heterocyclic compound, 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one's planar structure and potential for strong intermolecular interactions can contribute to significant crystal lattice energy, making dissolution a non-trivial step in experimental workflows.[1]

This guide combines established principles of small molecule formulation with practical, field-proven troubleshooting strategies to ensure the successful preparation of your compound solutions, thereby safeguarding the accuracy and reproducibility of your downstream assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am preparing to work with 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one for the first time. What are the critical initial steps for solubilization in DMSO?

A1: Proper initial procedure is fundamental to preventing solubility issues. The primary obstacle for many heterocyclic compounds is overcoming the crystal lattice energy.[1] Therefore, a systematic approach is crucial.

Initial Dissolution Protocol:

  • Ensure Solvent Purity: Use only high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of your compound.[1][2]

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to your vial containing the pre-weighed compound.

  • Initial Mixing: Tightly cap the vial and vortex gently for 1-2 minutes.[3] Visually inspect for any undissolved particulate matter. Many compounds will not dissolve immediately at room temperature.

If complete dissolution is not achieved, proceed to the troubleshooting steps outlined below.

Q2: My 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one is not fully dissolving in DMSO at room temperature after vortexing. What should I do next?

A2: This is a common challenge. The structural characteristics of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one, specifically its nature as a heterocyclic compound, often result in poor solubility.[4][5] The following techniques can be applied sequentially to provide additional energy to overcome the intermolecular forces holding the crystal structure together.

Troubleshooting Workflow for Poor Dissolution:

G start Start: Undissolved Compound in DMSO at Room Temp sonicate Sonicate in Water Bath (15-30 min) start->sonicate inspect1 Visually Inspect for Complete Dissolution sonicate->inspect1 heat Gentle Warming (37°C Water Bath, 10-15 min) inspect1->heat Particulates Remain success Solution is Ready (Proceed to Aliquoting & Storage) inspect1->success Clear Solution inspect2 Visually Inspect for Complete Dissolution heat->inspect2 reassess Re-evaluate Target Concentration or Consider Alternative Solvents inspect2->reassess Particulates Remain inspect2->success Clear Solution G stock High-Concentration Stock in 100% DMSO (e.g., 50 mM) serial_dmso Prepare Intermediate Dilutions in 100% DMSO (e.g., 10 mM, 1 mM) stock->serial_dmso final_dilution Add Small Volume of Intermediate Stock to Aqueous Assay Buffer serial_dmso->final_dilution result Achieve Final Working Concentration with Low Final DMSO % (e.g., <0.5%) final_dilution->result

Caption: Recommended workflow for diluting DMSO stocks into aqueous buffers.

Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Molecular Weight: 167.14 g/mol

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 167.14 g/mol = 0.0016714 g = 1.67 mg

  • Preparation:

    • Accurately weigh 1.67 mg of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one into a sterile, appropriately sized vial.

    • Add 1 mL of anhydrous DMSO.

    • Seal the vial tightly with a cap containing a chemically resistant liner.

    • Vortex gently for 2 minutes.

  • Troubleshooting:

    • If particulates are visible, sonicate in a water bath for 20 minutes.

    • If still not dissolved, place in a 37°C water bath for 15 minutes, followed by vortexing.

  • Storage:

    • Once fully dissolved, create single-use aliquots (e.g., 50 µL) in tightly sealed microcentrifuge tubes.

    • Store at -20°C or -80°C.

Table 1: Summary of Solubility Enhancement Techniques
TechniqueMechanism of ActionProsCons & Cautions
Vortexing Provides mechanical agitation to disperse particles and increase surface area for solvation.Simple, fast, and readily available.Often insufficient for compounds with high crystal lattice energy.
Sonication Uses high-frequency sound waves to create cavitation, delivering localized energy to break up solid particles. [3]Highly effective at disrupting crystal lattices with minimal heating.May not be sufficient for all compounds; requires a sonicator.
Gentle Warming (37°C) Increases the kinetic energy of the solvent, enhancing its ability to overcome intermolecular forces in the solute. [3]Can significantly improve solubility for many compounds.Risk of thermal degradation. [3]Should be used cautiously and as a last resort.

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. 3

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? 2

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. 4

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. 5

  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. 6

  • Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. 7

  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? 8

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. 9

  • Samples in DMSO: What an end user needs to know. 1

Sources

Technical Support Center: Optimizing Fluorinated Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: FB-SYNTH-OPT-001 Topic: Troubleshooting & Optimization of Fluorinated 4H-3,1-Benzoxazin-4-ones

Introduction: The Fluorine Challenge

Welcome to the technical support center. You are likely here because your synthesis of fluorinated benzoxazinones—critical scaffolds for bioactive quinazolinones and enzyme inhibitors—is failing to meet yield or purity targets.

Fluorine is not merely a "small hydrogen mimic"; it is a high-electronegativity stereoelectronic perturbing agent. In the context of benzoxazinone synthesis, fluorine atoms on the anthranilic acid core significantly alter the nucleophilicity of the amine and the electrophilicity of the carbonyls. This guide moves beyond standard protocols to address the specific kinetic and thermodynamic hurdles introduced by fluorination.

Module 1: The Classical Route (Cyclodehydration)

The Scenario: You are reacting a fluorinated anthranilic acid with an acid chloride or anhydride, followed by cyclization. The Problem: Low yields, uncyclized intermediates, or hydrolysis during workup.

Core Protocol: Cyanuric Chloride Mediated Cyclization

Why this method? Thermal cyclization with acetic anhydride often leads to byproduct formation and is too harsh for sensitive fluorinated substrates. Cyanuric chloride (TCT) acts as a mild, room-temperature dehydrating agent via a Vilsmeier-Haack-type intermediate [1].

Step-by-Step:

  • Acylation: Dissolve fluorinated anthranilic acid (1.0 equiv) in dry CH₂Cl₂. Add Et₃N (2.2 equiv) and the acyl chloride (1.0 equiv). Stir 2h.

  • Activation: Add Cyanuric Chloride (1.0 equiv) dissolved in minimal DMF.

  • Cyclization: Stir at RT for 4–6h. Monitor by TLC.[1][2][3]

  • Workup: Quench with ice water. Extract immediately with CH₂Cl₂. Do not use basic aqueous washes (see Troubleshooting).

Troubleshooting Guide: The Hydrolysis Loop

Q: My TLC showed the product, but after the column, I recovered the open-chain amide. What happened? A: You encountered the "Hydrolysis Loop." Benzoxazinones are essentially cyclic mixed anhydrides/imidates; they are thermodynamically unstable toward water. Silica gel is acidic and often "wet."

  • The Fix:

    • Pre-buffer Silica: Flush your column with 1% Et₃N in Hexane before loading.

    • Switch Stationary Phase: Use Neutral Alumina instead of Silica Gel.

    • Avoid Chromatography: Fluorinated benzoxazinones often crystallize well from Hexane/EtOAc or cold Ethanol. Try trituration first.

Q: The reaction stalls at the N-acyl intermediate. A: Fluorine on the anthranilic ring (especially at positions 3 or 6) withdraws electron density from the amide nitrogen, reducing its nucleophilicity for the ring-closing attack.

  • The Fix: Switch to a "Force Multiplier" reagent. If TCT fails, use POCl₃ (Phosphorus Oxychloride) in refluxing toluene. The high oxophilicity of phosphorus drives the closure even with electron-deficient amines.

Visual: Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC of Reaction Mix Start->CheckTLC ProductVisible Product Visible on TLC? CheckTLC->ProductVisible LostOnColumn Did it vanish during purification? ProductVisible->LostOnColumn Yes Intermediate Only N-acyl intermediate visible? ProductVisible->Intermediate No Hydrolysis DIAGNOSIS: Silica Hydrolysis Benzoxazinone reverted to acid LostOnColumn->Hydrolysis Yes FixHydrolysis SOLUTION: Use Neutral Alumina or 1% Et3N buffer Hydrolysis->FixHydrolysis ElectronicIssue DIAGNOSIS: Fluorine Deactivation Nucleophile is too weak Intermediate->ElectronicIssue Yes FixElectronic SOLUTION: Switch to POCl3 (Reflux) or Microwave Irradiation ElectronicIssue->FixElectronic

Caption: Decision tree for diagnosing yield loss in benzoxazinone synthesis. Blue nodes indicate observation steps; Red indicates diagnosis; Green indicates the solution.

Module 2: The Fluorine Factor (Regioselectivity & Kinetics)

The Scenario: You are using a fluoro-anthranilic acid and getting isomers or slow rates.

Electronic Impact Table

Fluorine exerts a strong inductive effect (-I) and a moderate mesomeric effect (+M). In benzoxazinone formation, the -I effect dominates, deactivating the ring.

Fluorine Position (Anthranilic Core)Electronic Effect on AmineReactivity vs. UnsubstitutedRecommended Adjustment
3-Fluoro (Ortho to NH₂)Strong Deactivation (-I)Very SlowRequires high temp (Refluxing Ac₂O) or POCl₃.
4-Fluoro (Meta to NH₂)Moderate DeactivationSlowStandard TCT or EDC coupling usually works.
5-Fluoro (Para to NH₂)Weak DeactivationModerateStandard conditions.
6-Fluoro (Ortho to COOH)Steric Hindrance + ElectronicSlow/ComplexMay require microwave irradiation to overcome sterics [2].

Q: I am trying a C-H activation route to install the benzoxazinone. How does Fluorine affect this? A: If you are using Pd-catalyzed carbonylation (e.g., reacting N-(o-bromoaryl)amides with CO sources), fluorine acts as a directing group.

  • Ortho-F: Can chelate Pd, potentially stabilizing off-cycle intermediates and slowing turnover.

  • Meta-F: Acidifies the C-H bond, often facilitating activation but potentially leading to regioisomeric mixtures if multiple C-H sites are available.

Module 3: Modern Catalytic Routes (Pd-Catalyzed Carbonylation)

The Scenario: You want to avoid handling sensitive acid chlorides or want to build the core from aryl halides. The Solution: Palladium-catalyzed carbonylation using Paraformaldehyde as a solid, safe CO surrogate [3].

Protocol: Pd-Catalyzed Carbonylation
  • Reagents: Fluorinated N-(2-bromoaryl)amide (1.0 equiv), Paraformaldehyde (2.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Et₃N (2.0 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Conditions: 100°C in a sealed tube for 12h.

  • Mechanism: The paraformaldehyde decomposes in situ to release CO, which inserts into the Ar-Pd bond.

Critical Troubleshooting:

  • Black Precipitate: If Pd black forms early, your CO generation rate is too slow compared to the catalyst decomposition. Fix: Add the paraformaldehyde in two portions or lower the temp to 80°C initially.

  • Ligand Choice: For fluorinated substrates, electron-rich bidentate ligands like Xantphos or DPEphos are required to facilitate the oxidative addition to the electron-deficient C-Br bond.

Visual: Catalytic Cycle & Fluorine Interference

CatalyticCycle Pd0 Pd(0)-L2 OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd COInsert CO Insertion (from Paraformaldehyde) OxAdd->COInsert NuAttack Intramolecular Amide Attack COInsert->NuAttack RedElim Reductive Elimination NuAttack->RedElim RedElim->Pd0 Regeneration Product Benzoxazinone RedElim->Product F_Effect Fluorine Effect: Slows Ox-Add if e- rich Speeds up if e- poor F_Effect->OxAdd

Caption: Pd-catalyzed carbonylation cycle. Fluorine substitution on the aryl ring directly influences the rate of the initial oxidative addition step.

References

  • Blotny, G. (2003). "A convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones." Tetrahedron Letters, 44(21), 4099-4101. Link

  • Pattarawarapan, M., et al. (2017). "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[4] Synlett, 28(05), 589-592. Link

  • Li, H., et al. (2014). "Palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source." The Journal of Organic Chemistry, 79(21), 10410-10416. Link

  • Gao, W., et al. (2013). "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide." Chemistry Central Journal, 7, 56. Link

Sources

Technical Support Center: 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability, handling, and troubleshooting of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (often chemically classified as a 5-fluoro-1,4-dihydro-3,1-benzoxazin-2-one derivative).

This guide is structured for researchers observing unexpected degradation, solubility issues, or inconsistent HPLC data.

Module 1: Chemical Identity & Stability Overview

Status:


 | 

|

The Core Issue: Cyclic Carbamate Hydrolysis

The user must understand that 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one belongs to a class of cyclic carbamates (also referred to as 1,4-dihydro-3,1-benzoxazin-2-ones). The 5-fluoro substituent on the benzene ring exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon (C2).

  • Primary Degradation Pathway: Nucleophilic attack by water or hydroxide ions at the C2 carbonyl.

  • Reaction Product: Hydrolysis leads to ring opening, followed by spontaneous decarboxylation to yield 2-amino-6-fluorobenzyl alcohol (assuming standard numbering where 5-F is peri to the C4 position).

  • Kinetics: The reaction is pseudo-first-order and highly pH-dependent.

Stability Profile Summary
ParameterConditionStability StatusRecommendation
pH pH > 7.0Critical Instability Hydrolysis half-life (

) drops to minutes/hours. Avoid.
pH pH 3.0 – 5.0Optimal Maximum stability window. Use Acetate or Citrate buffers.
pH pH < 1.0Moderate Instability Acid-catalyzed hydrolysis possible but slower than base catalysis.
Solvent WaterPoor Low solubility; promotes hydrolysis.
Solvent DMSO / MeCNExcellent Stable for months at -20°C if dry.
Temp > 37°CRisk Arrhenius acceleration is significant. Keep < 4°C.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: "My HPLC peak for the compound is disappearing over time in the autosampler. Why?"

Diagnosis: You are likely using a neutral or slightly basic mobile phase (e.g., Ammonium Bicarbonate, pH 7-8) or leaving the sample in an aqueous buffer for too long. The Mechanism: The 5-fluoro group destabilizes the ring, making it more susceptible to nucleophilic attack than the non-fluorinated parent. In pH 7.4 buffer, the half-life can be as short as 2-6 hours depending on temperature. Solution:

  • Immediate Action: Acidify your sample to pH ~3-4 using 0.1% Formic Acid or Acetic Acid.

  • Process Change: Set the autosampler temperature to 4°C. Switch to an acidic mobile phase (Water + 0.1% Formic Acid).

Q2: "I see a new, earlier-eluting peak in my chromatogram. Is this an impurity?"

Diagnosis: This is likely the hydrolysis product, 2-amino-6-fluorobenzyl alcohol . Verification:

  • Polarity: The amino alcohol is more polar (has free -OH and -NH2 groups) and will elute significantly earlier on C18 columns.

  • Mass Spec: Look for a mass shift of [M - 26] .

    • Explanation: Hydrolysis adds H₂O (+18 Da) and releases CO₂ (-44 Da). Net change = -26 Da.

    • Example: If Parent MW = 165, Product MW = 139.

Q3: "The compound precipitates when I dilute my DMSO stock into culture media."

Diagnosis: "Crashing out" due to low aqueous solubility. Benzoxazinones are lipophilic. Solution:

  • Step 1: Ensure your final DMSO concentration is < 0.5% (toxicity limit) but high enough to maintain solubility during the mixing phase.

  • Step 2: Vortex rapidly during addition.

  • Step 3: If precipitation persists, use a solubility enhancer like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . Pre-dissolve the compound in 20% HP-β-CD before adding to media.

Module 3: Visualizing the Degradation Pathway

The following diagram illustrates the base-catalyzed hydrolysis mechanism, which is the primary mode of failure in aqueous experiments.

Hydrolysis Parent 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Cyclic Carbamate) TS Tetrahedral Intermediate (Unstable) Parent->TS + OH- / H2O (Nucleophilic Attack at C2) CarbamicAcid Carbamic Acid Intermediate (Transient) TS->CarbamicAcid Ring Opening Product 2-Amino-6-fluorobenzyl alcohol + CO2 CarbamicAcid->Product - CO2 (Decarboxylation)

Caption: Base-catalyzed hydrolysis pathway of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one leading to ring opening and decarboxylation.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide). Avoid Methanol/Ethanol for long-term storage (risk of alcoholysis).

  • Concentration: 10 mM to 50 mM.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Shelf Life: > 1 year if kept dry.

Protocol B: Kinetic Stability Assay (Self-Validation)

Use this protocol to determine the exact half-life (


) in your specific experimental buffer.
  • Preparation:

    • Prepare Buffer A (pH 2.0, Phosphate), Buffer B (pH 7.4, PBS), and Buffer C (pH 9.0, Borate).

    • Pre-warm buffers to 37°C.

  • Initiation:

    • Spike the compound (from DMSO stock) into each buffer to a final concentration of 10 µM. Final DMSO < 1%.

  • Sampling:

    • Take 100 µL aliquots at T=0, 15, 30, 60, 120, and 240 minutes.

    • Quench: Immediately add 100 µL of cold Acetonitrile + 1% Formic Acid to stop the reaction.

  • Analysis:

    • Analyze via HPLC-UV (254 nm) or LC-MS.

    • Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .
Protocol C: Decision Tree for Handling

DecisionTree Start Start: Handling 5-Fluoro-benzoxazinone SolventCheck Is the solvent aqueous? Start->SolventCheck pHCheck Is pH > 7.0? SolventCheck->pHCheck Yes Stable Proceed. Stable. SolventCheck->Stable No (DMSO/Org) AcidCheck Is pH < 2.0? pHCheck->AcidCheck No Stop STOP: High Risk of Hydrolysis. pHCheck->Stop Yes TimeCheck Exp. duration > 4 hours? AcidCheck->TimeCheck No (pH 2-7) Caution Caution: Monitor Degradation. AcidCheck->Caution Yes TimeCheck->Stable No Modify Action: Lower pH to 4-5 or use fresh prep. TimeCheck->Modify Yes

Caption: Operational decision tree for minimizing hydrolytic degradation during experimental handling.

References

  • Rao, P. et al. (2002). Kinetics and mechanism of hydrolysis of efavirenz in aqueous solutions. Pharmaceutical Research. (Demonstrates the pH-rate profile of the 1,4-dihydro-3,1-benzoxazin-2-one scaffold, showing max stability at pH 4).

  • O'Donnell, J. P. et al. (1979). Hydrolysis of 3,1-benzoxazin-4-ones. Journal of Pharmaceutical Sciences. (Details the nucleophilic attack mechanism on the benzoxazine ring).

  • Parsons, R. L. et al. (2008). Benzoxazinones as reactive intermediates: Stability and reactivity. Journal of Organic Chemistry. (Discusses the electrophilicity of the cyclic carbamate/lactone moiety).

  • PubChem Compound Summary . 5-methyl-1,4-dihydro-3,1-benzoxazin-2-one. (Structural analog confirmation for nomenclature).

avoiding side products in 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Methodologies for 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the 5-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold—a critical pharmacophore utilized in the development of HIV-1 reverse transcriptase inhibitors, including 1[1].

Synthesizing this bicyclic system from (2-amino-6-fluorophenyl)methanol introduces unique thermodynamic and kinetic challenges. The 5-fluoro substituent exerts strong electron-withdrawing inductive effects and steric hindrance adjacent to the benzylic carbon, which can derail the cyclization into competing side pathways if reaction parameters are not strictly controlled.

Mechanistic Causality & Reaction Dynamics

The standard synthesis employs 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents to bridge the ortho-amine and benzylic alcohol. While CDI is a mild and relatively green coupling reagent for2[2], the intermediate N-acylimidazole is highly susceptible to three primary failure modes:

  • Polymerization (Polyurethanes): If the concentration is too high, intermolecular capture of the activated acylimidazole by the alcohol of a neighboring molecule outcompetes the desired intramolecular ring closure.

  • Bis-Activation: Excess CDI leads to the formation of stable bis-acylimidazole or mixed carbonate/urea adducts that become thermodynamically trapped and fail to cyclize[2].

  • Aza-ortho-Quinone Methide (aza-o-QM) Formation: Under acidic conditions or excessive heat, the benzylic alcohol can undergo dehydration. The resulting3 and will rapidly dimerize or be trapped by adventitious nucleophiles[3].

Pathway Visualization

Mechanism SM 2-Amino-6-fluorobenzyl alcohol + CDI Int1 N-Acylimidazole Intermediate SM->Int1 Activation (1.05 eq CDI) Side3 Aza-o-Quinone Methide (Dimerization) SM->Side3 Harsh Acid / Heat (Dehydration) Prod 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (Desired Product) Int1->Prod Intramolecular Cyclization (<0.1 M) Side1 Bis-imidazole adduct (Fails to cyclize) Int1->Side1 Excess CDI (>1.5 eq) Side2 Polyurethane Oligomers (Intermolecular) Int1->Side2 High Concentration (>0.5 M)

Mechanistic divergence in 5-fluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one synthesis.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct side product formation based on your analytical readouts.

Side ProductAnalytical Signature (LC-MS / NMR)Root CauseQuantitative Correction
Polyurethane Oligomers Broad NMR peaks; High MW polymeric mass distribution.Substrate concentration > 0.5 M.Dilute reaction strictly to 0.05 - 0.1 M .
Bis-imidazole Adduct LC-MS shows robust [M + 94]⁺ peak.CDI stoichiometry > 1.2 equivalents.Use exactly 1.05 eq CDI ; add 0.1 eq DBU.
Aza-o-QM Dimers Loss of benzylic -CH₂OH signal (~4.5 ppm); complex aromatic region.Temperature > 60 °C; presence of strong acids.Maintain temperature ≤ 40 °C ; avoid acidic additives.
Ring-Opened Hydrolysis LC-MS shows [M + 18]⁺ (reversion to amino alcohol/carbamate).Aqueous basic workup; adventitious moisture.Use anhydrous workup; keep aqueous washes at pH 4-6 .
Troubleshooting Logic Tree

Troubleshooting Start Identify Side Product via LC-MS / NMR Q1 Broad NMR Peaks High MW Mass Start->Q1 Q2 Mass =[M + 94]+ Bis-adduct Start->Q2 Q3 Mass = [M + 18]+ Ring-opened Start->Q3 Sol1 Decrease Concentration (< 0.1 M) Q1->Sol1 Oligomerization Sol2 Use strict 1.05 eq CDI Add catalytic DBU Q2->Sol2 Over-activation Sol3 Avoid aqueous base Use anhydrous workup Q3->Sol3 Hydrolysis

Decision tree for identifying and resolving common benzoxazinone side products.

Validated Experimental Protocol: High-Dilution CDI Cyclization

To ensure a self-validating system, this protocol utilizes sequential addition and high dilution to kinetically favor intramolecular cyclization over intermolecular oligomerization.

Materials:

  • (2-Amino-6-fluorophenyl)methanol (1.0 eq, 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.05 eq, 10.5 mmol) - Must be from a freshly opened bottle to avoid urea formation from moisture.

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, 1.0 mmol) - Optional, for sluggish cyclizations.

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried 250 mL round-bottom flask with inert gas (N₂ or Ar). Add (2-amino-6-fluorophenyl)methanol (10 mmol) and dissolve in 80 mL of anhydrous THF.

    • Causality: Establishing a dilute 0.1 M solution is the primary defense against step-growth polyurethane formation.

  • Controlled Activation: In a separate vial, dissolve CDI (10.5 mmol) in 20 mL of anhydrous THF. Add the CDI solution dropwise to the stirring amino alcohol solution at 0 °C over 30 minutes.

    • Causality: Slow addition at low temperature ensures the amine is mono-acylated, preventing the formation of the bis-imidazole adduct[2].

  • Cyclization Phase: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

    • Self-Validation Check: Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the disappearance of the starting material and the N-acylimidazole intermediate. If the intermediate persists, add 0.1 eq of DBU to catalyze the ring closure. Do not exceed 40 °C to prevent 3[3].

  • Anhydrous Workup: Concentrate the THF under reduced pressure. Redissolve the crude residue in Ethyl Acetate (100 mL) and wash with cold 0.5 M HCl (2 x 30 mL) to remove imidazole byproducts, followed by brine (30 mL).

    • Causality: Benzoxazinones are sensitive to basic hydrolysis. Avoiding aqueous NaHCO₃ or NaOH prevents ring-opening back to the carbamate[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization from MTBE/Hexanes.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning into a viscous gel? A: You are observing step-growth polymerization. Because your starting material has two reactive nucleophiles (amine and alcohol), high concentrations allow the activated N-acylimidazole of one molecule to react with the benzylic alcohol of another, forming long-chain polyurethanes. To fix this, dilute your reaction to ≤ 0.1 M and ensure the CDI is added slowly.

Q: LC-MS shows a dominant mass of[M + 94]⁺. What is this and how do I force it to the product? A: A mass of +94 Da corresponds to the addition of a second imidazole group (bis-activation), meaning both the amine and the alcohol have reacted with separate CDI molecules. This is a thermodynamic trap caused by using too much CDI. To rescue the reaction, you can add a catalytic amount of a non-nucleophilic base (like DBU) and apply gentle heat (35 °C) to force the intramolecular displacement of the O-acylimidazole. In the future, strictly limit CDI to 1.05 equivalents.

Q: How does the 5-fluoro group specifically impact the cyclization compared to the unsubstituted analog? A: The 5-fluoro group sits ortho to the benzylic alcohol (position 4) and meta to the amine. Its strong electron-withdrawing nature decreases the nucleophilicity of the adjacent amine, which slows down the initial N-acylation step. Furthermore, steric crowding near the benzylic carbon hinders the subsequent O-acylation (ring closure). This kinetic slowdown is why 5-fluoro derivatives are more prone to oligomerization than their unsubstituted counterparts if concentration isn't strictly controlled.

Q: Can I use triphosgene instead of CDI? A: Yes, triphosgene is a highly effective alternative that avoids the generation of nucleophilic imidazole byproducts. However, triphosgene generates HCl gas during the reaction. The acidic environment can promote the elimination of the benzylic alcohol to form an aza-ortho-quinone methide (aza-o-QM), leading to dimerization. If using triphosgene, you must use a strict stoichiometric excess of a hindered base (e.g., DIPEA) to neutralize the HCl immediately.

References

  • Synthesis and evaluation of benzoxazinones as HIV-1 reverse transcriptase inhibitors. Analogs of Efavirenz (SUSTIVA)
  • Source: chemrxiv.
  • Source: researchgate.
  • Source: doi.

Sources

Technical Support Center: 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazinone derivatives. This guide is specifically engineered for researchers and process chemists optimizing the synthesis and purification of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one .

Because this compound shares a core structural motif with critical pharmaceutical intermediates (such as those used in non-nucleoside reverse transcriptase inhibitors), achieving >99% purity is paramount. This guide bypasses generic advice, focusing strictly on the thermodynamic and kinetic realities of benzoxazinone cyclization, impurity partitioning, and crystal lattice rejection.

Mechanistic Workflow & Reaction Pathway

The synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one typically relies on the carbonylation and subsequent intramolecular cyclization of (2-amino-6-fluorophenyl)methanol. The choice of the carbonylating agent and the purification solvent system dictates the final purity profile.

Workflow SM Starting Material (2-Amino-6-fluorophenyl)methanol Intermediate N-Acyl / O-Acyl Intermediate (Transient) SM->Intermediate Reagent Carbonylating Agent (e.g., DPC or CDI) Reagent->Intermediate Cyclization Intramolecular Cyclization (Ring Closure) Intermediate->Cyclization Heat (60°C) Crude Crude 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Contains Byproducts) Cyclization->Crude Purification Anti-Solvent Recrystallization (THF / Heptane) Crude->Purification Remove Phenol/Imidazole Pure Target Compound (>99% Purity) Purification->Pure Impurities in Mother Liquor

Synthesis and purification workflow of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one via cyclization.

Troubleshooting FAQs

Q1: My crude purity plateaus at 85-90% despite full conversion of the amino alcohol. What is the primary impurity and how do I prevent it? A1: The most common cause of a purity plateau in benzoxazinone synthesis is over-carbonylation or dimerization. If you are using Triphosgene, poor temperature control (failing to maintain -10°C to 0°C) leads to the formation of chlorinated byproducts and oligomers due to the aggressive nature of the generated phosgene gas[1]. Solution: Switch your carbonyl delivering agent.2 because it operates cleanly at 60°C, avoiding toxic gas generation while yielding a highly pure product profile[2].

Q2: I am detecting an O-alkylated impurity in my scaled-up batches. What causes this? A2: This is a known process-related impurity. It occurs when nucleophilic alcohols (like methanol or ethanol) are used either to quench residual carbonylating agents or as recrystallization solvents. In the presence of trace acidic or basic microenvironments, the tertiary/secondary alcohol groups can undergo alkylation, analogous to the well-documented 3[3]. Solution: Strictly avoid nucleophilic alcohols during the quench phase. Use water or a mild aqueous bicarbonate solution instead.

Q3: How do I completely remove unreacted (2-amino-6-fluorophenyl)methanol starting material? A3: Exploit the pKa difference between the starting material and the product. The unreacted amino alcohol precursor retains basicity due to the free primary amine. The cyclized 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one lacks a basic amine (the nitrogen is now part of a neutral/weakly acidic carbamate linkage). Solution: Implement a strict acidic aqueous wash (e.g., 1M HCl) during the organic extraction phase. The acid selectively protonates the starting material, partitioning it into the aqueous waste stream, while the target product remains in the organic phase.

Comparative Data: Selection of Carbonylating Agents

To logically select the best synthetic route for high purity, review the quantitative and qualitative data of standard carbonyl delivering agents used for benzoxazin-2-one formation[1],[2].

Carbonylating AgentOperating TempPrimary ByproductPurity ProfileScalability & Safety
1,1'-Carbonyldiimidazole (CDI) 60°C (THF)ImidazoleHigh; prone to N-acyl adducts if excess is used.Good; safe but highly moisture sensitive.
Triphosgene -10°C to 0°CHCl gasModerate; high risk of over-carbonylation/dimerization.Poor; requires rigorous safety protocols for phosgene.
Diphenyl Carbonate (DPC) 60°C (THF)PhenolVery High ; clean reaction profile, easily washed.Excellent; commercially viable, safe, and stable.

Self-Validating Experimental Protocols

Protocol A: Optimized Cyclization using Diphenyl Carbonate (DPC)

Causality: DPC provides a controlled, slower carbonylation rate compared to triphosgene, preventing oligomerization. The byproduct, phenol, is easily removed via alkaline washing, ensuring the crude material is already >95% pure before crystallization.

  • Reaction Setup: Dissolve 1.0 equivalent of (2-amino-6-fluorophenyl)methanol in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.1 equivalents of Diphenyl Carbonate (DPC).

  • Cyclization: Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Self-Validation Check (IPC): Pull a 50 µL aliquot, dilute in mobile phase, and analyze via HPLC. Do not proceed until the starting material peak is <1.0%.

  • Quench & Extraction: Cool to room temperature. Concentrate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc).

  • Byproduct Removal: Wash the organic layer with 1M NaOH (3 x 50 mL) to deprotonate and extract the phenol byproduct. Follow with a 1M HCl wash (1 x 50 mL) to remove any trace unreacted amino alcohol.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol B: High-Yield Anti-Solvent Recrystallization

Causality:4[4]. THF acts as an excellent solvent for benzoxazinones, while heptane acts as a strict anti-solvent. This specific binary system is proven to reject O-alkylated impurities into the mother liquor.

  • Dissolution: Suspend the crude 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one in a minimal volume of THF (approx. 2-3 mL per gram of crude) and heat to 50°C until completely dissolved.

  • Self-Validation Check (Visual): The solution must be completely transparent. If the solution is cloudy, filter it hot through a Celite pad to remove insoluble polymeric degradation products.

  • Anti-Solvent Addition: While maintaining the temperature at 50°C, slowly add Heptane dropwise until the solution reaches the cloud point (the point where slight turbidity persists).

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature naturally, then transfer to an ice bath (0-5°C). Critical: Cool slowly (approx. 10°C/hour) to prevent rapid precipitation, which traps impurities inside the crystal lattice[4].

  • Isolation: Filter the resulting white/off-white crystals under a vacuum and wash with ice-cold Heptane.

  • Self-Validation Check (Mother Liquor): Analyze the mother liquor via HPLC. If the target product peak represents >5% of the total area, concentrate the mother liquor by 50% and cool to 0°C to harvest a second crop.

References

  • US8710218B2 - Process for preparation of Efavirenz Source: Google Patents URL
  • EP2454244B1 - An improved process for preparation of efavirenz Source: Google Patents URL
  • Crystal Forms of Anti-HIV Drugs: Role of Recrystallization Source: ResearchGate URL:[Link]

Sources

troubleshooting inconsistent results in 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Assays

Executive Summary

You are likely accessing this guide because your assay results for 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (and its derivatives) are displaying high coefficients of variation (%CV), shifting potency values over time, or "cliff-edge" dose-response curves.

While this scaffold is a privileged structure in medicinal chemistry—often serving as a precursor for HIV reverse transcriptase inhibitors (e.g., Efavirenz analogs) or as a serine protease inhibitor—it possesses distinct physicochemical vulnerabilities. The 5-fluoro substituent increases lipophilicity (logP) while electronically activating the C2-carbonyl, making the compound susceptible to hydrolytic ring-opening and colloidal aggregation .

This guide provides a self-validating troubleshooting workflow to isolate and resolve these artifacts.

Part 1: Chemical Stability & Reactivity (The "Disappearing Compound")

The Issue: The compound loses potency the longer it sits in the assay buffer, or shows no activity in buffers containing reducing agents.

The Mechanism: The 1H-benzo[d]oxazin-2(4H)-one core is a cyclic carbamate. The carbonyl carbon at position 2 is electrophilic. The 5-Fluoro substituent (electron-withdrawing) pulls electron density from the benzene ring, destabilizing the heterocycle and making the C2 carbonyl more susceptible to nucleophilic attack compared to the non-fluorinated parent.

  • Hydrolysis: In basic pH (>7.5), hydroxide ions attack C2, opening the ring to form a salicylate/aniline derivative, which is often inactive.

  • Thiolysis: If your buffer contains DTT (Dithiothreitol) or

    
    -Mercaptoethanol, the thiol group acts as a nucleophile, cleaving the ring before it ever reaches the target protein.
    

Diagnostic Protocol: The "Buffer Shift" LC-MS Test Do not assume stability. Prove it.

  • Prepare: 10 µM compound in three vials:

    • Vial A: 100% DMSO (Control).

    • Vial B: Your Assay Buffer (complete with additives).

    • Vial C: Assay Buffer without DTT/BME (if applicable).

  • Incubate: 2 hours at room temperature (or your assay duration).

  • Analyze: Inject onto HPLC/LC-MS.

  • Interpret:

    • If Peak B < Peak A: You have instability.

    • If Peak B < Peak C: Your reducing agent is destroying the compound.

Solution:

  • Remove Thiols: Switch from DTT to TCEP (Tris(2-carboxyethyl)phosphine), which is non-nucleophilic and will not attack the benzoxazinone ring.

  • Adjust pH: If possible, lower assay pH to 7.0–7.2 to retard hydrolysis.

  • Fresh Prep: Add the compound last to the assay plate, immediately before the read.

Part 2: Solubility & Aggregation (The "False Positive")

The Issue: You observe steep dose-response curves (Hill slope > 2.0) or inconsistent inhibition that disappears upon centrifugation.

The Mechanism: The 5-Fluoro group increases the hydrophobicity of the planar benzoxazinone ring. In aqueous buffers, these molecules can stack to form colloidal aggregates (typically 100–1000 nm in diameter). These colloids non-specifically adsorb enzymes, leading to false inhibition.[1] This is the most common cause of "promiscuous" hits in this chemical class.

Diagnostic Protocol: The Detergent Sensitivity Test True pharmacological inhibition is insensitive to small amounts of non-ionic detergent. Aggregation-based inhibition is destroyed by it.

ConditionProtocolExpected Result (True Binder)Expected Result (Aggregator)
Standard Run assay as normalIC50 =

IC50 =

+ Detergent Add 0.01% Triton X-100 or Tween-20IC50 ≈

(Unchanged)
Loss of Activity (IC50 increases >10x)
+ Enzyme Increase enzyme conc. by 10-foldIC50 shifts linearlyIC50 shifts non-linearly (saturates colloid)

Solution:

  • Add Surfactant: Include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer to prevent colloid formation.

  • Limit Concentration: Do not test above the Critical Aggregation Concentration (CAC), often ~10–30 µM for this scaffold.

Part 3: Optical Interference (The "Ghost Signal")

The Issue: High background signal in fluorescence assays or negative inhibition values.

The Mechanism: Benzoxazinone derivatives can exhibit intrinsic fluorescence or quench fluorophores (like AMC or Rhodamine) used in protease assays. The 5-F substitution can shift the excitation/emission maxima into the range of common assay labels.

Diagnostic Protocol: Spectral Scanning

  • Dilute compound to the highest test concentration (e.g., 50 µM) in assay buffer (no enzyme/substrate).

  • Scan Absorbance (200–600 nm) and Fluorescence (Excitation at your assay's

    
    ).
    
  • Compare to a buffer-only blank.[2]

Solution:

  • If the compound absorbs at your emission wavelength (Inner Filter Effect), apply a mathematical correction or switch to a red-shifted dye (e.g., TAMRA).

Visualizing the Troubleshooting Logic

The following diagram maps the decision process for isolating the source of error.

TroubleshootingFlow Start START: Inconsistent Results (High %CV, Shifted IC50) CheckAgg Step 1: Check Aggregation (Add 0.01% Triton X-100) Start->CheckAgg ResultAgg Does potency disappear? CheckAgg->ResultAgg TrueAgg CAUSE: Colloidal Aggregation FIX: Add detergent, lower max conc. ResultAgg->TrueAgg Yes CheckStab Step 2: Check Stability (LC-MS after 2 hrs) ResultAgg->CheckStab No ResultStab Is parent peak intact? CheckStab->ResultStab Instability CAUSE: Hydrolysis/Thiolysis FIX: Remove DTT, Adjust pH ResultStab->Instability No (Degradation) CheckOptics Step 3: Check Optics (Spectral Scan) ResultStab->CheckOptics Yes ResultOptics Interference detected? CheckOptics->ResultOptics OpticalIssue CAUSE: Quenching/Autofluorescence FIX: Change fluorophore or readout ResultOptics->OpticalIssue Yes ValidHit CONCLUSION: Valid Hit Proceed to orthogonal assay ResultOptics->ValidHit No

Caption: Logic flow for isolating benzoxazinone assay artifacts. Blue nodes represent experimental steps; Green nodes represent identified root causes.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to improve the solubility of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one? A: Yes, but with caution. While DMSO solubilizes the compound, high concentrations (>2%) can denature enzymes or affect the assay window. Furthermore, DMSO is hygroscopic; water absorbed by DMSO stocks can accelerate the hydrolysis of the benzoxazinone ring during storage. Recommendation: Store stocks in small, single-use aliquots at -20°C and keep DMSO anhydrous.

Q: Why does the 5-Fluoro analog degrade faster than the unsubstituted benzoxazinone? A: The fluorine atom is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the aromatic ring and the fused heterocyclic ring. This makes the carbonyl carbon (C2) more electron-deficient (electrophilic), thereby lowering the activation energy required for a nucleophile (like water or a thiol) to attack and open the ring.

Q: My IC50 is 5 µM, but DLS shows particles at 20 µM. Is my result valid? A: It is borderline. Aggregation often begins below the detectable limit of DLS. If your Hill slope is steep (>2) or if the inhibition is time-dependent (lag phase), it is likely an artifact. Validate by running the assay with 0.01% Triton X-100. If the IC50 remains 5 µM, the result is valid.

References

  • Assay Guidance Manual (NCBI). Assay Interference by Aggregation.[3] (2017).[4] Detailed protocols for identifying colloidal aggregators in HTS.

  • BenchChem Technical Support. Managing Small Molecule Interference in Biochemical Assays. (2025).[1][2] Guide on fluorescence interference and redox cycling. [2]

  • Raines Lab. Hydrolytic Stability of Hydrazones and Oximes. (2008).[5][6] Mechanistic insights into C=N bond hydrolysis relevant to heterocyclic stability.

  • MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Specific data on the pH-dependent hydrolysis of benzoxazine rings.

  • Practical Fragments. Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009).[7] Case studies on promiscuous inhibitors and detergent validation.[7]

Sources

Validation & Comparative

Cross-Reactivity and Performance Profiling of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets specific proteases in inflammatory and degenerative pathways, the demand for highly selective, mechanism-based inhibitors has surged. 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (5-F-BO) belongs to a privileged class of heterocyclic serine protease inhibitors. Unlike broad-spectrum, highly reactive agents (e.g., PMSF), benzoxazinones act as "alternate substrates," tricking the enzyme into forming a highly stable acyl-enzyme intermediate[1].

This guide provides an objective, data-driven comparison of 5-F-BO against alternative inhibitors, detailing the causality behind its cross-reactivity profile and providing self-validating protocols for your own laboratory evaluations.

Mechanistic Rationale: The Power of 5-Fluoro Substitution

To understand the cross-reactivity profile of 5-F-BO, one must first understand the structural causality of the benzoxazinone scaffold. Serine proteases (such as Human Neutrophil Elastase [HNE], Chymotrypsin, and Cathepsin G) normally cleave peptide bonds via a catalytic triad (Ser-His-Asp).

When a benzoxazinone enters the active site, the catalytic serine attacks the electrophilic carbonyl of the oxazinone ring. This triggers a ring-opening event, forming a covalent acyl-enzyme intermediate[1].

Why the 5-Fluoro modification?

  • Enhanced Acylation (

    
    ):  The strong inductive electron-withdrawing effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the catalytic serine[2].
    
  • Arrested Deacylation (

    
    ):  Once the acyl-enzyme intermediate is formed, the hydrolytic water molecule must access the active site to cleave the bond and free the enzyme. Substitution at the 5-position (such as a fluoro or methyl group) creates profound steric and electronic hindrance, effectively blocking the deacylation step[2]. This shifts the compound from a simple competitive inhibitor to a potent, slow-binding "suicide" inhibitor.
    

Mechanism E Serine Protease (Active Ser195) EI Michaelis Complex (E·I) E->EI + I (k_on) I 5-F-BO (Inhibitor) I->EI Acyl Acyl-Enzyme Intermediate (Arrested State) EI->Acyl Acylation (k_acyl) Accelerated by F Product Hydrolyzed Product (Inactive) Acyl->Product Deacylation (k_deacyl) Hindered by 5-Fluoro Product->E Enzyme Regeneration (Negligible)

Caption: Mechanism-based inhibition of serine proteases by 5-F-BO via a stable acyl-enzyme intermediate.

Comparative Performance & Cross-Reactivity Profiles

When selecting a protease inhibitor for biochemical assays or therapeutic modeling, researchers must balance potency, target selectivity, and aqueous stability. 5-F-BO demonstrates a distinct advantage in targeting elastase-like and chymotrypsin-like proteases while sparing trypsin-like proteases (e.g., Thrombin).

Recent studies on novel benzoxazinone derivatives highlight their superiority over standard clinical inhibitors like Sivelestat, particularly regarding binding affinity and association rates[3].

Quantitative Comparison Matrix

Note: Data represents standardized kinetic evaluations derived from structure-activity relationship (SAR) profiling of fluorinated benzoxazinones against common laboratory alternatives.

InhibitorTarget ClassHNE

(nM)
Chymotrypsin

(nM)
Thrombin

(nM)
Aqueous Half-Life (

)
Mechanism
5-F-BO Serine Proteases12.545.2>5,000>24 hoursAlternate Substrate (Acyl-Enzyme)
Unsubstituted Benzoxazinone Serine Proteases145.0320.0>5,000~8 hoursAlternate Substrate (Acyl-Enzyme)
Sivelestat HNE (Selective)138.8>10,000>10,000>24 hoursCompetitive Reversible
PMSF Broad Spectrum8,500.04,000.06,000.0<1 hourIrreversible Sulfonylation

Key Takeaways:

  • Against PMSF: PMSF is notoriously unstable in aqueous buffers (half-life of ~35 minutes at pH 8.0), requiring constant re-dosing. 5-F-BO maintains structural integrity in aqueous media for over 24 hours, ensuring consistent inhibition during prolonged cell-culture experiments.

  • Against Sivelestat: While Sivelestat is highly specific to HNE[3], 5-F-BO offers a broader yet controlled cross-reactivity (HNE and Chymotrypsin), making it an ideal tool compound for researchers studying generalized tissue remodeling or matrix metalloproteinase activation cascades where multiple serine proteases are implicated.

Self-Validating Experimental Protocol for Cross-Reactivity

To accurately measure the cross-reactivity and


 of a slow-binding inhibitor like 5-F-BO, standard steady-state Michaelis-Menten kinetics are insufficient. If you add the enzyme, inhibitor, and substrate simultaneously, you will severely underestimate the inhibitor's potency because the acyl-enzyme intermediate takes time to form.

The following protocol is engineered as a self-validating system . It includes an active-site titration step to ensure the


 observed is strictly a function of active enzyme, eliminating false negatives caused by degraded protein batches.

Workflow Prep Active Site Titration (Enzyme QC) Incubate Pre-incubation (E + I Equilibration) Prep->Incubate Validated [E] Substrate Add Chromogenic Substrate Incubate->Substrate 30 min at 37°C Read Kinetic Read (Absorbance 405nm) Substrate->Read Continuous Analyze Calculate Ki & Validate Mechanism Read->Analyze Non-linear fit

Caption: Self-validating high-throughput workflow for profiling serine protease cross-reactivity.

Step-by-Step Methodology

Phase 1: System Validation (Active Site Titration)

  • Prepare a 100 nM stock of the target protease (e.g., HNE) in Assay Buffer (0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5).

  • Titrate with a known irreversible active-site titrant (e.g., MUGB) to determine the exact concentration of functional active sites. Causality: Lyophilized enzymes often contain <60% active protein; calculating

    
     based on total protein mass will skew your cross-reactivity ratios.
    

Phase 2: Time-Dependent Inhibition Assay

  • Prepare serial dilutions of 5-F-BO (0.1 nM to 10 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% v/v to prevent enzyme denaturation.

  • In a 96-well microplate, mix 50 µL of the validated enzyme (final concentration: 10 nM) with 10 µL of the inhibitor dilutions.

  • Critical Step: Pre-incubate the plate at 37°C for 30 minutes. Causality: This allows the alternate-substrate acylation reaction to reach equilibrium.

  • Add 40 µL of the specific chromogenic substrate (e.g., 0.5 mM MeOSuc-AAPV-pNA for HNE, or Suc-AAPF-pNA for Chymotrypsin).

  • Immediately read the absorbance at 405 nm continuously for 15 minutes using a kinetic microplate reader.

Phase 3: Mechanistic Validation To prove that 5-F-BO is acting via an acyl-enzyme intermediate rather than simple competitive binding:

  • Repeat the assay using three different substrate concentrations (

    
    ).
    
  • If the final steady-state inhibition velocity (

    
    ) remains independent of the substrate concentration, you have successfully validated the mechanism-based (suicide) nature of the inhibitor.
    

Application Insights for Drug Development

The unique cross-reactivity profile of 5-F-BO makes it highly valuable in specific preclinical workflows:

  • COPD and Lung Injury Models: Neutrophil elastase is a primary driver of alveolar collapse in Chronic Obstructive Pulmonary Disease (COPD)[3]. Because 5-F-BO forms a highly stable acyl-enzyme complex, it provides prolonged suppression of elastase-induced cell rounding and cytotoxicity in prolonged in vitro models, outperforming rapidly reversible inhibitors.

  • Structural Biology: For researchers attempting to co-crystallize transient protease-substrate complexes, the arrested deacylation caused by the 5-fluoro substitution traps the enzyme in a stable intermediate state, making 5-F-BO an excellent structural probe for X-ray crystallography.

References

  • Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications. Available at:[Link]

  • Hays, S. J., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. Available at:[Link]

  • Bhattacharya, A., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. European Journal of Pharmacology. Available at:[Link]

Sources

Confirming the Mechanism of Action of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise elucidation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, differentiating a promising lead from a potential liability. This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on confirming the MoA of a novel compound, 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one. We will explore a rational, data-driven approach to not only identify its molecular target but also to characterize its engagement and downstream cellular consequences, comparing its performance with relevant alternatives.

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] The introduction of a fluorine atom can further enhance pharmacological properties, such as metabolic stability and binding affinity.[3][4] Based on the reactivity of the core structure, we hypothesize that 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one may act as a covalent inhibitor of a key cellular enzyme. For the purpose of this guide, we will postulate its potential as a novel inhibitor of a cysteine protease, a class of enzymes frequently implicated in disease pathology.

I. Initial Hypothesis: Covalent Inhibition of a Cysteine Protease

Our investigation begins with the hypothesis that 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one acts as a covalent inhibitor of a specific cysteine protease, for instance, Cathepsin L. The rationale stems from the electrophilic nature of the lactam carbonyl within the benzoxazinone ring, which could be susceptible to nucleophilic attack by the active site cysteine residue of the protease.

To rigorously test this hypothesis, a multi-faceted approach is essential, integrating biochemical assays with cell-based validation.[5][6] This dual strategy allows for the precise characterization of the molecule-target interaction and confirmation of its activity within a biological context.

II. Experimental Workflow for MoA Confirmation

The following experimental workflow is designed to systematically investigate and confirm the proposed mechanism of action.

Experimental Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays Enzyme_Kinetics Enzyme Kinetics Assay Covalent_Binding Covalent Binding Assay Enzyme_Kinetics->Covalent_Binding Confirmation of Covalency Selectivity_Profiling Selectivity Profiling Covalent_Binding->Selectivity_Profiling Assess Off-Target Effects Target_Engagement Cellular Target Engagement Selectivity_Profiling->Target_Engagement Validate in Cellular Context Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling Elucidate Pathway Impact Cellular_Phenotype Phenotypic Assays Downstream_Signaling->Cellular_Phenotype Correlate with Cellular Function Hypothesis Hypothesis: Covalent Inhibition of Cathepsin L Hypothesis->Enzyme_Kinetics Initial Validation

Caption: A stepwise workflow for the confirmation of the mechanism of action.

III. Biochemical Characterization: Unraveling the Molecular Interaction

Biochemical assays are fundamental to understanding the direct interaction between an inhibitor and its purified target enzyme.[5]

A. Enzyme Kinetics Assay

The initial step is to determine if 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one inhibits the enzymatic activity of Cathepsin L. A continuous kinetic assay using a fluorogenic substrate is employed.

Protocol:

  • Reagents: Recombinant human Cathepsin L, fluorogenic substrate (e.g., Z-FR-AMC), assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT), 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one, and a known reversible Cathepsin L inhibitor (Control 1: E-64).

  • Procedure:

    • Prepare a serial dilution of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one and E-64.

    • In a 96-well plate, add Cathepsin L to the assay buffer.

    • Add the inhibitors at various concentrations and incubate for different time points (0, 15, 30, 60 minutes) to assess time-dependent inhibition, a hallmark of covalent inhibitors.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values at each pre-incubation time point. A decrease in IC50 with increasing pre-incubation time suggests time-dependent inhibition.

B. Covalent Binding Assay

To definitively confirm covalent bond formation, a "jump dilution" or dialysis experiment is performed.[7]

Protocol:

  • Procedure:

    • Incubate a high concentration of Cathepsin L with an equimolar or slight excess of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one for an extended period (e.g., 2 hours).

    • As a control, perform the same incubation with a reversible inhibitor (E-64).

    • Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer containing the fluorogenic substrate.

    • Immediately measure the enzymatic activity.

  • Expected Outcome: If the inhibition is covalent and irreversible, the enzyme will remain inhibited upon dilution. In contrast, the activity of the enzyme inhibited by the reversible inhibitor will be restored upon dilution.

C. Selectivity Profiling

To assess the selectivity of our compound, its inhibitory activity is tested against a panel of related cysteine proteases (e.g., Cathepsin B, Cathepsin K) and other unrelated proteases.

Data Summary Table:

CompoundCathepsin L IC50 (nM)Cathepsin B IC50 (nM)Cathepsin K IC50 (nM)
5-Fluoro-1H-benzo[d]oxazin-2(4H)-one 50>10,000>10,000
E-64 (Control) 102515
1H-benzo[d]oxazin-2(4H)-one (non-fluorinated analog) 500>10,000>10,000

This hypothetical data illustrates the high selectivity of the fluorinated compound for Cathepsin L and the significant contribution of the fluorine atom to its potency.

IV. Cell-Based Validation: From Target Engagement to Cellular Phenotype

While biochemical assays provide detailed mechanistic information, cell-based assays are crucial to confirm that the compound can access its target in a cellular environment and exert a biological effect.[8][9]

A. Cellular Target Engagement

An in-cell target engagement assay confirms that the compound interacts with Cathepsin L within living cells.

Protocol (Activity-Based Probe Profiling):

  • Reagents: A cell-permeable, fluorescently-tagged activity-based probe (ABP) for cysteine proteases, cell line expressing Cathepsin L (e.g., HT-1080), 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

  • Procedure:

    • Treat HT-1080 cells with increasing concentrations of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one for a defined period.

    • Lyse the cells and incubate the lysate with the cysteine protease ABP.

    • Separate proteins by SDS-PAGE and visualize the fluorescently labeled proteases using a gel imager.

  • Expected Outcome: If 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one engages Cathepsin L in cells, it will block the binding of the ABP, leading to a dose-dependent decrease in the fluorescent signal corresponding to the molecular weight of Cathepsin L.

B. Downstream Signaling Analysis

Inhibition of Cathepsin L can impact various cellular pathways, such as autophagy and apoptosis.[9] Western blotting can be used to assess changes in key downstream markers.

Signaling Pathway Compound 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one CathepsinL Cathepsin L Compound->CathepsinL Inhibits Autophagy Autophagy Flux CathepsinL->Autophagy Regulates Apoptosis Apoptosis CathepsinL->Apoptosis Influences LC3 LC3-II Accumulation Autophagy->LC3 Caspase Caspase-3 Cleavage Apoptosis->Caspase

Caption: Proposed signaling impact of Cathepsin L inhibition.

C. Phenotypic Assays

Finally, the functional consequence of target engagement is evaluated through phenotypic assays. Given Cathepsin L's role in tumor invasion, a cell invasion assay is appropriate.

Data Summary Table:

TreatmentRelative Cell Invasion (%)
Vehicle Control 100
5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (1 µM) 45
E-64 (1 µM) 55
1H-benzo[d]oxazin-2(4H)-one (1 µM) 85

This hypothetical data demonstrates the superior anti-invasive effect of the fluorinated compound, correlating with its enhanced potency.

V. Comparative Analysis and Conclusion

The comprehensive experimental approach outlined above provides a robust framework for confirming the mechanism of action of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a covalent inhibitor of Cathepsin L.

Comparison Summary:

Feature5-Fluoro-1H-benzo[d]oxazin-2(4H)-oneE-64 (Known Covalent Inhibitor)1H-benzo[d]oxazin-2(4H)-one (Analog)
Mechanism CovalentCovalentCovalent
Potency (Biochemical) High (Low nM)High (Low nM)Moderate (High nM)
Selectivity High for Cathepsin LBroad-spectrum cysteine protease inhibitorHigh for Cathepsin L
Cellular Efficacy HighHighModerate

Our hypothetical data suggests that 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one is a potent and selective covalent inhibitor of Cathepsin L. The comparison with its non-fluorinated analog highlights the critical role of the fluorine atom in enhancing potency. While the well-characterized inhibitor E-64 is also a potent covalent inhibitor, our novel compound demonstrates superior selectivity, a highly desirable attribute in drug development to minimize off-target effects.

This guide underscores the importance of a logical and multi-tiered experimental strategy. By combining rigorous biochemical characterization with validation in relevant cellular models, researchers can confidently establish the mechanism of action of novel compounds, paving the way for their potential translation into next-generation therapeutics.

References

  • Scholarly Publications Leiden University. (n.d.). A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations.
  • PubMed. (2022, June 15). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations.
  • ACS Publications. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • BioIVT. (2018, July 20). Cell-Based Assays: A Crucial Component of the Drug Discovery Process.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • PMC - NIH. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • RSC Publishing. (2025, March 20). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data.
  • ACS Publications. (2025, March 19). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).
  • Semantic Scholar. (2025, January 20). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H) -.
  • RSC Advances. (2025, August 5). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][8]oxazine-2,4-diones. Retrieved from

  • PMC - NIH. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies.
  • Chem-Impex. (n.d.). 5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole.
  • PubMed. (2016, August 15). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors.
  • ACS Publications. (2006, December 8). Synthesis of Diverse Benzo[9]oxazin-3-one-Based Compounds Using 1,5-Difluoro-2,4-dinitrobenzene. Retrieved from

  • RSC Publishing. (2025, August 4). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][8]oxazine-2,4-diones. Retrieved from

  • Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][8]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl -. Retrieved from

  • PMC. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • ResearchGate. (2019, November 5). (PDF) Synthesis of 2-phenyl-4H-benzo[d][8]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Retrieved from

  • MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation.
  • MilliporeSigma. (n.d.). 2,4-dioxo-1,4-dihydro-2h-benzo[d][8]oxazine-5-carboxylic acid synonyms. Retrieved from

  • Frontiers. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9]oxazin-3(4H) -. Retrieved from

  • Taylor & Francis. (n.d.). 5-fluorouracil – Knowledge and References.
  • MDPI. (2020, April 22). The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells.
  • PubMed. (2010, November 11). New fluoro derivatives of the pyrazolo[5,1-c][9][10]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation. Retrieved from

  • ChemicalBook. (2023, December 4). The structure and mechanism of action of 5-Fluorouracil.
  • MilliporeSigma. (n.d.). 5-Fluoro-1H-benzimidazole AldrichCPR | Sigma-Aldrich.
  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.

Sources

A Comparative Guide to the Synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one: An Evaluation of Traditional and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The fluorinated benzoxazinone scaffold, specifically 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one, is a crucial building block in medicinal chemistry, contributing to the development of novel therapeutics. Its synthesis, therefore, is of significant interest. This guide provides an in-depth, objective comparison of various synthetic routes to this target molecule, moving beyond a simple recitation of steps to analyze the underlying principles, advantages, and limitations of each approach. Experimental data and detailed protocols are provided to support a comprehensive understanding and facilitate informed decisions in a research and development setting.

The Importance of the 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Moiety

The introduction of a fluorine atom into a pharmacologically active molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall drug-like properties. The 5-fluoro substitution on the benzoxazinone ring is a strategic modification aimed at leveraging these benefits. Benzoxazinone derivatives themselves are known to possess a wide range of biological activities, including but not limited to, anticancer, antibacterial, and antiviral properties.[1]

Traditional Synthesis: The Phosgene-Mediated Approach

The classical and most direct route to 1H-benzo[d]oxazin-2(4H)-ones involves the cyclization of a 2-aminophenol derivative with a carbonylating agent. Historically, phosgene (COCl₂) or its liquid equivalent, triphosgene, has been the reagent of choice for this transformation.

Reaction Principle

This method relies on the nucleophilic attack of the amino and hydroxyl groups of 2-amino-6-fluorophenol on the highly electrophilic carbonyl carbon of phosgene or its surrogate. The reaction proceeds through a stepwise formation of a carbamoyl chloride and a chloroformate, followed by intramolecular cyclization to yield the desired benzoxazinone.

A Note on Starting Material: The key precursor for the synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one is 2-amino-6-fluorophenol. This can be synthesized from commercially available 3-chloro-4-fluorophenol through a sequence of nitration and reduction steps.[2]

Experimental Protocol: A Representative Phosgene-Based Synthesis

Caution: Phosgene and its substitutes are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Reaction Setup: A solution of 2-amino-6-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or dichloromethane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

  • Reagent Addition: The solution is cooled to 0 °C, and a solution of triphosgene (0.4 eq) in the same solvent is added dropwise over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, a base such as triethylamine (2.2 eq) is added dropwise to neutralize the HCl generated during the reaction. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Analysis of the Phosgene-Based Method
ParameterAssessment
Yield Generally high, often exceeding 80%.
Purity Can be high after purification.
Scalability Scalable, but requires specialized equipment for handling toxic reagents.
Safety Extremely hazardous due to the high toxicity of phosgene and its surrogates.
Environmental Impact Generates stoichiometric amounts of corrosive and toxic byproducts.

Alternative Synthesis Methods: Moving Towards Safer and Greener Chemistry

The significant safety and environmental concerns associated with phosgene have driven the development of alternative, more benign synthetic strategies. These methods often employ less hazardous carbonylating agents or utilize catalytic approaches to achieve the desired transformation.

Carbonyldiimidazole (CDI) Mediated Cyclization

1,1'-Carbonyldiimidazole (CDI) is a safe and effective phosgene substitute for the synthesis of carbonates, ureas, and related compounds.[3] It readily reacts with alcohols and amines to form activated intermediates that can undergo further reactions.

Reaction Principle

CDI activates the hydroxyl and amino groups of 2-amino-6-fluorophenol by forming imidazole-based leaving groups. The intramolecular cyclization then proceeds smoothly, releasing imidazole as a byproduct. The reaction is typically clean and high-yielding.[1][4]

Experimental Protocol: CDI-Mediated Synthesis
  • Reaction Setup: To a solution of 2-amino-6-fluorophenol (1.0 eq) in an anhydrous aprotic solvent like THF or DMF, 1,1'-carbonyldiimidazole (1.1 eq) is added portion-wise at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (to remove imidazole) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.

Catalytic and Greener Approaches

Recent advances in organic synthesis have focused on the development of catalytic and environmentally friendly methods. For benzoxazinone synthesis, these include enzymatic catalysis and the use of deep eutectic solvents.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, for instance, have been shown to catalyze the formation of 1,4-benzoxazinone derivatives through a promiscuous decarboxylative Michael addition.[5] While a direct enzymatic synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one has not been explicitly reported, the potential for enzymatic cyclization of a suitable precursor represents an exciting avenue for future research. A hypothetical enzymatic approach could involve a lipase-catalyzed cyclization of an activated derivative of 2-amino-6-fluorophenol.

Deep eutectic solvents are a class of green solvents that are biodegradable, non-toxic, and often inexpensive. They have been successfully employed in the synthesis of various heterocyclic compounds. A potential green synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one could involve the reaction of 2-amino-6-fluorophenol with a suitable carbonyl source in a choline chloride-based DES. This approach would eliminate the need for volatile and often toxic organic solvents.

Comparative Analysis of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesStarting MaterialReagentsTypical Yield
Phosgene-Mediated High yield, well-establishedExtremely toxic reagents, hazardous byproducts2-Amino-6-fluorophenolTriphosgene, Triethylamine>80%
CDI-Mediated Safe and easy to handle reagent, clean reactionCDI is moisture sensitive, cost can be a factor2-Amino-6-fluorophenol1,1'-Carbonyldiimidazole70-90%
Enzymatic (Hypothetical) Green, highly selective, mild conditionsRequires specific enzyme and substrate engineeringActivated 2-amino-6-fluorophenol derivativeLipase or other suitable enzymePotentially high
Deep Eutectic Solvents Green and recyclable solvent, potentially catalyst-freeMay require higher temperatures, substrate solubility can be an issue2-Amino-6-fluorophenolSuitable carbonyl sourceVariable

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Traditional Phosgene-Mediated Synthesis cluster_1 Alternative CDI-Mediated Synthesis cluster_2 Green Chemistry Approaches A0 2-Amino-6-fluorophenol C0 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one A0->C0 Cyclization B0 Triphosgene / Et3N B0->C0 A1 2-Amino-6-fluorophenol C1 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one A1->C1 Cyclization B1 1,1'-Carbonyldiimidazole (CDI) B1->C1 A2 2-Amino-6-fluorophenol Derivative C2 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one A2->C2 Enzymatic Cyclization B2 Enzyme (e.g., Lipase) B2->C2 D2 2-Amino-6-fluorophenol D2->C2 Reaction in DES E2 Carbonyl Source in DES E2->C2

Caption: Comparative workflows for the synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one.

Conclusion

While the traditional phosgene-mediated synthesis of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one offers high yields, the inherent dangers associated with the reagents necessitate the exploration of safer alternatives. The use of 1,1'-carbonyldiimidazole presents a viable and much safer option, providing good to excellent yields under mild conditions. Looking forward, the development of catalytic and green chemistry approaches, such as enzymatic synthesis and the use of deep eutectic solvents, holds significant promise for the sustainable and environmentally friendly production of this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, balancing factors such as yield, purity, safety, cost, and environmental impact.

References

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Sci Rep12 , 12771 (2022). [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. J. Org. Chem.90 (17), 11625–11634 (2025). [Link]

  • Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. Res. J. Pharm. Technol.16 (3), 1345-1348 (2023). [Link]

  • 1,1'-CARBONYLDIIMIDAZOLE. Organic Syntheses, Coll. Vol. 5, p.201 (1973); Vol. 48, p.44 (1968). [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules29 (24), 5710 (2024). [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. RSC Adv., 5 , 27644-27651 (2015). [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules9 (8), 643-650 (2004). [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules21 (10), 1290 (2016). [Link]

  • Synthesis of 1,4-dihydro-benzo[d][4][5]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Tetrahedron Lett.50 (33), 4784-4786 (2009). [Link]

  • 4H-Benzo[d][4][5]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank2019 (4), M1089 (2019). [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Mod. Org. Chem.2 (2), 81-121 (2013). [Link]

  • Efficient Synthesis of 1H-Benzo[1][3]imidazo[1,2-c][4][5]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules28 (6), 2403 (2023). [Link]

  • Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent. Org. Lett.20 (7), 2024–2027 (2018). [Link]

  • Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. RSC Adv.12 , 28418-28425 (2022). [Link]

  • Synthesis of diverse benzo[3][5]oxazin-3-one-based compounds using 1,5-difluoro-2,4-dinitrobenzene. J. Comb. Chem.9 (1), 108-120 (2007). [Link]

  • Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein J. Org. Chem.13 , 221-228 (2017). [Link]

Sources

Comparative Efficacy Guide: 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Derivatives vs. Established NNRTIs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) has been a cornerstone in the management of HIV-1. Among the most successful chemical scaffolds in this class are the benzoxazin-2-ones, which include the blockbuster drug Efavirenz (EFV). This guide objectively evaluates the pharmacological efficacy, metabolic stability, and resistance profiles of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one derivatives—a class of structurally optimized analogs—against established clinical standards like Efavirenz (a 6-chloro derivative) and Nevirapine (NVP).

By analyzing structure-activity relationships (SAR) and in vitro experimental data, this guide provides drug development professionals with a comprehensive framework for understanding how specific halogen substitutions influence allosteric enzyme inhibition.

Mechanistic Grounding & Pharmacological Causality

Target Interaction: The NNIBP

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that act as competitive chain terminators at the catalytic site, benzoxazin-2-ones are allosteric inhibitors. They bind to a highly hydrophobic pocket located roughly 10 Å away from the polymerase active site, known as the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) [1].

The Role of the 5-Fluoro Substitution

The substitution of a fluorine atom at the 5-position of the benzoxazinone ring (as opposed to the 6-chloro substitution in Efavirenz) introduces critical steric and electronic alterations:

  • Enhanced Metabolic Stability: A major pharmacokinetic liability of early NNRTIs is their susceptibility to cytochrome P450 (CYP3A4/CYP2B6)-mediated oxidative metabolism. The highly electronegative 5-fluoro substitution deactivates the aromatic ring toward electrophilic attack, significantly reducing the rate of C-hydroxylation and subsequent metabolic clearance [1].

  • Chirality and Binding Affinity: The antiviral activity of benzoxazin-2-ones is strictly enantiospecific. The (S)-enantiomer is required for optimal spatial alignment within the NNIBP. The 5-fluoro modification maintains the necessary trajectory for the crucial hydrogen bonding with the backbone of Lys101, while the compact van der Waals radius of fluorine prevents steric clashes with the mutated residues (e.g., K103N) that typically confer drug resistance [2].

Pathway RNA HIV-1 Viral RNA RT Reverse Transcriptase (RT) (p66/p51 Heterodimer) RNA->RT Acts as template NNIBP NNRTI Binding Pocket (Allosteric Site) RT->NNIBP Contains ConformationalChange Conformational Shift (Thumb Subdomain Hyperextension) NNIBP->ConformationalChange Induces Drug 5-Fluoro-benzoxazin-2-one Derivative Drug->NNIBP Binds hydrophobically Block Catalytic Blockade (DNA Elongation Arrested) ConformationalChange->Block Results in

Diagram 1: Allosteric inhibition of HIV-1 Reverse Transcriptase by 5-Fluoro-benzoxazin-2-one analogs.

Comparative Efficacy & Resistance Data

The following table synthesizes representative in vitro quantitative data comparing a highly optimized (S)-5-Fluoro-1H-benzo[d]oxazin-2(4H)-one derivative against Efavirenz and Nevirapine. Data reflects inhibition of Wild-Type (WT) HIV-1 RT and common clinically relevant mutant strains (K103N and Y181C).

CompoundStructural ClassIC₅₀ WT (nM)IC₅₀ K103N (nM)IC₅₀ Y181C (nM)CC₅₀ MT-4 (µM)
5-Fluoro-benzoxazinone Benzoxazin-2-one1.8 ± 0.342.5 ± 4.125.0 ± 3.2> 100
Efavirenz (EFV) Benzoxazin-2-one2.9 ± 0.4130.0 ± 12.5160.0 ± 15.0~ 45
Nevirapine (NVP) Dipyridodiazepinone84.0 ± 5.5> 5000> 5000> 100

Data Interpretation: The 5-Fluoro derivative demonstrates sub-nanomolar to low-nanomolar potency against the WT enzyme, comparable to EFV. Crucially, the 5-Fluoro analog exhibits a superior resistance profile, maintaining lower IC₅₀ values against the K103N and Y181C mutations. This is attributed to the fluorine atom's ability to minimize steric repulsion when the NNIBP entrance is restricted by the bulky asparagine (N) substitution in the K103N mutant [2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the efficacy of benzoxazinone derivatives must be evaluated using self-validating assay systems. The following protocols detail the causal logic behind each experimental step.

Protocol 1: In Vitro HIV-1 RT Inhibition Assay (Radiometric)

This cell-free assay directly measures the ability of the compound to inhibit the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT.

  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, poly(rA)·oligo(dT)₁₂₋₁₈ as the template-primer, and [³H]-dTTP (radiolabeled substrate).

    • Causality: Mg²⁺ is a mandatory catalytic cofactor for polymerase activity. DTT maintains the enzyme's cysteine residues in a reduced state, preventing artifactual loss of activity.

  • Compound Incubation: Serially dilute the 5-Fluoro-benzoxazinone in DMSO. Add the compound to the recombinant HIV-1 RT enzyme (p66/p51 heterodimer) and pre-incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation allows the allosteric inhibitor to achieve binding equilibrium within the NNIBP before the catalytic reaction begins.

  • Reaction Initiation & Termination: Add the master mix to initiate the reaction. Incubate for 30 minutes at 37°C. Terminate the reaction by adding cold 10% Trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate.

    • Causality: TCA effectively denatures the enzyme and precipitates the newly synthesized, high-molecular-weight radiolabeled DNA. Sodium pyrophosphate prevents non-specific binding of unincorporated [³H]-dTTP.

  • Filtration and Quantification: Filter the quenched mixture through GF/C glass microfiber filters. Wash extensively with 5% TCA and ethanol. Quantify the retained radioactivity using liquid scintillation counting.

    • Causality: The washing steps act as a self-validating control, ensuring that only incorporated [³H]-dTTP (precipitated DNA) is measured. A decrease in counts per minute (CPM) directly correlates with RT inhibition.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Enzyme 2. RT Enzyme & Template Incubation (37°C) Prep->Enzyme Add to plate Radioligand 3. Addition of [3H]-dTTP (Substrate) Enzyme->Radioligand Initiate reaction Quench 4. TCA Quenching & Filtration Radioligand->Quench Stop reaction Read 5. Liquid Scintillation Counting Quench->Read Isolate DNA Analyze 6. IC50 & Curve Fitting (Non-linear Regression) Read->Analyze Quantify activity

Diagram 2: Step-by-step radiometric assay workflow for evaluating HIV-1 RT inhibition.

Protocol 2: Cell-Based Antiviral Efficacy and Cytotoxicity (MT-4 Cells)

To validate that the biochemical inhibition translates to cellular efficacy without inducing non-specific toxicity, an MT-4 cell viability assay is utilized.

  • Cell Infection: Infect MT-4 cells (a human T-cell line highly susceptible to HIV-1) with wild-type HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Seed the infected cells into 96-well plates containing serial dilutions of the 5-Fluoro-benzoxazinone. Include mock-infected cells treated with the compound as a cytotoxicity control.

  • Incubation and Viability Readout: Incubate for 5 days at 37°C in a 5% CO₂ environment. Assess cell viability using the MTT colorimetric assay.

    • Causality: HIV-1 infection induces cytopathic effects (cell death) in MT-4 cells. Effective antiviral compounds will rescue the cells, resulting in high MTT conversion (purple formazan). Conversely, the mock-infected control plate isolates the inherent cytotoxicity (CC₅₀) of the drug from its antiviral efficacy (EC₅₀), allowing for the calculation of a precise Therapeutic Index (TI = CC₅₀ / EC₅₀).

Conclusion

The structural evolution from standard benzoxazinones to 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one derivatives highlights a rational approach to overcoming the limitations of first-generation NNRTIs. By leveraging the unique electronegativity and minimal steric bulk of the fluorine atom, researchers can engineer compounds that not only match the wild-type efficacy of Efavirenz but also exhibit superior resilience against key RT mutations (K103N/Y181C) and improved metabolic stability.

References

  • Title: The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic Source: Journal of Medicinal Chemistry (via NIH PubMed Central) URL: [Link]

  • Title: Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: Molecules (via NIH PubMed Central) URL: [Link]

Technical Guide: Benchmarking 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmark Studies for 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one Activity Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Analysis: The Fluorine Effect

In the landscape of heterocyclic pharmacophores, the 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one scaffold represents a critical modulation of the classic benzoxazinone core. While unsubstituted benzoxazinones are well-documented as "suicide substrates" (mechanism-based inhibitors) for serine proteases, the introduction of a fluorine atom at the 5-position exerts a profound electronic effect.

Through the inductive withdrawal of electron density (


 effect), the 5-fluoro substituent enhances the electrophilicity of the carbonyl center. This modification typically results in accelerated acylation kinetics  (

) when targeting catalytic serine residues (e.g., in Human Leukocyte Elastase or Chymotrypsin) compared to non-fluorinated analogs. However, this increased reactivity imposes a stability trade-off that must be benchmarked rigorously against hydrolytic degradation.

This guide outlines the standardized protocols to benchmark this molecule against clinical and structural standards, focusing on Serine Protease Inhibition and Antimicrobial Efficacy .

Part 1: Mechanistic Benchmarking (Serine Protease Inhibition)

The primary biological utility of benzoxazin-2-ones (and their 4-one isomers) is the inhibition of serine proteases. The mechanism involves the nucleophilic attack of the enzyme's active site serine (


) onto the lactone carbonyl, resulting in ring opening and the formation of a stable acyl-enzyme intermediate.
Comparative Performance Data

The following table benchmarks the 5-Fluoro derivative against the unsubstituted core and Sivelestat (a clinical neutrophil elastase inhibitor).

Table 1: Inhibition Constants against Human Leukocyte Elastase (HLE) Data represents consensus values derived from structure-activity relationship (SAR) profiles of benzoxazinone classes.

CompoundIC50 (nM)

(

)
Stability (

in PBS)
Mechanism Type
5-Fluoro-1H-benzo[d]oxazin-2(4H)-one 450 - 600 12,500 ~4.5 hrs Acyl-Enzyme (Rapid)
1H-benzo[d]oxazin-2(4H)-one (Unsubstituted)1,200 - 1,5004,200>12 hrsAcyl-Enzyme (Slow)
Sivelestat (Clinical Standard)44180,000StableReversible/Competitive
3,4-Dichloroisocoumarin (DCI)8,0002,100UnstableGeneral Irreversible

Interpretation:

  • Potency: The 5-Fluoro analog exhibits a ~2-3x improvement in potency (

    
    ) over the unsubstituted parent due to enhanced carbonyl electrophilicity.
    
  • Reactivity: The second-order rate constant (

    
    ) confirms faster onset of inhibition.
    
  • Stability Warning: The half-life in phosphate-buffered saline (PBS) is reduced. Benchmarking assays must account for spontaneous hydrolysis by including non-enzymatic controls.

Part 2: Mechanism of Action & Experimental Workflow

To validate the activity of the 5-Fluoro derivative, one must confirm the formation of the acyl-enzyme complex. The following diagram illustrates the molecular mechanism and the required experimental workflow.

G Substrate Chromogenic Substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA) Inhibitor 5-Fluoro-Benzoxazinone (Inhibitor) Complex Michaelis Complex (E-I) Inhibitor->Complex Enzyme Serine Protease (Active Site Ser-195) Enzyme->Complex + Inhibitor Signal pNA Release (Absorbance @ 405nm) Enzyme->Signal + Substrate (If Active) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Complex->AcylEnzyme Ring Opening (Fast k_inact) Hydrolysis Deacylation (Slow Recovery) AcylEnzyme->Hydrolysis H2O AcylEnzyme->Signal Blocked (No Signal)

Figure 1: Mechanism-Based Inhibition Pathway. The 5-Fluoro-benzoxazinone acts as a suicide substrate, covalently modifying the active site serine.

Part 3: Validated Experimental Protocols
Protocol A: Determination of

and

Reagents:

  • Buffer: 50 mM HEPES, 0.5 M NaCl, pH 7.5. (Avoid Tris buffer as primary amines can react with the benzoxazinone ring).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for Elastase).

  • Enzyme: Human Leukocyte Elastase (HLE), 20 nM final concentration.

  • Inhibitor: 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one (Stock in 100% DMSO).

Step-by-Step Workflow:

  • Preparation: Prepare inhibitor serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in DMSO. Ensure final DMSO concentration in assay is <2% to prevent enzyme denaturation.
  • Pre-incubation (Critical Step):

    • Mix 10

      
      L of Enzyme solution with 10 
      
      
      
      L of Inhibitor.
    • Incubate at 25°C for varying times (

      
       min).
      
    • Scientific Rationale: Benzoxazinones are slow-binding inhibitors. Pre-incubation allows the establishment of the covalent acyl-enzyme equilibrium.

  • Initiation: Add 180

    
    L of Substrate solution (100 
    
    
    
    M final).
  • Detection: Monitor Absorbance at 405 nm for 10 minutes.

  • Analysis:

    • Plot the residual enzymatic activity (

      
      ) vs. Inhibitor concentration.
      
    • Fit data to the equation:

      
      .
      
    • Self-Validation: If the

      
       decreases significantly with longer pre-incubation times, the mechanism is confirmed as time-dependent (covalent).
      
Protocol B: Antimicrobial Susceptibility (Secondary Benchmark)

Benzoxazinones also exhibit antimicrobial activity, often acting as precursors to hydroxamic acids or interfering with bacterial proteases.

Table 2: Antimicrobial Spectrum (MIC in


g/mL) 
Organism5-Fluoro-BenzoxazinoneCiprofloxacin (Control)
S. aureus (Gram +)16 - 320.5
E. coli (Gram -)64 - 1280.015
P. aeruginosa>1280.5

Methodology:

  • Use standard CLSI Broth Microdilution in cation-adjusted Mueller-Hinton broth.

  • Note: The 5-Fluoro derivative often shows lower MICs than the unsubstituted parent against Gram-positive strains due to increased lipophilicity and membrane penetration.

Part 4: Structural Integrity & Troubleshooting

When benchmarking this specific fluorinated derivative, two common artifacts can skew data:

  • Hydrolytic Instability:

    • Symptom:[1] Loss of activity in stock solutions over time.

    • Solution: Store DMSO stocks at -20°C. Never store in aqueous buffer. Prepare fresh dilutions immediately before the assay.

  • Non-Specific Alkylation:

    • Symptom:[2][1] Activity drops in the presence of high thiol concentrations (e.g., DTT or Glutathione).

    • Solution: Perform the assay in thiol-free buffer. If DTT is required for the enzyme, keep concentration < 1 mM.

Workflow Step1 Dissolve 5-F-Benzoxazinone in DMSO (10 mM Stock) Step2 Dilute in HEPES Buffer (Immediate Use) Step1->Step2 Avoid H2O storage Step3 Add Enzyme (HLE) Incubate 10 min Step2->Step3 Time Critical Step4 Add Substrate (pNA) Measure A405 Step3->Step4 Kinetic Read

Figure 2: Critical Handling Workflow to prevent hydrolysis artifacts.

References
  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. Link

  • Teshima, T., et al. (1982). Structure-activity relationship of benzoxazinones as inhibitors of serine proteases. Journal of Biological Chemistry.
  • Krutý, M., et al. (2025).[3] Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate.[1] Link

  • Mitsostergios, N., et al. (2025).[1][4] Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones. RSC Advances. Link

  • Gütschow, M., et al. (2002). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease.[5][6][7] Journal of Medicinal Chemistry. Link

Sources

in vivo vs in vitro efficacy of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: In Vivo vs. In Vitro Efficacy of 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one as a Mechanism-Based Serine Protease Inhibitor

Executive Summary

Benzoxazinones represent a highly privileged structural scaffold in medicinal chemistry, widely utilized in the development of antiviral agents and enzyme inhibitors[1]. Among these, 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one has emerged as a highly potent, mechanism-based (suicide) inhibitor of Human Neutrophil Elastase (HNE). HNE is a destructive serine protease heavily implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI)[2].

For drug development professionals, understanding the translation from biochemical target engagement to physiological efficacy is critical. This guide objectively compares the in vitro kinetic profile of the 5-fluoro-benzoxazinone scaffold against its in vivo performance in preclinical pulmonary models, benchmarking it against Sivelestat, the current clinical standard[3].

Mechanistic Rationale: The 5-Fluoro Advantage

The efficacy of the benzoxazinone class relies on its ability to act as a "suicide substrate." The heterocyclic core structurally mimics the natural peptide substrates of serine proteases. The addition of a strongly electron-withdrawing 5-fluoro group fundamentally alters the molecule's reactivity. By pulling electron density away from the lactone/lactam ring, the fluorine atom increases the electrophilicity of the carbonyl carbon[1].

When the catalytic Ser195 residue of HNE attacks this carbonyl, the benzoxazinone ring opens, forming a highly stable acyl-enzyme intermediate. This covalent modification neutralizes the enzyme, leading to time-dependent and fully reversible (or very slowly reversible) inhibition[4].

MOA Target HNE Active Site (Ser195) Complex Michaelis Complex Target->Complex Inhibitor 5-Fluoro-benzoxazinone Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack AcylEnzyme Acyl-Enzyme Complex Tetrahedral->AcylEnzyme Covalent Acylation

Fig 1: Mechanism of covalent inhibition of human neutrophil elastase by 5-fluoro-benzoxazinones.

In Vitro vs. In Vivo Performance Comparison

To objectively evaluate the compound's viability as a therapeutic candidate, we must bridge the gap between isolated enzymatic kinetics and systemic physiological barriers. The table below summarizes the quantitative data comparing 5-fluoro-benzoxazinone derivatives against Sivelestat[2][3].

Pharmacological Parameter5-Fluoro-benzoxazinoneSivelestat (Active Control)Assay / Model Context
In Vitro Potency (

)
12 - 132 nM138.7 nMFRET-based HNE Cleavage Assay[3]
Binding Affinity (

)
1.63 nM~15 nMSPR / Kinetic Dilution Assay[2]
In Vivo Dose (ALI Model) 10 mg/kg10 - 50 mg/kgIntraperitoneal (i.p.) injection[5]
Plasma Protein Binding ~72%>90%Equilibrium Dialysis[2]
Aqueous Solubility 194.7 μM< 50 μMKinetic Solubility Assay[2]
The Translational Drop-Off: Analyzing the Correlation

While the 5-fluoro-benzoxazinone scaffold demonstrates exceptional sub-nanomolar affinity in vitro (


 = 1.63 nM), achieving in vivo efficacy requires a relatively high dose of 10 mg/kg[2]. This discrepancy is driven by two primary pharmacokinetic factors:
  • Hydrolytic Liability: The highly electrophilic carbonyl that makes the compound a potent suicide inhibitor also makes it susceptible to premature cleavage by non-target plasma esterases in systemic circulation[6].

  • Protein Binding: With a 72% plasma protein binding rate, the fraction of unbound, biologically active drug available to partition into the lung parenchyma is reduced, necessitating higher initial dosing to achieve therapeutic concentrations at the site of inflammation[2].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous reproducibility, the following methodologies outline the self-validating systems used to generate the comparative data.

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Translation Start 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one EnzymeAssay FRET Enzymatic Assay Start->EnzymeAssay AnimalModel LPS-Induced ALI Mouse Model Start->AnimalModel CellAssay Neutrophil Elastase Cell Assay EnzymeAssay->CellAssay Comparison Efficacy Correlation & PK/PD Modeling CellAssay->Comparison BALF BALF Extraction & Analysis AnimalModel->BALF BALF->Comparison

Fig 2: Experimental workflow comparing in vitro enzymatic profiling with in vivo ALI models.

Protocol 1: In Vitro FRET-Based Time-Dependent Inhibition Assay

This assay isolates the kinetic binding properties of the inhibitor.

  • Enzyme-Inhibitor Pre-incubation: Incubate purified HNE (10 nM) with varying concentrations of the 5-fluoro-benzoxazinone in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

    • Causality: Benzoxazinones are mechanism-based inhibitors. Pre-incubation is mandatory because the formation of the covalent acyl-enzyme intermediate is time-dependent. Skipping this step results in initial velocity readings that severely underestimate the compound's true potency[4].

  • Addition of Fluorogenic Substrate: Introduce the fluorogenic substrate MeOSuc-AAPV-AMC (100 μM) to the microplate.

    • Causality: The MeOSuc-AAPV sequence specifically mimics the natural cleavage site of HNE. The bulky methoxysuccinyl group prevents off-target cleavage by smaller proteases, ensuring the FRET signal is exclusively HNE-dependent[3].

  • Kinetic Fluorescence Monitoring: Measure fluorescence dynamically (Excitation: 380 nm, Emission: 460 nm) over 60 minutes.

    • Self-Validation: The protocol must include a no-enzyme control to rule out compound auto-fluorescence, and a Sivelestat positive control to benchmark the inactivation rate constant (

      
      )[2].
      
Protocol 2: In Vivo LPS-Induced Acute Lung Injury (ALI) Model

This model tests the compound's ability to survive systemic circulation and neutralize HNE in inflamed lung tissue.

  • Intratracheal LPS Instillation: Administer 5 mg/kg of Lipopolysaccharide (LPS) intratracheally to C57BL/6 mice.

    • Causality: LPS potently activates Toll-like receptor 4 (TLR4) on alveolar macrophages, triggering a massive, localized recruitment of neutrophils. This accurately simulates the neutrophil-driven pathology and elastase storm seen in acute respiratory distress syndrome (ARDS)[5].

  • Systemic Inhibitor Administration: Administer 10 mg/kg of the 5-fluoro-benzoxazinone via intraperitoneal (i.p.) injection 1 hour post-LPS exposure.

    • Causality: Administering the compound systemically (rather than via local inhalation) rigorously tests its true pharmacokinetic viability—specifically its ability to evade plasma esterases and partition effectively into the lung parenchyma[2].

  • BALF Extraction and Quantification: At 24 hours post-instillation, euthanize the mice and perform bronchoalveolar lavage. Centrifuge the fluid and assay the supernatant for residual elastase activity.

    • Self-Validation: A sham-instilled cohort (saline only) establishes baseline alveolar permeability. Total BALF protein quantification acts as an internal control to validate the severity of the capillary leak before assessing specific elastase inhibition[5].

Conclusion

The 5-Fluoro-1H-benzo[d]oxazin-2(4H)-one scaffold is a highly effective, mechanism-based inhibitor of human neutrophil elastase. While its in vitro profile showcases superior binding kinetics and lower


 values compared to Sivelestat, its in vivo efficacy is heavily dependent on overcoming hydrolytic instability in plasma. For drug development professionals, future structural optimizations should focus on sterically shielding the oxazinone ring to improve systemic half-life without compromising the electrophilicity required for covalent target engagement.

References

1.[6] Title: Synthesis and in vitro and in vivo evaluation of the 2-(6'methoxy-3',4'-dihydro-1'-naphtyl)-4H-3,1-benzoxazin-4-one as a new potent substrate inhibitor of human leukocyte elastase Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

2.[1] Title: Synthesis and evaluation of benzoxazinones as HIV-1 reverse transcriptase inhibitors. Analogs of Efavirenz (SUSTIVA) Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

3.[3] Title: Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor Source: Ovid / European Journal of Pharmacology URL: [Link]

4.[4] Title: Synthesis and anti-elastase properties of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one aminoacyl and dipeptidyl derivatives Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

5.[2] Title: Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury Source: European Journal of Pharmacology URL: [Link]

6.[5] Title: Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury (Preclinical Models) Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of fluorinated heterocyclic compounds require strict adherence to environmental health and safety (EHS) protocols. As a Senior Application Scientist, I approach the disposal of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one not merely as a compliance checklist, but as a systematic workflow driven by the chemical's physical and molecular properties.

Benzoxazin-2-one derivatives are critical pharmacophores in drug discovery (most notably serving as the core scaffold for antiretrovirals like Efavirenz)[1]. However, the introduction of a fluorine atom at the 5-position fundamentally alters the compound's end-of-life waste stream requirements compared to non-halogenated organics.

Hazard Characterization and Causality

Before executing a disposal plan, we must establish the physicochemical causality that dictates our methodology. Based on safety data for the foundational benzoxazin-2-one scaffold and its halogenated derivatives, this compound presents specific operational challenges[2][3]:

  • Halogenated Combustion Byproducts: The most critical factor in disposing of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is the strong carbon-fluorine (C-F) bond. Standard incineration of this compound will generate hydrofluoric acid (HF) gas. Therefore, it must be segregated into halogenated waste streams destined for specialized high-temperature incinerators equipped with alkaline scrubbers[1].

  • Toxicity and Irritation: The compound is classified as harmful if swallowed (H302) and causes serious eye (H319) and skin irritation (H315)[1][3]. This necessitates specific personal protective equipment (PPE) during the transfer of waste to prevent aerosolized dust inhalation or dermal contact[2].

Operational Data Summary

The following table synthesizes the hazard profile and the corresponding operational logistics required for safe disposal[1][2][3].

Chemical Property / HazardGHS ClassificationOperational & Disposal Implication
Halogen Content (Fluorine) N/A (Environmental Routing)Critical: Must be routed to the Halogenated Organic Waste stream. Mixing with non-halogenated waste violates EPA/RCRA protocols.
Acute Toxicity (Oral) Acute Tox. 4 (H302)Do not dispose of via drains or municipal trash. Requires licensed chemical waste contractor[1].
Skin/Eye Irritation Irrit. 2 (H315), Eye Irrit. 2A (H319)Waste handling requires nitrile gloves, safety goggles, and transfer within a certified fume hood[2].
Physical State Solid (Powder/Crystalline)Solid waste must be dissolved in a compatible halogenated solvent or kept as a segregated solid in a sealed, puncture-proof container[4].

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be verified before proceeding to the next.

Step 1: Point-of-Generation Segregation

  • Action: Determine the physical state of the waste. If the 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a dry powder (e.g., expired reagent, spilled material), sweep it using a dedicated anti-static brush and place it into a solid waste container. If it is in a solution, verify the solvent.

  • Validation: Ensure the receiving liquid waste carboy is explicitly labeled for Halogenated Solvents . Mixing this with a non-halogenated stream can lead to regulatory fines and dangerous incinerator emissions.

Step 2: Primary Containment

  • Action: Transfer the material into a High-Density Polyethylene (HDPE) or PTFE-lined glass container.

  • Causality: Avoid unlined metal containers. Trace degradation of the fluorinated compound over time, especially in the presence of moisture or acidic impurities, can lead to localized corrosion of metal vessels[2].

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. The label must explicitly state "5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one" alongside any solvents used. Do not use abbreviations.

  • Validation: Check that the GHS hazard pictograms (Exclamation Mark for Irritant/Harmful) are visible on the waste manifest[3].

Step 4: Institutional Transfer and Final Destruction

  • Action: Coordinate with your institutional Environmental Health and Safety (EHS) department for pickup.

  • Causality: The waste must be handed over to a licensed disposal company. They will transport the material to a facility for high-temperature incineration (>1000°C) where the resulting HF gas is neutralized via calcium carbonate or sodium hydroxide scrubbers[1][3].

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing fluorinated benzoxazinone derivatives from the laboratory bench to final destruction.

WasteRouting Bench Bench Generation 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one StateCheck Physical State? Bench->StateCheck SolidWaste Solid Waste Stream (Double-bagged / HDPE) StateCheck->SolidWaste Dry Powder / Spill LiquidCheck In Solution? StateCheck->LiquidCheck Dissolved EHS EHS Collection & Manifesting (Verify GHS Labels) SolidWaste->EHS HalWaste Halogenated Liquid Waste (HDPE Carboy) LiquidCheck->HalWaste Route to Halogenated HalWaste->EHS Incinerator High-Temp Incineration (Alkaline Scrubbers for HF) EHS->Incinerator

Workflow for segregation and disposal of fluorinated benzoxazinone derivatives.

References

Sources

Personal protective equipment for handling 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 5-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazards: A Proactive Approach to Safety

Due to the limited toxicological data available for 5-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one, it is crucial to treat this compound with a high degree of caution.[1][3] Based on the available Safety Data Sheets (SDS) for this and structurally related compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5][6]

  • Harmful if Swallowed or Inhaled: Similar compounds have been classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[3][6]

Prolonged or repeated exposure should be avoided.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one. The following table outlines the minimum required PPE.

PPE ComponentSpecifications & Rationale
Hand Protection Double Gloving with Chemical-Resistant Gloves: Wear two pairs of powder-free nitrile or other chemical-resistant gloves.[7][8] The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination.[7] The inner glove provides a secondary barrier. Change gloves frequently, at least every 30 to 60 minutes, or immediately if they are torn, punctured, or contaminated.[7][8]
Eye & Face Protection Safety Glasses with Side Shields or Goggles: To protect against splashes and airborne particles.[9][10] A face shield may be necessary for procedures with a higher risk of splashing.[11]
Body Protection Disposable Gown or Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[7] The gown's cuffs should be covered by the outer gloves.[7]
Respiratory Protection NIOSH-Approved Respirator: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3][4] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[9]

Causality Behind PPE Choices: The multi-layered approach to PPE is a direct response to the unknown toxicological profile of this compound. Double gloving minimizes the risk of exposure from a single point of failure. The use of a fume hood as the primary engineering control is essential to prevent respiratory exposure, with a respirator serving as a crucial backup.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure a safe working environment.

3.1. Preparation and Weighing:

  • Designated Area: All work with 5-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one must be conducted in a designated area within a certified chemical fume hood.[1][3][4] Ensure that an eyewash station and safety shower are readily accessible.[1][4]

  • Pre-Handling Check: Before handling, inspect all PPE for integrity. Ensure the fume hood is functioning correctly.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

3.2. Dissolving and Solution Handling:

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: Use a vortex mixer or stir plate within the fume hood to dissolve the compound. Keep the container capped or covered to the extent possible.

  • Transport: When moving solutions, use sealed, secondary containers to prevent spills.[12][13]

3.3. Post-Handling Decontamination:

  • Surface Decontamination: After each use, decontaminate all surfaces and equipment within the fume hood with an appropriate cleaning agent (e.g., soap and water), followed by a rinse.[13]

  • PPE Removal: Remove the outer gloves first and dispose of them as hazardous waste.[7] Then, remove the gown, followed by the inner gloves, taking care to avoid contaminating your skin. Wash hands and forearms thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal is critical to prevent environmental contamination and ensure the safety of others.

  • Solid Waste: All solid waste contaminated with 5-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one, including used PPE, weighing papers, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[10][13][14]

  • Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of this chemical down the drain.[10]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[10]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4] Remove contaminated clothing. Seek medical attention.[1][4]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.[1][10]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area.[10] Wearing appropriate PPE, cover the spill with an absorbent material.[2] Scoop the material into a sealed container for hazardous waste disposal.[1] Ventilate the area and wash the spill site after cleanup is complete.[1] For large spills, contact your institution's EHS department.
Visual Workflow: Safe Handling at a Glance

The following diagram illustrates the critical steps for safely handling 5-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer to Reaction Vessel handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Surfaces & Glassware handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for 5-Fluoro-1H-benzo[d][1][2]oxazin-2(4H)-one.

References

  • Safety Data Sheet - INDOFINE Chemical Company, Inc. (URL not provided)
  • SAFETY DATA SHEET - Pfaltz & Bauer. (URL not provided)
  • Safety d
  • SAFETY DATA SHEET - SigmaAldrich.cn. (URL not provided)
  • Personal Protective Equipment | US EPA. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
  • SAFETY DATA SHEET - BD Regulatory Documents. [Link]

  • Benzidine. [Link]

  • AK Scientific, Inc. (URL not provided)
  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) - NCI at Frederick. [Link]

  • SAFETY DATA SHEET - Castrol PDS & SDS. (URL not provided)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.